Product packaging for Calophyllic acid(Cat. No.:)

Calophyllic acid

Cat. No.: B1499388
M. Wt: 420.5 g/mol
InChI Key: SSJOJPHKKKSPGS-ATVHPVEESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Calophyllic acid is a member of chromenes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H24O6 B1499388 Calophyllic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C25H24O6

Molecular Weight

420.5 g/mol

IUPAC Name

(Z)-3-(5-hydroxy-2,3,8,8-tetramethyl-4-oxo-2,3-dihydropyrano[2,3-h]chromen-6-yl)-3-phenylprop-2-enoic acid

InChI

InChI=1S/C25H24O6/c1-13-14(2)30-23-16-10-11-25(3,4)31-24(16)19(22(29)20(23)21(13)28)17(12-18(26)27)15-8-6-5-7-9-15/h5-14,29H,1-4H3,(H,26,27)/b17-12-

InChI Key

SSJOJPHKKKSPGS-ATVHPVEESA-N

Isomeric SMILES

CC1C(OC2=C3C=CC(OC3=C(C(=C2C1=O)O)/C(=C\C(=O)O)/C4=CC=CC=C4)(C)C)C

Canonical SMILES

CC1C(OC2=C3C=CC(OC3=C(C(=C2C1=O)O)C(=CC(=O)O)C4=CC=CC=C4)(C)C)C

Synonyms

calophyllic acid
isocalophyllic acid

Origin of Product

United States

Foundational & Exploratory

Calophyllic Acid and its Role in Skin Regeneration: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Calophyllic acid, a prominent bioactive constituent of Calophyllum inophyllum (Tamanu) oil, is gaining significant attention for its therapeutic potential in skin regeneration and wound healing. This technical guide provides an in-depth analysis of the mechanism of action, supported by quantitative data from key experimental findings. While much of the detailed mechanistic research has focused on the related compound calophyllolide, which is often studied as the primary active component, its actions provide a strong basis for understanding the therapeutic effects of Tamanu oil's constituents, including this compound. The primary mechanism of action is rooted in potent anti-inflammatory properties, specifically the modulation of cytokine expression and the polarization of macrophages to a pro-reparative phenotype. This guide summarizes the key signaling pathways, presents quantitative data in structured tables, details relevant experimental protocols, and provides visualizations of the molecular interactions and experimental workflows.

Core Mechanism of Action: Anti-Inflammatory Activity

The process of skin regeneration is intricately linked to the inflammatory response. While acute inflammation is a necessary step for clearing debris and initiating repair, chronic inflammation can impede healing and lead to fibrosis. Calophyllolide, a key component often investigated alongside this compound, has been shown to accelerate wound healing primarily by modulating the inflammatory phase.[1][2][3]

The core mechanism involves a multi-faceted anti-inflammatory effect:

  • Downregulation of Pro-inflammatory Cytokines: Calophyllolide significantly reduces the expression of key pro-inflammatory cytokines, including Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α).[1][2] These cytokines are responsible for orchestrating the inflammatory cascade at the wound site.

  • Upregulation of Anti-inflammatory Cytokines: Concurrently, it enhances the expression of the anti-inflammatory cytokine Interleukin-10 (IL-10).[1][2] IL-10 plays a crucial role in suppressing the inflammatory response and promoting a shift towards tissue repair and regeneration.

  • Macrophage Polarization: A critical aspect of its mechanism is the promotion of macrophage polarization from a pro-inflammatory M1 phenotype to a pro-reparative M2 phenotype.[2][3] M2 macrophages are instrumental in resolving inflammation and initiating the proliferative phase of wound healing.

  • Reduction of Neutrophil Infiltration: The activity of myeloperoxidase (MPO), an enzyme abundant in neutrophils and a marker of their infiltration into tissue, is markedly reduced by calophyllolide treatment.[1][2] This indicates a reduction in the early inflammatory cell infiltrate, which can mitigate tissue damage.

Signaling Pathways

The modulation of cytokine expression by this compound and its associated compounds is likely mediated through the inhibition of key pro-inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central regulators of inflammatory gene expression. By inhibiting these pathways, calophyllolide can effectively suppress the production of pro-inflammatory mediators.

Calophyllic_Acid_Anti_Inflammatory_Pathway cluster_stimulus Inflammatory Stimulus cluster_pathway Signaling Cascade cluster_response Cellular Response Wound Wound NF_kB_MAPK NF-κB / MAPK Pathways Wound->NF_kB_MAPK Activates Pro_Inflammatory_Cytokines Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α) NF_kB_MAPK->Pro_Inflammatory_Cytokines Induces Anti_Inflammatory_Cytokines Anti-inflammatory Cytokines (IL-10) Calophyllic_Acid This compound / Calophyllolide Calophyllic_Acid->NF_kB_MAPK Inhibits Calophyllic_Acid->Anti_Inflammatory_Cytokines Promotes

Figure 1: Proposed anti-inflammatory signaling pathway of this compound/Calophyllolide.

Effects on Skin Cells and Extracellular Matrix

The regenerative effects of this compound extend to the key cellular and extracellular components of the skin.

  • Fibroblasts and Collagen Synthesis: While direct quantitative data on this compound's effect on fibroblasts is limited, studies on Calophyllum inophyllum extracts suggest a role in promoting collagen synthesis.[4] Calophyllolide treatment has been shown to increase collagen deposition in wound beds, which is essential for restoring the tensile strength of the skin.[2] The precise mechanism for this increase in collagen synthesis is an area for further investigation.

  • Keratinocytes: Calophyllolide has been demonstrated to have no cytotoxic effects on human keratinocyte (HaCaT) cell lines, indicating its safety for topical application.[1][2] The proliferation and migration of keratinocytes are crucial for re-epithelialization of the wound surface.

  • Matrix Metalloproteinases (MMPs): The remodeling of the extracellular matrix during wound healing is a delicate balance between synthesis and degradation. MMPs are key enzymes responsible for the degradation of matrix components. While there is no direct evidence yet on the effect of this compound on specific MMPs, its ability to reduce inflammation suggests a potential role in regulating MMP activity, as excessive inflammation can lead to dysregulated MMP expression.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies on calophyllolide.

Table 1: In Vivo Wound Healing Efficacy of Calophyllolide

Time Point Treatment Group Wound Closure (%)
Day 7 Vehicle ~71%
Calophyllolide ~80%
Day 14 Vehicle ~93%
Calophyllolide ~97%

Data adapted from Nguyen et al., 2017.[1]

Table 2: Effect of Calophyllolide on Inflammatory Markers

Marker Treatment Group Relative Level/Activity
MPO Activity Vehicle High
Calophyllolide Significantly Reduced
IL-1β Vehicle High
Calophyllolide Significantly Reduced
IL-6 Vehicle High
Calophyllolide Significantly Reduced
TNF-α Vehicle High
Calophyllolide Significantly Reduced
IL-10 Vehicle Low
Calophyllolide Significantly Increased

Data adapted from Nguyen et al., 2017.[1][2]

Table 3: Effect of Calophyllolide on Macrophage Phenotype Markers

Marker (Gene) Macrophage Phenotype Effect of Calophyllolide
CD14, CD127 M1 (Pro-inflammatory) Down-regulated
CD163, CD206 M2 (Pro-reparative) Up-regulated

Data adapted from Nguyen et al., 2017.[2]

Experimental Protocols

This section provides an overview of the methodologies used in the key studies investigating the effects of calophyllolide.

In Vivo Wound Healing Model

A full-thickness excisional wound model in mice is commonly used to evaluate the wound healing properties of topical agents.

Wound_Healing_Workflow Animal_Acclimatization Animal Acclimatization Anesthesia Anesthesia Animal_Acclimatization->Anesthesia Wound_Creation Full-thickness Wound Creation Anesthesia->Wound_Creation Topical_Treatment Topical Application of Calophyllolide/Vehicle Wound_Creation->Topical_Treatment Monitoring Daily Monitoring & Wound Measurement Topical_Treatment->Monitoring Tissue_Harvesting Tissue Harvesting at Specific Time Points Monitoring->Tissue_Harvesting Analysis Histological & Biochemical Analysis Tissue_Harvesting->Analysis

Figure 2: General workflow for an in vivo wound healing experiment.

Protocol:

  • Animal Model: Male BALB/c mice are typically used.

  • Anesthesia: Mice are anesthetized using an appropriate anesthetic agent.

  • Wound Creation: A circular, full-thickness wound is created on the dorsal side of the mice using a sterile biopsy punch.

  • Treatment: The wound is topically treated with a known concentration of calophyllolide dissolved in a suitable vehicle (e.g., PBS). Control groups receive the vehicle alone or a standard-of-care treatment.

  • Wound Closure Measurement: The wound area is photographed daily, and the percentage of wound closure is calculated using image analysis software.

  • Tissue Collection: At predetermined time points (e.g., day 7 and day 14), animals are euthanized, and the wound tissue is excised for further analysis.

Cytokine Level Measurement (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is a standard method for quantifying cytokine levels in serum or tissue homogenates.

Protocol:

  • Sample Preparation: Blood samples are collected and centrifuged to obtain serum. Wound tissue is homogenized in a lysis buffer containing protease inhibitors.

  • ELISA Procedure: Commercially available ELISA kits for specific cytokines (IL-1β, IL-6, TNF-α, IL-10) are used according to the manufacturer's instructions.

  • Data Analysis: The optical density is measured using a microplate reader, and cytokine concentrations are determined by comparison to a standard curve.

Collagen Quantification (Sircol Assay)

The Sircol Soluble Collagen Assay is a quantitative dye-binding method for the analysis of soluble collagens.

Protocol:

  • Tissue Homogenization: Excised wound tissue is homogenized in extraction reagent.

  • Collagen Precipitation: The homogenate is centrifuged, and the supernatant containing soluble collagen is collected.

  • Dye Binding: Sircol Dye Reagent is added to the supernatant, which binds to the collagen.

  • Quantification: The collagen-dye complex is precipitated, and after centrifugation, the pellet is dissolved in an alkali reagent. The absorbance is read at 555 nm, and the collagen concentration is determined against a collagen standard.

Future Directions and Conclusion

The existing evidence strongly supports the role of calophyllolide, a key constituent of Calophyllum inophyllum oil along with this compound, as a potent agent for promoting skin regeneration, primarily through its robust anti-inflammatory effects. Future research should focus on several key areas:

  • Delineating the specific roles of this compound: Head-to-head studies comparing the activity of purified this compound and calophyllolide are needed to understand their individual and potentially synergistic effects.

  • Elucidating the precise signaling pathways: Further investigation is required to confirm the direct effects on NF-κB and MAPK signaling pathways using techniques such as reporter assays and western blotting for phosphorylated pathway components.

  • Investigating effects on fibroblast and keratinocyte function: Quantitative studies on the impact of this compound on fibroblast proliferation, migration, and collagen gene expression, as well as on keratinocyte migration, are necessary.

  • Exploring the regulation of MMPs: Research into how this compound modulates the expression and activity of key MMPs during wound healing will provide a more complete picture of its mechanism of action.

References

Introduction to Bioactive Compounds in Calophyllum inophyllum

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Core Anti-inflammatory Pathways of Bioactive Compounds from Calophyllum inophyllum

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anti-inflammatory mechanisms of bioactive compounds derived from Calophyllum inophyllum, with a primary focus on Calophyllolide, due to the extensive available research. The postulated role of Calophyllic acid, another key constituent, is also discussed based on the activity of the plant's extracts.

Calophyllum inophyllum, commonly known as tamanu, is a rich source of various bioactive compounds, including coumarins, xanthones, and triterpenoids.[1] Among these, Calophyllolide and this compound are significant components recognized for their therapeutic potential.[1][2] While Calophyllolide has been the subject of detailed anti-inflammatory studies, this compound is considered a major bioactive substance in tamanu oil, contributing to its overall therapeutic effects.[2] This guide will synthesize the current understanding of the anti-inflammatory pathways modulated by these compounds.

Anti-inflammatory Pathways of Calophyllolide

Calophyllolide (CP) has demonstrated significant anti-inflammatory effects in preclinical models. Its mechanisms of action primarily involve the modulation of key inflammatory mediators and pathways.

Regulation of Inflammatory Cytokines and Mediators

Calophyllolide has been shown to modulate the expression of both pro- and anti-inflammatory cytokines, playing a crucial role in controlling the inflammatory response.[3] In a murine wound healing model, topical application of Calophyllolide led to a significant downregulation of the pro-inflammatory cytokines Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α).[3] Concurrently, it upregulated the anti-inflammatory cytokine Interleukin-10 (IL-10).[3] This cytokine modulation helps to prevent a prolonged inflammatory phase, which can impair tissue repair.[3]

Furthermore, Calophyllolide markedly reduces the activity of Myeloperoxidase (MPO), an enzyme released by neutrophils that contributes to oxidative stress and tissue damage at the site of inflammation.[1][3]

Table 1: Quantitative Effects of Calophyllolide on Inflammatory Markers

MarkerEffectModelSource
IL-1βDownregulationMurine cutaneous wound[3]
IL-6DownregulationMurine cutaneous wound[3]
TNF-αDownregulationMurine cutaneous wound[3]
IL-10UpregulationMurine cutaneous wound[3]
MPO ActivitySignificant ReductionMurine cutaneous wound[1][3]
Promotion of M2 Macrophage Polarization

Calophyllolide also influences the phenotype of macrophages, key immune cells in the inflammatory and repair processes. It promotes the polarization of macrophages towards the M2 phenotype, which is associated with anti-inflammatory and pro-resolving functions.[3][4] This is evidenced by the upregulation of M2-related gene expression.[3]

G Figure 1: Anti-inflammatory Mechanisms of Calophyllolide cluster_cytokines Cytokine Modulation cluster_cells Cellular Effects Calophyllolide Calophyllolide IL1b IL-1β Calophyllolide->IL1b Inhibits IL6 IL-6 Calophyllolide->IL6 Inhibits TNFa TNF-α Calophyllolide->TNFa Inhibits IL10 IL-10 Calophyllolide->IL10 Promotes MPO MPO Activity Calophyllolide->MPO Reduces M2_Macrophage M2 Macrophage Polarization Calophyllolide->M2_Macrophage Promotes Inflammation Inflammation IL1b->Inflammation IL6->Inflammation TNFa->Inflammation Resolution Resolution IL10->Resolution MPO->Inflammation M2_Macrophage->Resolution G Figure 2: Postulated Anti-inflammatory Pathways of this compound cluster_pathway Inflammatory Signaling Cascade cluster_enzymes Pro-inflammatory Enzymes Calophyllic_Acid This compound (Postulated) NFkB NF-κB Calophyllic_Acid->NFkB Inhibits (Postulated) COX2 COX-2 NFkB->COX2 Induces Transcription iNOS iNOS NFkB->iNOS Induces Transcription IKK IKK IkB IκBα IKK->IkB Phosphorylates IKK->IkB IkB->NFkB Inhibits Prostaglandins Prostaglandins COX2->Prostaglandins NO Nitric Oxide iNOS->NO Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) Inflammatory_Stimuli->IKK

References

Calophyllic Acid Signaling Pathway Modulation in Macrophages: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature with in-depth analysis specifically on the signaling pathways of calophyllic acid in macrophages is limited. This guide provides a comprehensive overview of the anti-inflammatory and signaling modulation properties of compounds derived from Calophyllum inophyllum, with a primary focus on the closely related and more extensively studied compound, calophyllolide. The mechanisms detailed herein are presented as a potential framework for understanding the bioactivity of this compound.

Executive Summary

This compound, a constituent of Calophyllum inophyllum, is presumed to possess significant immunomodulatory properties, particularly in the context of macrophage-mediated inflammation. Drawing parallels from the broader research on C. inophyllum extracts and the prominent compound calophyllolide, this document outlines the potential signaling pathways modulated by this compound in macrophages. The primary mechanism of action is hypothesized to be the suppression of pro-inflammatory responses through the inhibition of key signaling cascades, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK), alongside the promotion of an anti-inflammatory M2 macrophage phenotype. This guide synthesizes the available data, presents it in a structured format for clarity, details relevant experimental protocols, and provides visual representations of the implicated signaling pathways to facilitate further research and drug development endeavors.

Quantitative Data on Anti-Inflammatory Effects

The following tables summarize the quantitative data on the anti-inflammatory effects of compounds from Calophyllum inophyllum. It is important to note that this data is primarily from studies on calophyllolide and general extracts, and is intended to serve as a reference for the potential efficacy of this compound.

Table 1: Inhibition of Pro-Inflammatory Mediators

Compound/ExtractCell LineStimulantMediator InhibitedIC50 / Inhibition %Reference
C. inophyllum Leaf ExtractRAW 264.7LPSNitric Oxide (NO)Dose-dependent suppression[1][2]
LPSiNOSDose-dependent suppression[1][2]
LPSCOX-2Dose-dependent suppression[1][2]
CalophyllolideRAW 264.7LPSNot specifiedNot cytotoxic at tested concentrations[3]

Table 2: Modulation of Cytokine Production

Compound/ExtractModelEffect on Pro-Inflammatory Cytokines (TNF-α, IL-6, IL-1β)Effect on Anti-Inflammatory Cytokines (IL-10)Reference
CalophyllolideMurine wound modelDown-regulationUp-regulation[4][5]
C. inophyllum Leaf ExtractRAW 264.7 (LPS-induced)Suppression of TNF-α, IL-6Not specified[6]

Core Signaling Pathways in Macrophage Modulation

The anti-inflammatory effects of compounds from C. inophyllum are largely attributed to their ability to modulate key signaling pathways within macrophages. These pathways are central to the inflammatory response and macrophage polarization.

NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of inflammatory gene expression.[7] In resting macrophages, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα.[8] Upon stimulation by pro-inflammatory signals like Lipopolysaccharide (LPS), IκBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, including those for TNF-α, IL-6, and iNOS.[8][9] Extracts from C. inophyllum have been shown to suppress the activation of the NF-κB pathway in LPS-induced RAW 264.7 cells.[2] This suggests that this compound may exert its anti-inflammatory effects by preventing the degradation of IκBα and subsequent nuclear translocation of NF-κB.

NF_kB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkBa_NFkB IκBα NF-κB IKK->IkBa_NFkB Phosphorylates IκBα NFkB NF-κB IkBa_NFkB->NFkB Releases IkBa_p p-IκBα NFkB_n NF-κB NFkB->NFkB_n Translocates Proteasome Proteasome IkBa_p->Proteasome Ubiquitination & Degradation Calophyllic_Acid This compound (Hypothesized) Calophyllic_Acid->IKK Inhibits (Hypothesized) DNA DNA NFkB_n->DNA Binds Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) iNOS, COX-2 DNA->Cytokines Transcription

Figure 1: Hypothesized inhibition of the NF-κB signaling pathway by this compound.

MAPK Signaling Pathway

The MAPK signaling pathways, including ERK, JNK, and p38, are crucial for transducing extracellular signals into cellular responses, including inflammation.[8] Activation of these pathways by stimuli like LPS leads to the phosphorylation of downstream transcription factors, which in turn regulate the expression of inflammatory genes.[8][10] Flavonoids and other natural products have been shown to inhibit the phosphorylation of JNK, ERK, and p38 in LPS-stimulated macrophages.[8] While direct evidence for this compound is lacking, it is plausible that it could similarly interfere with MAPK activation, contributing to its anti-inflammatory profile.

MAPK_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 Activates MKKs MKKs TAK1->MKKs Phosphorylates MAPKs ERK JNK p38 MKKs->MAPKs Phosphorylates AP1 AP-1 MAPKs->AP1 Activates Calophyllic_Acid This compound (Hypothesized) Calophyllic_Acid->TAK1 Inhibits (Hypothesized) DNA DNA AP1->DNA Binds Cytokines Pro-inflammatory Cytokines & Mediators DNA->Cytokines Transcription

Figure 2: Hypothesized modulation of the MAPK signaling pathway by this compound.

Macrophage Polarization

Macrophages exhibit remarkable plasticity and can be polarized into different functional phenotypes, broadly classified as pro-inflammatory M1 and anti-inflammatory M2 macrophages.[11] Calophyllolide has been shown to promote the skewing of macrophages towards an M2 phenotype, which is beneficial for wound healing and the resolution of inflammation.[3][4] This M2 polarization is characterized by the upregulation of M2-related gene expression and the production of the anti-inflammatory cytokine IL-10.[4][5] It is hypothesized that this compound may also promote M2 polarization, potentially through the activation of transcription factors like PPARγ.

Macrophage_Polarization cluster_m1 M1 Polarization (Pro-inflammatory) cluster_m2 M2 Polarization (Anti-inflammatory) M0 M0 Macrophage (Unpolarized) M1 M1 Macrophage M0->M1 M2 M2 Macrophage M0->M2 M0->M2 LPS_IFNg LPS / IFN-γ LPS_IFNg->M0 M1_products TNF-α, IL-6, IL-1β, iNOS M1->M1_products Produces IL4_IL13 IL-4 / IL-13 IL4_IL13->M0 M2_products IL-10, Arginase-1 M2->M2_products Produces Calophyllic_Acid This compound (Hypothesized) Calophyllic_Acid->M0 Promotes (Hypothesized)

Figure 3: Hypothesized influence of this compound on macrophage polarization.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of this compound's effects on macrophages, adapted from the available literature.

Macrophage Cell Culture and Treatment
  • Cell Line: The murine macrophage cell line RAW 264.7 is commonly used.[1][2]

  • Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: For inflammatory stimulation, cells are typically treated with 100 ng/mL to 1 µg/mL of lipopolysaccharide (LPS).[1][6] Test compounds, such as this compound, are added at various concentrations, often 1 hour prior to LPS stimulation.[12]

Nitric Oxide (NO) Production Assay (Griess Assay)
  • Principle: Measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant.[13]

  • Procedure:

    • Plate RAW 264.7 cells in a 96-well plate and allow them to adhere.

    • Pre-treat cells with varying concentrations of this compound for 1 hour.

    • Stimulate with LPS (e.g., 1 µg/mL) for 24 hours.

    • Collect 100 µL of supernatant and mix with 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).

    • Incubate for 10 minutes at room temperature.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Quantify nitrite concentration using a sodium nitrite standard curve.

Cytokine Measurement (ELISA)
  • Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines (e.g., TNF-α, IL-6, IL-10) in the cell culture supernatant.[14]

  • Procedure:

    • Culture and treat macrophages as described in 4.1.

    • Collect the cell culture supernatant after the desired incubation period.

    • Perform ELISA for the target cytokines according to the manufacturer's instructions for the specific ELISA kit.

    • Briefly, this involves coating a 96-well plate with a capture antibody, adding the supernatant, followed by a detection antibody, a substrate, and finally a stop solution.

    • Measure the absorbance and calculate the cytokine concentration based on a standard curve.

Western Blotting for Signaling Proteins
  • Principle: To detect the levels of total and phosphorylated signaling proteins (e.g., p65 NF-κB, IκBα, p38, ERK, JNK) in cell lysates.[8]

  • Procedure:

    • Culture and treat macrophages for shorter time points (e.g., 15-60 minutes) to capture transient phosphorylation events.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

    • Incubate with primary antibodies specific for the target proteins (total and phosphorylated forms) overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Gene Expression Analysis (RT-qPCR)
  • Principle: Reverse Transcription Quantitative Polymerase Chain Reaction (RT-qPCR) is used to measure the mRNA expression levels of target genes (e.g., Tnf, Il6, Nos2, Arg1).[1][12]

  • Procedure:

    • Culture and treat macrophages as described in 4.1.

    • Isolate total RNA from the cells using a suitable kit (e.g., TRIzol).

    • Synthesize cDNA from the RNA using a reverse transcription kit.

    • Perform qPCR using gene-specific primers and a fluorescent dye (e.g., SYBR Green).

    • Normalize the expression of target genes to a housekeeping gene (e.g., Gapdh or Actb).

    • Calculate the relative gene expression using the ΔΔCt method.

Conclusion and Future Directions

While direct and extensive research on the specific signaling pathways modulated by this compound in macrophages is still needed, the available evidence from related compounds and extracts of Calophyllum inophyllum provides a strong foundation for its potential as a potent anti-inflammatory agent. The hypothesized mechanisms, centered on the inhibition of NF-κB and MAPK pathways and the promotion of M2 macrophage polarization, offer promising avenues for further investigation.

Future research should focus on isolating pure this compound and performing comprehensive in vitro and in vivo studies to:

  • Elucidate its precise molecular targets within the NF-κB and MAPK signaling cascades.

  • Quantify its effects on a wider range of pro- and anti-inflammatory cytokines and mediators.

  • Investigate its role in modulating other relevant pathways, such as the Nrf2 and PPARγ pathways, which are also critical in regulating macrophage function and inflammation.[15][16]

  • Validate its therapeutic potential in animal models of inflammatory diseases.

A deeper understanding of the molecular mechanisms of this compound will be invaluable for the development of novel therapeutics for a variety of inflammatory conditions.

References

The Discovery and Isolation of Calophyllic Acid from Calophyllum inophyllum: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, isolation, and biological activities of Calophyllic acid, a notable tetracyclic dipyranocoumarin found in the leaves of Calophyllum inophyllum. This document synthesizes available scientific literature to present detailed experimental protocols, quantitative data, and the current understanding of its therapeutic potential.

Discovery and Overview

This compound, along with its diastereoisomer isothis compound, was first isolated from the leaves of Calophyllum inophyllum by Patil et al. in 1993.[1] It is a member of the coumarin class of secondary metabolites, which are widely prevalent in the Calophyllum genus.[1] Unlike the well-studied calophyllolide, which is primarily concentrated in the nuts and seeds of the plant, this compound is localized in the foliage.[1][2][3][4]

Subsequent research has identified several significant biological activities for this compound, including antidyslipidemic (lipid-lowering), antioxidant, and potent antifilarial properties, making it a compound of interest for further pharmacological investigation.[1][3][4][5]

Quantitative Data

While specific yield data for pure this compound is not extensively reported, the following tables summarize quantitative data related to the extraction of phytochemicals from C. inophyllum leaves, providing context for expected yields of crude extracts and constituent classes.

Table 1: Phytochemical Composition of Methanolic Leaf Extract

Phytochemical ClassContent (%)
Alkaloids11.51
Tannins7.68
Polyphenols2.53
Triterpenoids2.48
Flavonoids2.37
Saponins2.16

Source: Data from phytochemical screening of a methanolic crude extract of C. inophyllum leaves.[6]

Table 2: Extraction Yields from C. inophyllum Leaves

Extraction Method & SolventYield of Crude ExtractNotes
Maceration with Methanol4.0% (w/w)750g of powdered leaves yielded 30g of extract.[7]
Percolation with 80% Methanol (aq)2.41% (w/w)Optimal conditions for phenolic and flavonoid extraction.[8]

Table 3: Biological Activity of this compound Mixture

ActivityModel / AssayResults
Antifilarial (Adult Brugia malayi)In vitro motility inhibitionMIC: 15.6 µg/mL; IC₅₀: 2.1 µg/mL
Antifilarial (Microfilariae)In vitro motility inhibitionMIC: 15.6 µg/mL; IC₅₀: 5.5 µg/mL
AntioxidantHydroxyl & Superoxide Radical ScavengingActive at 200 µg/mL

Source: Data pertains to a mixture of this compound and Isothis compound.[1][3]

Experimental Protocols

The following sections detail generalized methodologies for the extraction and isolation of this compound from C. inophyllum leaves, based on established protocols for isolating coumarins and other phenolic compounds from the plant.

Plant Material Collection and Preparation
  • Collection: Collect fresh leaves of Calophyllum inophyllum.

  • Authentication: A voucher specimen should be deposited in a recognized herbarium for botanical authentication.

  • Preparation: Thoroughly wash the leaves with water to remove debris. Air-dry the leaves in the shade for several days until brittle, then pulverize them into a coarse powder using a mechanical grinder.

Extraction

A two-step extraction process is typically employed to first remove non-polar constituents before extracting the more polar this compound.

  • Defatting: Macerate the leaf powder in a non-polar solvent, such as n-hexane, to remove lipids and other non-polar compounds. This step is crucial for cleaner subsequent extracts.

  • Main Extraction: Air-dry the defatted leaf powder. Perform an exhaustive extraction using a polar solvent. Maceration or percolation methods are effective.[7][8] Based on optimization studies for phenolic compounds from the leaves, the following conditions are recommended:

    • Solvent: 80% Methanol in water.[8]

    • Method: Percolation.

    • Temperature: 30°C.[8]

    • Duration: 48 hours.[8]

  • Concentration: Filter the resulting extract and concentrate it under reduced pressure using a rotary evaporator to yield the crude methanolic extract.

Isolation and Purification

Purification is achieved through column chromatography.

  • Stationary Phase: Silica gel (230-400 mesh) is commonly used.[7]

  • Column Packing: Prepare a slurry of the silica gel in the initial mobile phase solvent and pack it into a glass column.

  • Sample Loading: Adsorb the crude methanolic extract onto a small amount of silica gel and load it carefully onto the top of the packed column.

  • Elution: Elute the column using a gradient solvent system. A common system for separating coumarins is a gradient of Hexane and Ethyl Acetate.[7]

    • Start with 100% Hexane.

    • Gradually increase the polarity by increasing the percentage of Ethyl Acetate (e.g., 95:5, 90:10, 85:15... 30:70 v/v Hexane:Ethyl Acetate).[7]

  • Fraction Collection: Collect fractions of a fixed volume (e.g., 5-40 mL) sequentially.[7]

  • Monitoring: Monitor the fractions using Thin Layer Chromatography (TLC) to identify those containing the compound of interest. Pool fractions that show a similar TLC profile.

  • Final Purification: The pooled fractions containing this compound may require further chromatographic steps (e.g., repeated column chromatography or preparative HPLC) to achieve high purity.

Structural Elucidation

The structure of the isolated pure compound is confirmed using a combination of spectroscopic techniques. While specific data points for this compound are not fully detailed in the reviewed literature, the necessary methods include:

  • Mass Spectrometry (MS): To determine the molecular weight.[7]

  • Nuclear Magnetic Resonance (NMR): ¹H-NMR and ¹³C-NMR spectroscopy to determine the carbon-hydrogen framework.[7]

  • Infrared (IR) Spectroscopy: To identify functional groups.[7]

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: To analyze the electronic transitions within the molecule.[7]

Visualizations: Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate the key processes and known biological activities related to this compound.

G plant Calophyllum inophyllum Leaves powder Dried Leaf Powder plant->powder defat Defatting (n-Hexane) powder->defat extract Extraction (80% Methanol) defat->extract Residue crude Crude Methanolic Extract extract->crude column Silica Gel Column Chromatography (Hexane:EtOAc gradient) crude->column fractions Collect & Pool Fractions (TLC Monitoring) column->fractions pure Pure this compound fractions->pure elucidate Structural Elucidation (NMR, MS, IR, UV) pure->elucidate

Caption: Generalized workflow for the isolation and purification of this compound.

G ca This compound antidys Antidyslipidemic Activity ca->antidys antiox Antioxidant Activity ca->antiox antifil Antifilarial Activity ca->antifil lipid ↓ Serum Lipids (Cholesterol, Triglycerides) antidys->lipid ros Scavenges Reactive Oxygen Species (ROS) antiox->ros filaria Inhibits Motility of Brugia malayi antifil->filaria

Caption: Overview of the primary biological activities of this compound.

G cluster_0 This compound Action cluster_1 Biological System cluster_2 Observed Effect ca This compound / Isothis compound ros Reactive Oxygen Species (OH•, O₂⁻) ca->ros Interacts with parasite Filarial Parasite (Brugia malayi) ca->parasite Targets scavenge Radical Scavenging & Suppression of Lipid Peroxidation ros->scavenge Leads to inhibit Inhibition of Motility (Adult & Microfilariae) parasite->inhibit Results in

Caption: Logical relationships in antioxidant and antifilarial activities.

References

biosynthetic pathway of Calophyllic acid in plants

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Biosynthetic Pathway of Calophyllic Acid in Plants

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a complex tetracyclic pyranocoumarin found in various parts of the plant Calophyllum inophyllum, a member of the Calophyllaceae family.[1] This family of plants is a rich source of bioactive secondary metabolites, including a diverse array of coumarins, xanthones, and triterpenoids.[1][2][3] Coumarins from the Calophyllum genus, such as calanolide A, have garnered significant interest for their potent biological activities, including anti-HIV properties.[4][5] this compound, with its intricate molecular architecture, represents a fascinating target for biosynthetic investigation.

While the complete and experimentally validated biosynthetic pathway of this compound remains to be fully elucidated, substantial knowledge of the general phenylpropanoid and pyranocoumarin pathways allows for the construction of a comprehensive proposed route. This technical guide synthesizes the current understanding of coumarin biosynthesis to present a detailed, albeit partially hypothetical, pathway for this compound. It outlines the known foundational pathways, proposes the subsequent tailoring steps, and provides relevant quantitative data and experimental protocols to guide future research in this area.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is proposed to originate from the well-established phenylpropanoid pathway, leading to the formation of a key coumarin intermediate, which then undergoes a series of tailoring reactions to yield the final complex structure.

Part 1: The Phenylpropanoid Pathway: Synthesis of p-Coumaroyl-CoA

The journey begins with the aromatic amino acid L-phenylalanine, a product of the shikimate pathway.[3][6] A series of three enzymatic reactions, which form the core of the general phenylpropanoid pathway, convert L-phenylalanine into p-Coumaroyl-CoA.[4][5][6]

  • Deamination of L-Phenylalanine: Phenylalanine Ammonia-Lyase (PAL) catalyzes the non-oxidative deamination of L-phenylalanine to produce trans-cinnamic acid.[4][6]

  • Hydroxylation of Cinnamic Acid: Cinnamate-4-Hydroxylase (C4H), a cytochrome P450 monooxygenase, hydroxylates trans-cinnamic acid at the para position to yield p-coumaric acid.[4][6]

  • Activation of p-Coumaric Acid: 4-Coumarate-CoA Ligase (4CL) activates p-coumaric acid by ligating it with Coenzyme A to form the high-energy thioester, p-Coumaroyl-CoA.[4][6]

Part 2: Formation of the Coumarin Core: Umbelliferone

The formation of the characteristic coumarin lactone ring is a critical branching point from the general phenylpropanoid pathway.

  • Ortho-hydroxylation: p-Coumaroyl-CoA undergoes ortho-hydroxylation at the 2'-position, catalyzed by p-Coumaroyl-CoA 2'-Hydroxylase (C2'H), to form 2',4'-dihydroxycinnamoyl-CoA.[5]

  • Isomerization and Lactonization: The resulting molecule undergoes a trans/cis isomerization of the side chain, followed by a spontaneous or enzyme-catalyzed intramolecular cyclization (lactonization) to form the core coumarin structure of umbelliferone (7-hydroxycoumarin). The enzyme Coumarin Synthase (COSY) has been shown to enhance the efficiency of this step.[4]

Part 3: Formation of the Pyran Ring: A Pyranocoumarin Scaffold

Umbelliferone serves as the crucial precursor for the biosynthesis of pyranocoumarins.[7] The formation of the pyran ring involves two key enzymatic steps.

  • Prenylation: A Prenyltransferase (PT) catalyzes the addition of a prenyl group, typically from dimethylallyl pyrophosphate (DMAPP), to the umbelliferone backbone.[4][8] This prenylation is a crucial step that determines the subsequent cyclization pattern.[8]

  • Cyclization: A specific Cytochrome P450 Monooxygenase (CYP450) then catalyzes the cyclization of the prenyl side chain to form the pyran ring, resulting in a basic pyranocoumarin scaffold like seselin or xanthyletin.[8]

Part 4: Proposed Tailoring Steps to Form this compound (Hypothetical)

The conversion of a simple pyranocoumarin scaffold into the complex structure of this compound requires a series of speculative tailoring reactions. The origin of the 4-phenyl group is a key question. One plausible hypothesis involves the condensation of a phenylpropanoid-derived precursor with a coumarin intermediate.

  • Formation of the 4-Phenyl Group: It is proposed that a precursor such as phenylpropiolic acid, derived from the phenylpropanoid pathway, condenses with a suitably hydroxylated coumarin intermediate. While this is known from chemical synthesis, a biological equivalent would require specific enzymes, possibly a unique synthase, to catalyze the C-C bond formation at the 4-position of the coumarin ring.[9]

  • Further Side-Chain Modifications: Subsequent to the formation of the 4-phenylpyranocoumarin core, a series of enzymatic modifications are necessary to achieve the final structure of this compound. These likely include:

    • Hydroxylations: Catalyzed by various CYP450s.

    • Methylations: Effected by S-adenosyl methionine (SAM)-dependent methyltransferases.

    • Formation of the Propanoic Acid Side Chain: This could involve the cleavage of a larger precursor or the stepwise extension of a side chain, requiring a suite of specific enzymes.

Key Enzymes in this compound Biosynthesis

The following table summarizes the key enzyme families known to be involved in the foundational pathways and those proposed to be involved in the tailoring steps leading to this compound.

Enzyme ClassAbbreviationFunctionPathway Stage
Phenylalanine Ammonia-LyasePALDeamination of L-phenylalanine to trans-cinnamic acidPhenylpropanoid Pathway
Cinnamate-4-HydroxylaseC4HHydroxylation of trans-cinnamic acid to p-coumaric acidPhenylpropanoid Pathway
4-Coumarate-CoA Ligase4CLActivation of p-coumaric acid to p-Coumaroyl-CoAPhenylpropanoid Pathway
p-Coumaroyl-CoA 2'-HydroxylaseC2'HOrtho-hydroxylation of p-Coumaroyl-CoACoumarin Core Formation
Coumarin SynthaseCOSYFacilitates lactonization to form the coumarin ringCoumarin Core Formation
PrenyltransferasePTAdds a prenyl group to the umbelliferone backbonePyran Ring Formation
Cytochrome P450 MonooxygenaseCYP450Catalyzes cyclization and various oxidative modificationsPyran Ring Formation & Tailoring
MethyltransferaseMTAdds methyl groups to hydroxyl moietiesProposed Tailoring
Synthase (hypothetical)-Catalyzes the addition of the 4-phenyl groupProposed Tailoring

Quantitative Data

Specific quantitative data for the enzymes in the this compound biosynthetic pathway are not yet available. However, kinetic data from related coumarin biosynthetic enzymes can provide a valuable reference for experimental design.

EnzymeSubstrate(s)Apparent Km (µM)Source Organism
Bergaptol 5-O-geranyltransferaseGeranyl diphosphate (GPP)9Citrus limon[10][11]
Bergaptol 5-O-geranyltransferaseBergaptol140Citrus limon[10][11]
Avian Liver PrenyltransferaseIsopentenyl-PP> 0.7 (substrate inhibition)Avian Liver[6]
Avian Liver PrenyltransferaseGeranyl-PP≤ 1.0Avian Liver[6]

Experimental Protocols

The elucidation of the this compound biosynthetic pathway requires a combination of transcriptomics, enzyme characterization, and metabolite analysis. Below are detailed protocols for key experimental approaches.

Protocol 1: Transcriptome Analysis for Candidate Gene Identification

This protocol outlines a general workflow for identifying candidate genes involved in this compound biosynthesis in C. inophyllum using RNA sequencing.[12][13][14]

  • Plant Material Collection: Collect various tissues from C. inophyllum (e.g., leaves, bark, roots, seeds at different developmental stages) where this compound is known to accumulate.[15] Freeze immediately in liquid nitrogen and store at -80°C.

  • RNA Extraction: Extract total RNA from each tissue sample using a suitable plant RNA extraction kit, followed by DNase treatment to remove genomic DNA contamination.

  • Library Preparation and Sequencing: Prepare cDNA libraries from the extracted RNA and perform high-throughput sequencing using a platform such as Illumina HiSeq.[14]

  • Bioinformatic Analysis:

    • Assemble the transcriptome de novo if a reference genome is unavailable.

    • Annotate the assembled unigenes by sequence comparison against public databases (e.g., NCBI non-redundant protein database, Swiss-Prot).

    • Perform functional annotation using Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) to identify unigenes associated with secondary metabolite biosynthesis.[14]

    • Identify candidate genes for PAL, C4H, 4CL, PTs, and CYP450s based on homology to known sequences.

    • Perform differential gene expression analysis between tissues with high and low this compound content to prioritize candidate genes.[4]

Protocol 2: Heterologous Expression and Assay of a Candidate Prenyltransferase

This protocol describes the functional characterization of a candidate prenyltransferase (PT) identified from transcriptome analysis.

  • Gene Cloning and Expression:

    • Amplify the full-length coding sequence of the candidate PT gene from C. inophyllum cDNA.

    • Clone the gene into a suitable expression vector (e.g., pYES2 for yeast or pET for E. coli).

    • Transform the expression construct into a suitable host (e.g., Saccharomyces cerevisiae or E. coli).

  • Microsome or Protein Isolation:

    • Induce gene expression in the host organism.

    • For membrane-bound PTs, prepare a microsomal fraction from the yeast or bacterial cells by differential centrifugation.

    • For soluble PTs, purify the recombinant protein using affinity chromatography.

  • Enzyme Activity Assay: [9][11]

    • Set up a reaction mixture containing:

      • 100 mM Tris-HCl buffer (pH 7.5)

      • 100 µM Umbelliferone (or other potential coumarin substrate)

      • 100 µM Dimethylallyl pyrophosphate (DMAPP)

      • 10 mM MgCl₂

      • The microsomal preparation or purified enzyme.

    • Incubate the reaction at 30°C for 2 hours.

    • Stop the reaction by adding three volumes of methanol.

  • Product Analysis:

    • Analyze the reaction products by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to detect the formation of prenylated coumarins.[9]

Protocol 3: Cytochrome P450 (CYP450) Enzyme Activity Assay

This protocol outlines a method for assaying the activity of a candidate CYP450 enzyme, for example, in the cyclization of a prenylated coumarin.[16][17][18]

  • Heterologous Expression: Express the candidate CYP450 gene along with a cytochrome P450 reductase (CPR) in a host system like yeast or insect cells.

  • Microsome Preparation: Prepare a microsomal fraction containing the recombinant CYP450 and CPR from the host cells.

  • Enzyme Activity Assay: [16]

    • Set up a reaction mixture in a microtiter plate containing:

      • 100 mM potassium phosphate buffer (pH 7.4)

      • The microsomal preparation

      • The prenylated coumarin substrate (e.g., from the PT assay)

    • Pre-incubate at 37°C.

    • Initiate the reaction by adding an NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

    • Incubate at 37°C for a defined period (e.g., 30-60 minutes).

    • Stop the reaction with a suitable solvent like acetonitrile.

  • Product Detection: Analyze the formation of the cyclized pyranocoumarin product using HPLC or LC-MS. For high-throughput screening, fluorescence-based assays can be developed if the product is fluorescent.[16]

Mandatory Visualizations

This compound Biosynthetic Pathway cluster_0 Phenylpropanoid Pathway cluster_1 Coumarin Core Formation cluster_2 Pyran Ring Formation cluster_3 Proposed Tailoring Steps L-Phenylalanine L-Phenylalanine trans-Cinnamic acid trans-Cinnamic acid L-Phenylalanine->trans-Cinnamic acid PAL p-Coumaric acid p-Coumaric acid trans-Cinnamic acid->p-Coumaric acid C4H p-Coumaroyl-CoA p-Coumaroyl-CoA p-Coumaric acid->p-Coumaroyl-CoA 4CL 2',4'-Dihydroxycinnamoyl-CoA 2',4'-Dihydroxycinnamoyl-CoA p-Coumaroyl-CoA->2',4'-Dihydroxycinnamoyl-CoA C2'H Umbelliferone Umbelliferone 2',4'-Dihydroxycinnamoyl-CoA->Umbelliferone COSY / Spontaneous Prenylated Umbelliferone Prenylated Umbelliferone Umbelliferone->Prenylated Umbelliferone Prenyltransferase (PT) Pyranocoumarin Scaffold Pyranocoumarin Scaffold Prenylated Umbelliferone->Pyranocoumarin Scaffold CYP450 4-Phenylpyranocoumarin 4-Phenylpyranocoumarin Pyranocoumarin Scaffold->4-Phenylpyranocoumarin Synthase? (Hypothetical) This compound This compound 4-Phenylpyranocoumarin->this compound Hydroxylases, Methyltransferases, etc.

Figure 1: Proposed biosynthetic pathway of this compound.

Experimental Workflow for Gene Identification Plant Tissue Collection\n(C. inophyllum) Plant Tissue Collection (C. inophyllum) RNA Extraction RNA Extraction Plant Tissue Collection\n(C. inophyllum)->RNA Extraction cDNA Library Prep cDNA Library Prep RNA Extraction->cDNA Library Prep Transcriptome Sequencing\n(RNA-Seq) Transcriptome Sequencing (RNA-Seq) cDNA Library Prep->Transcriptome Sequencing\n(RNA-Seq) De Novo Assembly\n& Annotation De Novo Assembly & Annotation Transcriptome Sequencing\n(RNA-Seq)->De Novo Assembly\n& Annotation Identification of\nCandidate Genes\n(PAL, C4H, PT, CYP450) Identification of Candidate Genes (PAL, C4H, PT, CYP450) De Novo Assembly\n& Annotation->Identification of\nCandidate Genes\n(PAL, C4H, PT, CYP450) Gene Cloning &\nHeterologous Expression Gene Cloning & Heterologous Expression Identification of\nCandidate Genes\n(PAL, C4H, PT, CYP450)->Gene Cloning &\nHeterologous Expression Enzyme Activity Assays Enzyme Activity Assays Gene Cloning &\nHeterologous Expression->Enzyme Activity Assays Functional Characterization Functional Characterization Enzyme Activity Assays->Functional Characterization

Figure 2: Workflow for identifying biosynthetic genes.

Enzyme Classes and Roles Phenylpropanoid Pathway Phenylpropanoid Pathway Coumarin Core Coumarin Core Phenylpropanoid Pathway->Coumarin Core PAL, C4H, 4CL Pyranocoumarin Scaffold Pyranocoumarin Scaffold Coumarin Core->Pyranocoumarin Scaffold C2'H, COSY Final Product\n(this compound) Final Product (this compound) Pyranocoumarin Scaffold->Final Product\n(this compound) Prenyltransferase, CYP450 Pyranocoumarin Scaffold->Final Product\n(this compound) Tailoring Enzymes (CYP450s, MTs, etc.) PAL, C4H, 4CL PAL, C4H, 4CL C2'H, COSY C2'H, COSY Prenyltransferase, CYP450 Prenyltransferase, CYP450 Tailoring Enzymes\n(CYP450s, MTs, etc.) Tailoring Enzymes (CYP450s, MTs, etc.)

Figure 3: Key enzyme classes in the proposed pathway.

Regulation of Biosynthesis

The biosynthesis of coumarins, as a branch of the phenylpropanoid pathway, is tightly regulated in response to various internal and external cues.[6] The expression of key upstream genes like PAL, C4H, and 4CL is often induced by biotic stresses, such as pathogen attacks, and abiotic stresses like nutrient deficiency, drought, and UV radiation.[4][6][12] This regulation allows plants to produce these defensive compounds when needed. The specific regulatory mechanisms controlling the downstream tailoring steps for this compound biosynthesis in C. inophyllum are currently unknown but are likely to involve specific transcription factors that respond to developmental and environmental signals.

Conclusion

The biosynthetic pathway of this compound is a complex process that begins with the well-characterized phenylpropanoid pathway and proceeds through the formation of a pyranocoumarin scaffold. While the initial steps are well-understood, the subsequent tailoring reactions that create the unique structure of this compound are still hypothetical and represent a fertile ground for future research. This guide provides a robust framework based on current knowledge, outlining a proposed pathway, key enzymatic players, and essential experimental protocols. The elucidation of this pathway through the application of modern transcriptomic and metabolomic techniques will not only advance our understanding of plant secondary metabolism but also could pave the way for the biotechnological production of this and other complex, bioactive coumarins.

References

Calophyllic Acid: A Physicochemical and Biological Profile for Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: Calophyllic acid, a complex tricyclic diterpenoid acid derived from Calophyllum inophyllum, has garnered significant interest in the scientific community for its diverse pharmacological activities.[1][2] This technical guide provides a comprehensive overview of the physicochemical properties of this compound, outlines standard experimental protocols for their determination, and explores its known biological signaling pathways. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals investigating the therapeutic potential of this promising natural product.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to drug development, influencing its formulation, pharmacokinetics, and pharmacodynamics. While extensive experimental data for this compound is not universally published, the following table summarizes its known and predicted properties.

PropertyDataSource(s)
Molecular Formula C₂₅H₂₄O₆[1][2][3][4][5]
Molecular Weight 420.5 g/mol [1][2][3][5]
CAS Number 36626-19-4[1][2][3]
Appearance Data not available (typically a powder)
Melting Point Data not available
Boiling Point Data not available
Solubility Soluble in certain organic solvents. Specific aqueous solubility data is limited. To enhance solubility, heating to 37°C and ultrasonication may be employed.[4][4]
Predicted XlogP 5.3[6]
pKa Data not available
Ghose Rule Compliance True[7]

Note: Some properties, such as melting point, boiling point, and pKa, lack readily available experimental data in the reviewed literature and would require empirical determination.

Experimental Protocols for Physicochemical Characterization

Standardized experimental protocols are crucial for obtaining reliable and reproducible data. The following sections detail common methodologies for determining key physicochemical parameters relevant to drug development.

Determination of Octanol-Water Partition Coefficient (LogP)

The octanol-water partition coefficient is a critical measure of a compound's lipophilicity, which affects its absorption, distribution, metabolism, and excretion (ADME) profile. The shake-flask method is the traditional and most reliable technique.[8]

Methodology: Shake-Flask Method

  • Preparation: Prepare a saturated solution of this compound in both n-octanol and water. Equilibrate equal volumes of n-octanol and water by shaking them together for 24 hours to ensure mutual saturation.

  • Partitioning: Add a known quantity of this compound to a mixture of the pre-saturated n-octanol and water in a separation funnel.

  • Equilibration: Shake the funnel for a set period (e.g., 1-2 hours) at a constant temperature (e.g., 25°C) to allow the compound to partition between the two phases until equilibrium is reached.

  • Phase Separation: Allow the mixture to stand until the n-octanol and water layers are clearly separated. Centrifugation can be used to expedite this process.

  • Quantification: Carefully sample each phase and determine the concentration of this compound using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: Calculate LogP using the formula: LogP = log₁₀ ([Concentration in Octanol] / [Concentration in Water])

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare n-octanol and water, mutually saturated C Combine phases in separation funnel A->C B Dissolve this compound in one phase B->C D Shake to equilibrate (constant temperature) C->D E Allow phases to separate (or centrifuge) D->E F Sample aqueous and octanol layers E->F G Quantify concentration (e.g., HPLC-UV) F->G H Calculate LogP value G->H

Caption: Workflow for LogP Determination via Shake-Flask Method.
Determination of Aqueous Solubility

Aqueous solubility is a key factor influencing a drug's dissolution rate and bioavailability. The equilibrium solubility method is a common approach.

Methodology: Equilibrium Solubility Method

  • Sample Preparation: Add an excess amount of solid this compound to a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached between the solid and dissolved compound.

  • Separation: Separate the undissolved solid from the solution via centrifugation and/or filtration.

  • Quantification: Analyze the clear supernatant to determine the concentration of dissolved this compound using a validated analytical method like HPLC-UV.

Determination of Ionization Constant (pKa)

The pKa value indicates the strength of an acid and determines the extent of a molecule's ionization at a given pH. This is critical as ionization state affects solubility, permeability, and target binding.

Methodology: Potentiometric Titration

  • Solution Preparation: Dissolve a precise amount of this compound in a suitable solvent mixture (e.g., water-methanol).

  • Titration: Titrate the solution with a standardized solution of a strong base (e.g., NaOH) while monitoring the pH using a calibrated pH meter.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the titration curve, typically corresponding to the pH at the half-equivalence point.

Biological Activity and Signaling Pathways

This compound exhibits a range of biological activities, with its anti-inflammatory properties being particularly notable. Research suggests its mode of action may involve the modulation of key inflammatory pathways.[1]

Anti-Inflammatory Mechanism

This compound is thought to exert its anti-inflammatory effects by modulating inflammatory cascades, potentially through the inhibition of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX).[1] Furthermore, it may influence the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1] NF-κB is a crucial transcription factor that controls the expression of numerous pro-inflammatory genes, including those for cytokines like TNF-α and IL-6. By inhibiting this pathway, this compound can reduce the production of these inflammatory mediators, thereby dampening the inflammatory response.[1][9]

G cluster_cytoplasm Cytoplasm cluster_nucleus Stimulus Inflammatory Stimulus (e.g., LPS, Pathogens) Receptor Cell Surface Receptor (e.g., TLR4) Stimulus->Receptor Binds IKK IKK Complex Receptor->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_inactive NF-κB (p50/p65) IkB_NFkB IkB->IkB_NFkB NFkB_inactive->IkB_NFkB NFkB_active Active NF-κB (p50/p65) Nucleus Nucleus NFkB_active->Nucleus Translocates to DNA DNA (Promoter Region) Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, etc.) DNA->Cytokines Transcription & Translation Inflammation Inflammation Cytokines->Inflammation Promotes Calophyllic This compound Calophyllic->IKK Inhibits? Calophyllic->NFkB_active Inhibits Translocation? IkB_NFkB->NFkB_active IκBα Degradation & NF-κB Release

Caption: Proposed anti-inflammatory action of this compound via the NF-κB pathway.

Implications for Drug Development

The physicochemical properties of this compound have significant implications for its development as a therapeutic agent.

  • Lipophilicity (XlogP = 5.3): The high predicted LogP value suggests that this compound is highly lipophilic. While this may facilitate passage through cell membranes, it could also lead to poor aqueous solubility, potential for high plasma protein binding, and rapid metabolism. Formulation strategies such as lipid-based delivery systems may be required to improve its bioavailability.

  • Molecular Weight (420.5 g/mol ): The molecular weight is within the range typically considered favorable for oral bioavailability, aligning with guidelines like Lipinski's Rule of Five.[10]

  • Solubility: The limited aqueous solubility is a significant hurdle.[4] Early formulation development should focus on solubility enhancement techniques to ensure adequate exposure in vivo.

  • Biological Activity: The potent anti-inflammatory and wound-healing properties make it a strong candidate for dermatological applications and for treating inflammatory disorders.[1][9][11] Further investigation into its other reported activities, such as antimicrobial and analgesic effects, is warranted.[1]

Conclusion

This compound is a natural product with compelling therapeutic potential, particularly in the realm of anti-inflammatory and wound-healing applications. Its physicochemical profile, characterized by high lipophilicity and a molecular weight conducive to drug-likeness, presents both opportunities and challenges for drug development. The primary obstacle appears to be its poor aqueous solubility, which must be addressed through advanced formulation strategies. The elucidation of its precise mechanism of action, particularly its interaction with the NF-κB pathway, will further guide its development and optimization as a novel therapeutic agent. This guide provides a foundational dataset and procedural framework to aid researchers in advancing this compound from a promising natural compound to a potential clinical candidate.

References

Calophyllic Acid: A Deep Dive into Biological Activity and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Calophyllic acid, a complex 4-phenylcoumarin isolated from plants of the Calophyllum genus, notably Calophyllum inophyllum, has emerged as a promising natural product with a diverse range of biological activities. This technical guide provides a comprehensive overview of the current state of research on this compound, detailing its therapeutic potential in several key areas, including inflammation, cancer, microbial infections, wound healing, and dyslipidemia. This document synthesizes available quantitative data, outlines experimental methodologies for its study, and visualizes the known signaling pathways and experimental workflows to facilitate further research and development.

Introduction

Natural products remain a vital source of novel therapeutic agents. This compound, belonging to the coumarin class of secondary metabolites, has garnered significant scientific interest due to its potent and varied pharmacological effects. Often found as a diastereomeric mixture with isothis compound, its biological activities are the subject of ongoing investigation. This guide aims to consolidate the existing knowledge on this compound to serve as a foundational resource for researchers and drug development professionals.

Biological Activities and Therapeutic Potential

This compound has demonstrated a remarkable spectrum of biological activities, positioning it as a lead compound for the development of new therapies for a variety of diseases.

Anti-inflammatory Activity

This compound and related compounds from Calophyllum species exhibit significant anti-inflammatory properties. In-vitro studies have demonstrated the ability of extracts containing this compound to inhibit key inflammatory enzymes and stabilize cellular membranes.

Table 1: In Vitro Anti-inflammatory Activity of Calophyllum inophyllum Fruit Extract

AssayConcentration (µg/mL)% InhibitionReference
Cyclooxygenase (COX) Inhibition5077%[1]
Lipooxygenase (LOX) Inhibition5088%[1]

In vivo studies have further substantiated these findings. Ethanol extracts of Calophyllum inophyllum stem bark and seeds, which contain this compound, have been shown to reduce paw edema in a Freund's adjuvant-induced arthritis rat model.

Anticancer Activity

The anticancer potential of this compound and other constituents of Calophyllum has been evaluated against various cancer cell lines. While specific IC50 values for pure this compound are not extensively reported, extracts containing this compound have shown cytotoxic effects. For instance, an ethanolic leaf extract of C. inophyllum demonstrated an IC50 value of 120 µg/mL against MCF-7 breast cancer cells[2]. Further investigation into the specific activity of isolated this compound is warranted.

Antimicrobial Activity

This compound is considered one of the main bioactive components contributing to the antimicrobial properties of tamanu oil[3]. While comprehensive MIC values for purified this compound are limited in the available literature, studies on related compounds and extracts from Calophyllum species indicate a broad spectrum of activity against various pathogens. For example, brasiliensic acid, a related compound, was tested against a panel of bacteria and yeasts, though it did not show significant activity at the tested concentrations[4][5]. Further studies are needed to determine the specific antimicrobial spectrum and potency of this compound.

Wound Healing Activity

The wound healing properties of this compound and its derivatives are among their most well-documented activities. Calophyllolide, a structurally similar compound, has been shown to significantly promote wound closure in a mouse model[6][7][8]. This is achieved through the modulation of the inflammatory response, including the downregulation of pro-inflammatory cytokines and the promotion of M2 macrophage polarization[6][7][8].

Table 2: Effect of Calophyllolide on Inflammatory Cytokine Expression in Wound Healing

CytokineTreatmentEffectReference
IL-1βCalophyllolideDownregulation[6]
IL-6CalophyllolideDownregulation[6]
TNF-αCalophyllolideDownregulation[6]
IL-10CalophyllolideUpregulation[6]
Antidyslipidemic Activity

A mixture of this compound and isothis compound has demonstrated dose-dependent lipid-lowering activity in a Triton WR-1339-induced hyperlipidemia model in rats[9]. This suggests a potential role for this compound in the management of dyslipidemia and related cardiovascular diseases.

Experimental Protocols

This section provides an overview of the methodologies used to evaluate the biological activities of this compound.

In Vitro Anti-inflammatory Assays

This assay measures the ability of a compound to inhibit protein-denaturing enzymes.

  • Principle: The inhibition of trypsin-induced caseinolysis is measured spectrophotometrically.

  • Procedure:

    • Prepare a reaction mixture containing Tris-HCl buffer (25 mM, pH 7.4), trypsin, and the test compound (this compound).

    • Incubate the mixture at 37°C for 5 minutes.

    • Add casein solution (0.8% w/v) and incubate for an additional 20 minutes.

    • Terminate the reaction by adding perchloric acid (70% v/v).

    • Centrifuge and measure the absorbance of the supernatant to determine the extent of caseinolysis.

    • Diclofenac sodium is typically used as a positive control.

This assay assesses the ability of a compound to stabilize erythrocyte membranes against hypotonicity-induced lysis, which is analogous to the stabilization of lysosomal membranes.

  • Principle: The inhibition of heat- or hypotonicity-induced hemolysis of HRBCs is measured spectrophotometrically.

  • Procedure:

    • Prepare a reaction mixture containing a phosphate buffer, hyposaline, HRBC suspension (10% v/v), and the test compound.

    • Incubate at 37°C for 30 minutes and then centrifuge.

    • Measure the absorbance of the supernatant at 560 nm to quantify the hemoglobin release.

    • The percentage of membrane stabilization is calculated relative to a control without the test compound.

In Vivo Wound Healing Assay
  • Model: Full-thickness excisional wounds are created on the dorsal side of mice.

  • Procedure:

    • Anesthetize the animals and create a circular wound of a defined diameter.

    • Topically apply the test compound (e.g., this compound formulation) to the wound daily.

    • Monitor wound closure by measuring the wound area at regular intervals.

    • At specific time points, collect tissue samples for histological analysis (e.g., H&E and Masson's trichrome staining) and biochemical assays (e.g., cytokine levels, myeloperoxidase activity).

Triton WR-1339-Induced Hyperlipidemia Model
  • Model: This is a widely used model to screen for hypolipidemic agents.

  • Procedure:

    • Induce hyperlipidemia in rats by a single intraperitoneal injection of Triton WR-1339 (200-400 mg/kg).

    • Administer the test compound orally at various doses.

    • Collect blood samples at different time points (e.g., 7 and 18 hours) after Triton injection.

    • Analyze serum levels of total cholesterol, triglycerides, LDL-C, and HDL-C.

Signaling Pathways and Mechanisms of Action

The diverse biological activities of this compound are underpinned by its interaction with various cellular signaling pathways.

Anti-inflammatory and Wound Healing Pathways

The anti-inflammatory and wound healing effects of this compound and related compounds are mediated, in part, by the modulation of cytokine production. By downregulating pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α, and upregulating the anti-inflammatory cytokine IL-10, this compound can help to resolve inflammation and promote tissue repair. Furthermore, it influences macrophage polarization, shifting the balance from a pro-inflammatory M1 phenotype to an anti-inflammatory and pro-resolving M2 phenotype.

Wound_Healing_Pathway Calophyllic_Acid This compound Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α) Calophyllic_Acid->Pro_inflammatory_Cytokines Anti_inflammatory_Cytokine Anti-inflammatory Cytokine (IL-10) Calophyllic_Acid->Anti_inflammatory_Cytokine M1_Macrophage M1 Macrophage (Pro-inflammatory) Calophyllic_Acid->M1_Macrophage M2_Macrophage M2 Macrophage (Anti-inflammatory) Calophyllic_Acid->M2_Macrophage Inflammation Inflammation Pro_inflammatory_Cytokines->Inflammation Anti_inflammatory_Cytokine->Inflammation M1_Macrophage->Inflammation Wound_Healing Wound Healing M2_Macrophage->Wound_Healing Inflammation->Wound_Healing (prolonged)

Modulation of inflammatory pathways in wound healing by this compound.
PI3K/Akt and ERK1/2 Signaling in Glucose Metabolism

A diastereomeric mixture of this compound and isothis compound has been shown to stimulate glucose uptake in skeletal muscle cells. This effect involves the activation of the PI3K/Akt and ERK1/2 signaling pathways, leading to the translocation of GLUT4 to the plasma membrane. This suggests a potential therapeutic application for this compound in the management of insulin resistance and type 2 diabetes.

Glucose_Uptake_Pathway Calophyllic_Acid This compound PI3K PI3K Calophyllic_Acid->PI3K ERK1_2 ERK1/2 Calophyllic_Acid->ERK1_2 Akt Akt PI3K->Akt GLUT4_translocation GLUT4 Translocation Akt->GLUT4_translocation ERK1_2->GLUT4_translocation Glucose_Uptake Glucose Uptake GLUT4_translocation->Glucose_Uptake

Signaling pathways involved in this compound-stimulated glucose uptake.

Experimental Workflows

Visualizing the experimental workflows can aid in the design and replication of studies on this compound.

Experimental_Workflow Start Start: Isolate this compound from Calophyllum sp. In_Vitro In Vitro Screening Start->In_Vitro Anti_inflammatory Anti-inflammatory Assays (Proteinase Inhibition, HRBC) In_Vitro->Anti_inflammatory Anticancer Anticancer Assays (MTT, etc.) In_Vitro->Anticancer Antimicrobial Antimicrobial Assays (MIC, MBC) In_Vitro->Antimicrobial In_Vivo In Vivo Validation Anti_inflammatory->In_Vivo Anticancer->In_Vivo Wound_Healing_Model Wound Healing Model (Mouse) In_Vivo->Wound_Healing_Model Hyperlipidemia_Model Hyperlipidemia Model (Rat) In_Vivo->Hyperlipidemia_Model Mechanism Mechanism of Action Studies Wound_Healing_Model->Mechanism Hyperlipidemia_Model->Mechanism Signaling Signaling Pathway Analysis (Western Blot, qPCR) Mechanism->Signaling Lead_Optimization Lead Optimization Signaling->Lead_Optimization

A generalized workflow for the investigation of this compound's therapeutic potential.

Conclusion and Future Directions

This compound stands out as a natural compound with significant therapeutic potential across multiple domains. Its well-documented anti-inflammatory and wound healing properties, coupled with promising indications of anticancer, antimicrobial, and antidyslipidemic activities, make it a compelling candidate for further drug development.

Future research should focus on:

  • Isolation and Purification: Development of efficient and scalable methods for the isolation of pure this compound to facilitate rigorous pharmacological and toxicological studies.

  • Quantitative SAR: Systematic evaluation of the structure-activity relationships of this compound and its derivatives to identify more potent and selective analogs.

  • Mechanism of Action: In-depth investigation into the molecular targets and signaling pathways modulated by this compound for each of its biological activities.

  • Pharmacokinetics and Safety: Comprehensive preclinical studies to evaluate the ADME (absorption, distribution, metabolism, and excretion) properties and safety profile of this compound.

  • Clinical Translation: Well-designed clinical trials to assess the efficacy and safety of this compound-based therapies in human populations.

The continued exploration of this compound holds great promise for the discovery of novel and effective treatments for a range of human diseases. This technical guide serves as a catalyst for such endeavors, providing a solid foundation for future research and development in this exciting field.

References

Preliminary In Vitro Studies on Calophyllic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary in vitro studies conducted on Calophyllic acid, a complex chromanone derivative isolated from plants of the Calophyllum genus. The document synthesizes available quantitative data, details relevant experimental protocols, and visualizes key biological pathways and workflows to support further research and development efforts.

Introduction

This compound, along with its isomer isothis compound, is a secondary metabolite found in various Calophyllum species. Traditionally, extracts from these plants have been used in folk medicine for a range of ailments, including inflammation, infections, and skin conditions. Modern scientific investigation has begun to explore the bioactive properties of isolated constituents like this compound, revealing its potential in several therapeutic areas. This guide focuses exclusively on the reported in vitro data to provide a foundational understanding of its biological activities at the cellular and molecular level.

Quantitative Data Presentation

The primary in vitro activity reported for this compound is its potent antifilarial effect. Other activities, such as anti-HIV and cytotoxic effects, have been investigated, but current data suggests this compound is largely inactive or significantly less active in these areas compared to other natural compounds.

Table 1: Summary of In Vitro Antifilarial Activity of this compound

BioassayTarget OrganismTest SubstanceKey MetricValueReference
Motility AssayBrugia malayi (Adult worms)This compound + Isothis compound mixtureIC₅₀2.1 µg/mL[1]
Motility AssayBrugia malayi (Microfilariae)This compound + Isothis compound mixtureIC₅₀5.5 µg/mL[1]
Motility AssayBrugia malayiThis compound + Isothis compound mixtureMIC15.6 µg/mL[1]

IC₅₀ (Half-maximal Inhibitory Concentration): The concentration of the substance that causes 50% inhibition of parasite motility. MIC (Minimum Inhibitory Concentration): The lowest concentration of the substance that inhibits visible parasite motility.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preliminary findings. This section outlines the protocols for the key in vitro assays referenced in the literature concerning this compound and related compounds.

Antifilarial Motility Assay (vs. Brugia malayi)

This protocol is based on the methods used to determine the antifilarial activity of the this compound and isothis compound mixture[1].

  • Organism Maintenance : Adult Brugia malayi worms are isolated from the peritoneal cavities of infected gerbils (Meriones unguiculatus) and washed in RPMI-1640 medium supplemented with antibiotics. Microfilariae (mf) are collected from the peritoneal fluid and purified.

  • Assay Setup : The assay is performed in 24-well plates. Each well contains RPMI-1640 medium, one adult female worm or approximately 50-100 microfilariae.

  • Compound Preparation : A stock solution of the this compound mixture is prepared in dimethyl sulfoxide (DMSO). Serial dilutions are made to achieve final test concentrations (e.g., ranging from 1.5 to 100 µg/mL), ensuring the final DMSO concentration in the wells is non-toxic to the parasites (typically ≤0.5%).

  • Incubation : The plates are incubated at 37°C in a 5% CO₂ environment for 48 hours.

  • Motility Assessment : Worm motility is observed under an inverted microscope at various time points (e.g., 24h, 48h). Motility scores are assigned on a scale from 4 (vigorous, normal movement) to 0 (complete loss of motility/death).

  • Data Analysis : The percentage of motility inhibition is calculated relative to a negative control (medium with DMSO). The IC₅₀ value is determined by plotting the percentage inhibition against the log of the compound concentration and performing a non-linear regression analysis.

Cytotoxicity Assay (MTT-Based)

While this compound itself has not shown significant cytotoxicity in preliminary screens, this general protocol is standard for evaluating the antiproliferative effects of natural compounds[2].

  • Cell Culture : Human cancer cell lines (e.g., HepG2, MCF-7) are cultured in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, maintained at 37°C in a 5% CO₂ incubator.

  • Cell Seeding : Cells are seeded into 96-well plates at a density of approximately 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment : Cells are treated with various concentrations of this compound (dissolved in DMSO) for a specified period (e.g., 24, 48, or 72 hours). Control wells receive DMSO vehicle alone.

  • MTT Addition : After incubation, the medium is replaced with fresh medium containing 0.5 mg/mL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and incubated for 3-4 hours.

  • Formazan Solubilization : The MTT solution is removed, and the purple formazan crystals formed by viable cells are dissolved in 100-150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl).

  • Absorbance Reading : The absorbance is measured at 570 nm using a microplate reader.

  • Calculation : Cell viability is expressed as a percentage relative to the control. The IC₅₀ value is calculated from the dose-response curve.

Anti-HIV Reverse Transcriptase (RT) Assay

Although studies indicate this compound is inactive, this protocol describes the standard method for screening compounds against HIV-1 RT[1].

  • Assay Principle : This is typically a non-radioactive, enzyme-linked immunosorbent assay (ELISA)-based method that measures the incorporation of digoxigenin (DIG)-labeled dUTP into a DNA strand synthesized by the RT enzyme.

  • Reaction Setup : The reaction is conducted in streptavidin-coated microplates. Each well contains a template/primer hybrid (e.g., poly(A) x oligo(dT)), recombinant HIV-1 RT enzyme, and a mixture of nucleotides including DIG-labeled dUTP.

  • Inhibitor Addition : Test compounds (this compound) at various concentrations are added to the wells. A known non-nucleoside reverse transcriptase inhibitor (NNRTI) like Nevirapine is used as a positive control.

  • Incubation : The plate is incubated for 1-2 hours at 37°C to allow for DNA synthesis.

  • Detection : The plate is washed to remove unincorporated nucleotides. An anti-DIG antibody conjugated to peroxidase is added, followed by a peroxidase substrate (e.g., ABTS).

  • Measurement : The intensity of the color produced is proportional to the RT activity and is measured using a plate reader at 405 nm.

  • Analysis : The percentage of RT inhibition is calculated relative to the no-inhibitor control.

Visualizations: Workflows and Signaling Pathways

The following diagrams, created using the DOT language, illustrate key experimental workflows and potential signaling pathways that may be relevant to the biological activities of this compound.

Experimental and Logical Workflows

G cluster_0 Extraction & Isolation cluster_1 In Vitro Screening cluster_2 Mechanism of Action Studies plant Calophyllum sp. Plant Material (e.g., Leaves) extract Crude Solvent Extract plant->extract frac Fractionation (e.g., Column Chromatography) extract->frac iso Isolation & Purification (e.g., HPLC) frac->iso pure Pure this compound iso->pure assay1 Primary Assay (Antifilarial Motility) pure->assay1 assay2 Secondary Assays (Cytotoxicity, Anti-HIV, etc.) pure->assay2 active Active Hit assay1->active inactive Inactive assay2->inactive moa Target Identification & Pathway Analysis active->moa

Caption: General workflow for natural product discovery, from extraction to bioactivity screening.

G start Start: Isolate Adult Worms & Microfilariae (mf) plate Seed Worms/mf into 24-well Plates in RPMI Medium start->plate treat Add Serial Dilutions of This compound (in DMSO) plate->treat incubate Incubate at 37°C, 5% CO₂ for 48 hours treat->incubate observe Observe Motility via Inverted Microscope incubate->observe score Assign Motility Score (0-4) vs. DMSO Control observe->score calc Calculate % Inhibition and Determine IC₅₀ score->calc end End: Antifilarial Potency Established calc->end

Caption: Experimental workflow for the in vitro antifilarial motility assay.

Potential Signaling Pathways

While direct evidence linking this compound to the NF-κB or MAPK pathways is not yet available, these are common targets for natural products with anti-inflammatory and cytotoxic potential. The activity of other compounds from Calophyllum species suggests these pathways are plausible areas for future investigation.

G cluster_n lps Stimulus (e.g., LPS, TNF-α) receptor Receptor (e.g., TLR4) lps->receptor Binds ikk IKK Complex receptor->ikk ikb_nfkb IκB-NF-κB (Inactive Complex) ikb_p P-IκB ikb_nfkb->ikb_p Degradation nfkb NF-κB (p50/p65) ikb_nfkb->nfkb Release ikk->ikb_nfkb Phosphorylates IκB nucleus NUCLEUS nfkb->nucleus Translocation gene Gene Transcription cytokines Pro-inflammatory Proteins (TNF-α, IL-6, COX-2, iNOS) gene->cytokines calo This compound (Hypothesized) calo->ikk calo->nfkb Blocks Translocation

Caption: Hypothesized inhibition of the NF-κB pro-inflammatory signaling pathway.

G stimulus Stress / Growth Factors ras Ras stimulus->ras raf Raf ras->raf mek MEK1/2 raf->mek jnkk MKK4/7 raf->jnkk p38kk MKK3/6 raf->p38kk erk ERK1/2 mek->erk tf Transcription Factors (c-Jun, c-Fos, ATF2) erk->tf jnk JNK jnkk->jnk jnk->tf p38 p38 p38kk->p38 p38->tf response Cellular Response (Proliferation, Apoptosis, Inflammation) tf->response calo This compound (Hypothesized) calo->raf calo->mek calo->jnk

Caption: Potential modulation points within the MAPK signaling cascade.

References

Calophyllic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Calophyllic Acid CAS Number: 36626-19-4

Chemical Structure:

This compound is a complex natural compound classified as a coumarin. Its chemical formula is C25H24O6, with a molecular weight of approximately 420.45 g/mol .

Chemical structure of this compound

Core Research Summary

This compound, a bioactive compound isolated from the plant Calophyllum inophyllum, has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides an in-depth overview of its biological activities, focusing on its anti-inflammatory properties and its role in regulating glucose metabolism. The information presented is intended for researchers, scientists, and professionals in drug development, offering a compilation of key data, experimental methodologies, and visual representations of its mechanisms of action.

Quantitative Data

The following table summarizes the known quantitative data regarding the biological activity of this compound and related extracts from Calophyllum inophyllum. It is important to note that specific IC50 values for pure this compound against cyclooxygenase and lipoxygenase enzymes are not yet widely reported in publicly available literature. The data below is derived from studies on extracts of Calophyllum inophyllum, which contain this compound among other constituents.

Biological TargetTest SubstanceActivityValueReference
Cyclooxygenase (COX)Crude extract of C. inophyllum fruits% Inhibition at 50 µg/ml77%[1]
Lipoxygenase (LOX)Crude extract of C. inophyllum fruits% Inhibition at 50 µg/ml88%[1]

Signaling Pathways and Mechanisms of Action

This compound exerts its biological effects through the modulation of key signaling pathways. Below are diagrams illustrating its known mechanisms in inflammation and glucose uptake.

Anti-Inflammatory Signaling Pathway

This compound is suggested to exhibit anti-inflammatory effects by inhibiting the NF-κB signaling pathway. This pathway is a central regulator of inflammation, and its inhibition leads to a downstream reduction in the production of pro-inflammatory mediators. The precise molecular targets of this compound within this pathway are a subject of ongoing research.

NF_kB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor IKK IKK Receptor->IKK Activation IkB-NF-kB IkB NF-kB IKK->IkB-NF-kB Phosphorylation of IkB IkB IkB NF-kB NF-kB NF-kB_n NF-kB NF-kB->NF-kB_n Translocation IkB-NF-kB->NF-kB IkB Degradation Gene_Expression Pro-inflammatory Gene Expression NF-kB_n->Gene_Expression Transcription This compound This compound This compound->Calophyllic_Acid_Inhibition

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.

Glucose Uptake Signaling Pathway

A diastereomeric mixture of this compound and isothis compound has been shown to stimulate glucose uptake in skeletal muscle cells. This action is mediated through the activation of the PI3K/Akt and ERK1/2 signaling pathways, leading to the translocation of GLUT4 transporters to the cell membrane.[2]

Glucose_Uptake_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Calophyllic_Acid Calophyllic_Acid Receptor Receptor Calophyllic_Acid->Receptor PI3K PI3K Receptor->PI3K Activation ERK1_2 ERK1/2 Receptor->ERK1_2 Activation GLUT4_vesicle GLUT4 GLUT4_membrane GLUT4 GLUT4_vesicle->GLUT4_membrane Translocation Glucose_Uptake Glucose Uptake GLUT4_membrane->Glucose_Uptake Facilitated Diffusion Akt Akt PI3K->Akt Activation AS160 AS160 Akt->AS160 Phosphorylation ERK1_2->GLUT4_vesicle ? AS160->GLUT4_vesicle Relieves inhibition

Caption: PI3K/Akt and ERK1/2 signaling in glucose uptake stimulated by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound.

Isolation and Purification of this compound from Calophyllum inophyllum

The following is a general protocol for the isolation of compounds from Calophyllum inophyllum and can be adapted for the specific isolation of this compound.

Materials:

  • Dried and powdered leaves of Calophyllum inophyllum

  • Methanol

  • Silica gel (for column chromatography)

  • Hexane

  • Ethyl acetate

  • Thin Layer Chromatography (TLC) plates

  • Rotary evaporator

Procedure:

  • Extraction: Macerate the powdered leaves with methanol at room temperature for several days.

  • Concentration: Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude methanol extract.

  • Column Chromatography:

    • Subject the crude extract to open column chromatography on silica gel.

    • Elute the column with a gradient of hexane and ethyl acetate, starting with 100% hexane and gradually increasing the polarity with ethyl acetate.

  • Fraction Collection and Analysis:

    • Collect fractions of the eluate.

    • Monitor the separation of compounds in the fractions using Thin Layer Chromatography (TLC).

  • Purification: Pool the fractions containing the compound of interest (identified by its Rf value on TLC) and further purify using repeated column chromatography or preparative TLC until a pure compound is obtained.

  • Structure Elucidation: Confirm the identity and purity of the isolated this compound using spectroscopic methods such as NMR (¹H and ¹³C), Mass Spectrometry, and IR spectroscopy.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol outlines a method to determine the inhibitory activity of this compound against COX-1 and COX-2 enzymes.

Materials:

  • COX-1 and COX-2 enzymes (ovine or human recombinant)

  • Arachidonic acid (substrate)

  • Colorimetric or fluorometric probe (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD)

  • Tris-HCl buffer (pH 8.0)

  • Hematin (cofactor)

  • This compound (dissolved in a suitable solvent like DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare working solutions of enzymes, arachidonic acid, and the detection probe in Tris-HCl buffer.

  • Assay Reaction:

    • In a 96-well plate, add buffer, hematin, and either COX-1 or COX-2 enzyme to the appropriate wells.

    • Add various concentrations of this compound to the test wells. Include a vehicle control (solvent only) and a positive control (a known COX inhibitor).

    • Pre-incubate the plate for a few minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Initiation and Measurement:

    • Initiate the reaction by adding arachidonic acid to all wells.

    • Immediately measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader. Kinetic readings can be taken over a period of 5-10 minutes.

  • Data Analysis:

    • Calculate the rate of reaction for each well.

    • Determine the percentage of inhibition for each concentration of this compound relative to the vehicle control.

    • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Western Blot Analysis for Phospho-Akt and Phospho-ERK

This protocol is used to detect the phosphorylation status of Akt and ERK1/2 in cells treated with this compound.

Materials:

  • Cell culture reagents

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane

  • Transfer buffer and apparatus

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (anti-phospho-Akt, anti-total-Akt, anti-phospho-ERK1/2, anti-total-ERK1/2)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Culture cells to the desired confluency and treat with various concentrations of this compound for the desired time.

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

  • SDS-PAGE and Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) overnight at 4°C.

    • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane again with TBST.

    • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total (non-phosphorylated) form of the protein (e.g., anti-total-Akt).

Experimental Workflows

The following diagram illustrates a typical workflow for investigating the biological activity of this compound.

Experimental_Workflow Start Start Isolation Isolation & Purification of this compound Start->Isolation Structure_ID Structural Elucidation (NMR, MS, IR) Isolation->Structure_ID In_Vitro_Assays In Vitro Bioactivity Screening (e.g., COX/LOX Inhibition) Structure_ID->In_Vitro_Assays Cell_Based_Assays Cell-Based Assays (e.g., Glucose Uptake, Cytokine Production) Structure_ID->Cell_Based_Assays Data_Analysis Data Analysis & Interpretation (IC50, Statistical Analysis) In_Vitro_Assays->Data_Analysis Mechanism_Studies Mechanism of Action Studies (Western Blot for Signaling Proteins) Cell_Based_Assays->Mechanism_Studies Mechanism_Studies->Data_Analysis Conclusion Conclusion & Future Work Data_Analysis->Conclusion

Caption: General experimental workflow for the study of this compound.

References

Calophyllic Acid: A Technical Guide to its Natural Sources, Distribution, and Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calophyllic acid, a complex coumarin found predominantly within the Calophyllum genus, has garnered significant interest for its diverse pharmacological activities. This technical guide provides a comprehensive overview of the natural sources, distribution, and analytical methodologies pertinent to this compound. While quantitative data for this compound remains limited, this document compiles available information on related compounds from Calophyllum inophyllum to provide a comparative framework. Detailed experimental protocols for extraction and isolation are presented, alongside a visualization of the key signaling pathway influenced by this compound, to support further research and drug development endeavors.

Natural Sources and Distribution

This compound is primarily isolated from plants belonging to the Calophyllum genus, with Calophyllum inophyllum being the most extensively studied source. This compound is a key constituent of the plant's secondary metabolites and is found in various parts, most notably the leaves and the oil extracted from the seeds (Tamanu oil).

While specific quantitative data for this compound is not extensively available in the current literature, studies on the related and structurally similar coumarin, calophyllolide, provide valuable insights into the distribution of these types of compounds within Calophyllum inophyllum. The concentration of these coumarins can vary depending on the geographical location, season of harvest, and the specific part of the plant.

Table 1: Distribution and Concentration of Calophyllolide in Calophyllum inophyllum

Plant PartCompoundConcentrationReference
Dried NutsCalophyllolideApproximately 2 mg/g[1]
Leaf ExtractsCalophyllolideMean of 1.93 ± 1.7 mg/kg[1]

Note: This data is for calophyllolide and is presented as a proxy for coumarin distribution in the absence of specific quantitative data for this compound.

Experimental Protocols

The following protocols are generalized methodologies for the extraction and isolation of coumarins, including this compound, from Calophyllum inophyllum. These should be optimized based on the specific research objectives and available equipment.

Extraction of this compound from Calophyllum inophyllum Leaves

This protocol outlines a standard maceration and solvent extraction procedure.

Materials:

  • Dried and powdered leaves of Calophyllum inophyllum

  • Methanol

  • Hexane

  • Ethyl acetate

  • Rotary evaporator

  • Filter paper and funnel

  • Chromatography column

  • Silica gel (60-120 mesh)

  • Beakers and flasks

Procedure:

  • Defatting: The powdered leaf material is first soaked in hexane for 24-48 hours to remove nonpolar constituents like fats and waxes. The solvent is then filtered, and the plant material is air-dried.

  • Extraction: The defatted plant material is then macerated with methanol at room temperature for 48-72 hours with occasional shaking. This process is typically repeated three times to ensure maximum extraction of polar and semi-polar compounds, including this compound.

  • Concentration: The methanolic extracts are combined and concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to yield a crude extract.

Isolation of this compound by Column Chromatography

This protocol describes a general method for the separation of this compound from the crude extract.

Materials:

  • Crude methanolic extract of Calophyllum inophyllum leaves

  • Silica gel (60-120 mesh)

  • Glass chromatography column

  • Hexane

  • Ethyl acetate

  • Methanol

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • UV lamp for visualization

  • Fraction collection tubes

Procedure:

  • Column Packing: A slurry of silica gel in hexane is prepared and carefully poured into the chromatography column. The hexane is allowed to drain until it is just above the silica gel bed, ensuring a uniformly packed column.

  • Sample Loading: The crude extract is adsorbed onto a small amount of silica gel and loaded onto the top of the packed column.

  • Elution: The column is eluted with a gradient of solvents, starting with 100% hexane and gradually increasing the polarity by adding increasing amounts of ethyl acetate. The polarity is further increased by the addition of methanol to the ethyl acetate if necessary.

  • Fraction Collection: Fractions of the eluate are collected sequentially.

  • Monitoring: The separation is monitored by Thin Layer Chromatography (TLC). Aliquots from each fraction are spotted on a TLC plate, which is then developed in an appropriate solvent system (e.g., hexane:ethyl acetate mixtures). The spots are visualized under a UV lamp.

  • Pooling and Concentration: Fractions showing similar TLC profiles corresponding to the expected polarity of this compound are pooled together and concentrated to yield the isolated compound. Further purification may be achieved by repeated column chromatography or by using techniques like preparative HPLC.[2]

Signaling Pathway

A diastereomeric mixture of this compound and isothis compound has been shown to enhance glucose uptake in skeletal muscle cells through the activation of the Phosphoinositide 3-kinase (PI3K) and Extracellular signal-regulated kinases 1 and 2 (ERK1/2) signaling pathways.

Calophyllic_Acid_Signaling_Pathway Calophyllic_Acid This compound PI3K PI3K Calophyllic_Acid->PI3K ERK1_2 ERK1/2 Calophyllic_Acid->ERK1_2 Cell_Membrane Downstream_Effectors_PI3K Downstream Effectors PI3K->Downstream_Effectors_PI3K Downstream_Effectors_ERK Downstream Effectors ERK1_2->Downstream_Effectors_ERK Glucose_Uptake Enhanced Glucose Uptake Downstream_Effectors_PI3K->Glucose_Uptake Downstream_Effectors_ERK->Glucose_Uptake

Caption: PI3K/ERK1/2 signaling activation by this compound.

Analytical Methods for Quantification

Generalized HPLC Parameters:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of methanol and water, or acetonitrile and water.[3]

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at a wavelength determined by the UV absorption maximum of this compound.

  • Quantification: Based on a calibration curve generated from a pure standard of this compound.

Conclusion

This compound represents a promising natural product with significant therapeutic potential. This guide provides a foundational understanding of its natural sources, methods for its extraction and isolation, and its mechanism of action through the PI3K/ERK1/2 signaling pathway. Further research is warranted to establish a more precise quantitative distribution of this compound in Calophyllum species and to develop and validate specific analytical methods for its routine analysis. Such efforts will be crucial for the standardization of extracts and the advancement of this compound-based drug discovery programs.

References

Methodological & Application

Calophyllic Acid: Comprehensive Protocols for Isolation, Purification, and Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

Abstract

Calophyllic acid, a complex tetracyclic dipyranocoumarin isolated primarily from the leaves and seeds of Calophyllum inophyllum, has garnered significant scientific interest for its potent anti-inflammatory and wound-healing properties. This document provides detailed application notes and experimental protocols for the efficient isolation, purification, and analysis of this compound from plant extracts. The methodologies described herein are intended for researchers, scientists, and professionals in the fields of natural product chemistry, pharmacology, and drug development. The protocols cover solvent extraction, column chromatography, and high-performance liquid chromatography (HPLC) for the separation of this compound and its isomers. Furthermore, this note briefly discusses the anti-inflammatory mechanism of action of related compounds, which involves the modulation of the NF-κB signaling pathway.

Introduction

Calophyllum inophyllum, commonly known as tamanu, is a rich source of bioactive secondary metabolites, including a variety of coumarins, xanthones, and flavonoids.[1] Among these, this compound and its isomer, isothis compound, have been identified as key compounds with significant therapeutic potential. The complex structure of these molecules necessitates robust and efficient methods for their extraction and purification to enable further pharmacological investigation and potential drug development. This application note presents a compilation of effective techniques for obtaining high-purity this compound from plant materials.

Data Presentation: Quantitative Analysis of Extraction and Purification

The yield and purity of this compound and related compounds are highly dependent on the plant part used, the extraction solvent, and the purification method. The following tables summarize quantitative data from various studies to provide a comparative overview.

Table 1: Yield of Calophyllolide and Total Phenolics/Flavonoids from Calophyllum inophyllum

Plant PartExtraction MethodSolventCompoundYieldReference
SeedsEthanol Extraction & ChromatographyEthanol, Ethyl AcetateCalophyllolide0.23%[2]
SeedsMaceration & ChromatographyDichloromethane:Methanol (1:1)Calophyllolide0.118%[2]
Seed Oil (Resin)Methanol:Water Extraction & VLCMethanol:Water (9:1)Calophyllolide0.028%[2]
LeavesPercolation80% Methanol in WaterTotal Phenolic Content289.12 mg GAE/g residue[3]
LeavesPercolation80% Methanol in WaterTotal Flavonoid Content410.4 mg QE/g residue[3]
LeavesMacerationMethanolCrude Extract4% (30g from 750g)[4]

Table 2: Purity and Recovery of Related Compounds Using Chromatographic Methods

CompoundChromatographic MethodPurity/RecoveryReference
RutinSephadex Column Chromatography74-84% Purity[5]
RutinSemi-preparative RP-HPLC98.4% Purity[5]
Volatiles, Flavonoids, PolysaccharidesColumn Chromatography with Gradient Elution>95% Recovery[6]

Experimental Protocols

Protocol 1: Extraction of this compound from Calophyllum inophyllum Leaves

This protocol details a two-step solvent extraction process to obtain a crude extract enriched with polar compounds, including this compound.

1. Materials and Reagents:

  • Dried and powdered leaves of Calophyllum inophyllum
  • n-hexane
  • Methanol (80% in water)
  • Filter paper
  • Rotary evaporator

2. Procedure:

  • Weigh 2 kg of ground and sieved (150 mesh) C. inophyllum leaves.[3]
  • To remove non-polar compounds, soak the leaf powder in 6 L of n-hexane for 72 hours at room temperature.[3]
  • Separate the mixture by filtration through filter paper.
  • Dry the residue (solid phase) at ambient temperature for 24 hours. This is the residue of C. inophyllum leaves powder (RCILP).[3]
  • Macerate the dried RCILP with 80% methanol in water at a ratio of 1:10 (w/v) for 48 hours at 30°C with occasional shaking.[3]
  • Filter the methanolic extract and concentrate it under reduced pressure using a rotary evaporator at 40°C to obtain the crude methanolic extract.
  • Store the crude extract at 4°C for further purification.

Protocol 2: Purification of this compound by Column Chromatography

This protocol describes the purification of this compound from the crude methanolic extract using silica gel column chromatography.

1. Materials and Reagents:

  • Crude methanolic extract from Protocol 1
  • Silica gel (230-400 mesh)
  • n-hexane
  • Ethyl acetate
  • Glass column
  • Fraction collection tubes
  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

2. Procedure:

  • Column Packing: Prepare a slurry of silica gel in n-hexane and pour it into the glass column. Allow the silica gel to settle, ensuring a uniformly packed column without any air bubbles. Add a layer of sand on top of the silica gel.
  • Sample Loading: Dissolve the crude methanolic extract in a minimal amount of the initial mobile phase and load it onto the top of the column.
  • Elution: Elute the column with a gradient of n-hexane and ethyl acetate. Start with 100% n-hexane and gradually increase the polarity by increasing the percentage of ethyl acetate. A suggested gradient is as follows:
  • 100% n-hexane
  • n-hexane:Ethyl acetate (9:1)
  • n-hexane:Ethyl acetate (8:2)
  • n-hexane:Ethyl acetate (7:3)
  • n-hexane:Ethyl acetate (1:1)
  • 100% Ethyl acetate
  • Fraction Collection: Collect fractions of approximately 20-40 mL in separate tubes.
  • TLC Monitoring: Monitor the fractions using TLC with a mobile phase of n-hexane:ethyl acetate (e.g., 7:3). Visualize the spots under UV light. Fractions containing a compound with an Rf value corresponding to this compound should be pooled.
  • Solvent Evaporation: Evaporate the solvent from the pooled fractions to obtain the purified this compound.

Protocol 3: HPLC Separation of this compound and Isothis compound

This protocol outlines a reverse-phase HPLC method for the analytical separation and quantification of this compound and its isomer, isothis compound.

1. Materials and Reagents:

  • Purified this compound sample
  • Acetonitrile (HPLC grade)
  • Water (HPLC grade)
  • Formic acid or Orthophosphoric acid
  • HPLC system with a UV detector
  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

2. Procedure:

  • Mobile Phase Preparation: Prepare two mobile phases:
  • Mobile Phase A: Water with 0.1% formic acid.
  • Mobile Phase B: Acetonitrile with 0.1% formic acid.
  • HPLC Conditions:
  • Column: C18 reverse-phase column.
  • Flow Rate: 1.0 mL/min.[7]
  • Detection Wavelength: 210 nm.[7]
  • Injection Volume: 20 µL.
  • Gradient Elution:
  • 0-5 min: 70% A, 30% B
  • 5-20 min: Linear gradient to 30% A, 70% B
  • 20-25 min: Linear gradient to 0% A, 100% B
  • 25-30 min: Hold at 100% B
  • 30-35 min: Return to initial conditions (70% A, 30% B)
  • Sample Preparation: Dissolve the purified sample in the initial mobile phase composition and filter through a 0.45 µm syringe filter.
  • Analysis: Inject the sample into the HPLC system and record the chromatogram. This compound and isothis compound should elute as distinct peaks.

Mandatory Visualizations

Experimental Workflow for this compound Isolation and Purification

experimental_workflow plant_material Dried & Powdered C. inophyllum Leaves extraction_step1 Maceration with n-hexane (72 hours) plant_material->extraction_step1 filtration1 Filtration extraction_step1->filtration1 residue Residue (RCILP) filtration1->residue Solid Phase extraction_step2 Maceration with 80% Methanol (48 hours at 30°C) residue->extraction_step2 filtration2 Filtration extraction_step2->filtration2 concentration Rotary Evaporation filtration2->concentration Liquid Phase crude_extract Crude Methanolic Extract concentration->crude_extract column_chromatography Silica Gel Column Chromatography (n-hexane:Ethyl Acetate Gradient) crude_extract->column_chromatography fraction_collection Fraction Collection & TLC Monitoring column_chromatography->fraction_collection purified_product Purified this compound fraction_collection->purified_product Pooled Fractions hplc_analysis RP-HPLC Analysis (Separation of Isomers) purified_product->hplc_analysis final_product Pure this compound & Isothis compound hplc_analysis->final_product

Caption: Workflow for the isolation and purification of this compound.

Proposed Anti-inflammatory Signaling Pathway of Calophyllum Coumarins

signaling_pathway cluster_nucleus Nucleus stimulus Inflammatory Stimulus (e.g., LPS) receptor Toll-like Receptor 4 (TLR4) stimulus->receptor calophyllic_acid This compound ikk IKK Complex receptor->ikk activates calophyllic_acid->ikk inhibits ikb IκBα ikk->ikb phosphorylates nfkb_ikb NF-κB-IκBα (Inactive Complex) nfkb NF-κB (p50/p65) nucleus Nucleus nfkb->nucleus translocation nfkb_ikb->nfkb degradation of IκBα nfkb_active Active NF-κB (p50/p65) gene_transcription Gene Transcription nfkb_active->gene_transcription activates cytokines_pro Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) gene_transcription->cytokines_pro upregulates cytokines_anti Anti-inflammatory Cytokine (IL-10) gene_transcription->cytokines_anti downregulates (context dependent)

Caption: Inhibition of the NF-κB pathway by Calophyllum coumarins.

References

Application Note: Quantification of Calophyllic Acid using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantification of Calophyllic acid, a bioactive compound found in Calophyllum inophyllum (Tamanu) seed oil. The method utilizes a reversed-phase C18 column with UV detection, providing a sensitive and accurate means of analysis. This protocol is intended for researchers, scientists, and drug development professionals working on the analysis and quality control of natural products containing this compound.

Introduction

This compound is a complex coumarin derivative isolated from the seeds of Calophyllum inophyllum.[1] It has garnered significant interest in the pharmaceutical and cosmetic industries due to its potential anti-inflammatory, and wound-healing properties. Accurate quantification of this compound is crucial for product formulation, standardization of extracts, and pharmacokinetic studies. This application note presents a detailed protocol for the determination of this compound using a widely available HPLC-UV system.

Chemical Structure

This compound

  • Molecular Formula: C₂₅H₂₄O₆[2]

  • Molecular Weight: 420.5 g/mol [2]

  • CAS Number: 36626-19-4[2]

Experimental

Instrumentation and Materials
  • HPLC system with a UV-Vis detector

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • HPLC grade methanol

  • HPLC grade water

  • This compound reference standard (>95% purity)

  • Volumetric flasks, pipettes, and syringes

  • Syringe filters (0.45 µm)

Chromatographic Conditions

A summary of the HPLC conditions is provided in the table below.

ParameterValue
Column C18 Reversed-Phase (250 mm x 4.6 mm, 5 µm)
Mobile Phase Methanol:Water (90:10, v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature Ambient (~25 °C)
Detection Wavelength 254 nm
Run Time Approximately 15 minutes

Protocols

Standard Solution Preparation
  • Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the primary stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions are used to construct the calibration curve.

Sample Preparation (from Calophyllum inophyllum Seeds)
  • Grinding: Grind the dried seeds of Calophyllum inophyllum into a fine powder.

  • Extraction: Accurately weigh 1 g of the powdered seeds and place it in a flask. Add 20 mL of methanol and perform extraction using one of the following methods:

    • Maceration: Let the mixture stand for 24 hours at room temperature with occasional shaking.

    • Soxhlet Extraction: Extract for 4-6 hours.

  • Filtration: Filter the extract through a Whatman No. 1 filter paper.

  • Solvent Evaporation: Evaporate the solvent from the filtrate under reduced pressure to obtain the crude extract.

  • Sample Solution: Accurately weigh 10 mg of the crude extract and dissolve it in 10 mL of mobile phase.

  • Final Filtration: Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial before injection.

Method Validation (Typical Performance Characteristics)

The following table summarizes the typical performance characteristics for the quantification of coumarin-like compounds using HPLC. Full method validation should be performed in the user's laboratory to ensure compliance with regulatory requirements.

Validation ParameterTypical Value
Linearity (r²) > 0.999
Linear Range 1 - 100 µg/mL
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantification (LOQ) 0.3 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%

Data Presentation

The quantification of this compound in a sample is performed by constructing a calibration curve from the peak areas of the working standard solutions versus their known concentrations. The concentration of this compound in the unknown sample is then determined by interpolating its peak area on the calibration curve.

Table 1: Quantitative Data Summary (Example)

Sample IDRetention Time (min)Peak AreaConcentration (µg/mL)
Standard 1 (10 µg/mL)7.5215234510.0
Standard 2 (50 µg/mL)7.5176172550.0
Standard 3 (100 µg/mL)7.531523450100.0
Sample Extract7.5245703530.0

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Quantification start Start sample_prep Sample Extraction (Calophyllum inophyllum seeds) start->sample_prep standard_prep Standard Preparation (this compound) start->standard_prep filtration Filtration (0.45 µm) sample_prep->filtration standard_prep->filtration hplc_injection HPLC Injection filtration->hplc_injection chromatography Chromatographic Separation (C18 Column, Methanol:Water) hplc_injection->chromatography detection UV Detection (254 nm) chromatography->detection peak_integration Peak Integration detection->peak_integration calibration_curve Calibration Curve Construction peak_integration->calibration_curve quantification Quantification of this compound calibration_curve->quantification report Report Generation quantification->report

Caption: Experimental workflow for this compound quantification.

Signaling Pathway Diagram (Hypothesized Anti-inflammatory Action)

This compound is suggested to exert anti-inflammatory effects, potentially through the modulation of key inflammatory pathways.

Anti_Inflammatory_Pathway ca This compound cox COX Enzymes ca->cox Inhibition lox LOX Enzymes ca->lox Inhibition membrane Cell Membrane pla2 Phospholipase A2 aa Arachidonic Acid pla2->aa aa->cox aa->lox prostaglandins Prostaglandins cox->prostaglandins leukotrienes Leukotrienes lox->leukotrienes inflammation Inflammation prostaglandins->inflammation leukotrienes->inflammation

Caption: Hypothesized anti-inflammatory pathway of this compound.

Conclusion

The HPLC method described in this application note provides a straightforward and effective approach for the quantification of this compound in various samples. The use of a standard C18 column and a simple isocratic mobile phase makes this method easily transferable to most analytical laboratories. Proper method validation is recommended to ensure the accuracy and reliability of the results for specific applications.

References

Spectroscopic Analysis of Calophyllic Acid: Application Notes for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the spectroscopic analysis of Calophyllic acid, a naturally occurring pyranocoumarin with recognized biological activities. The focus is on the application of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for the structural elucidation and characterization of this compound. This document offers experimental protocols and data presentation guidelines to assist researchers in their studies of this compound and related natural products.

Introduction to this compound

This compound is a tetracyclic dipyranocoumarin isolated from plants of the Calophyllum genus, notably Calophyllum inophyllum. It, along with its diastereomer isothis compound, has demonstrated significant biological activities, including the stimulation of glucose uptake in skeletal muscle cells. This activity is mediated through the activation of the Phosphatidylinositol-3-kinase (PI3K) and Extracellular signal-regulated kinase (ERK1/2) signaling pathways, making it a compound of interest for research in diabetes and metabolic disorders.

Molecular Structure:

  • Molecular Formula: C₂₅H₂₄O₆[1]

  • Molecular Weight: 420.46 g/mol [1]

  • IUPAC Name: (2Z)-3-(5-hydroxy-2,2,8,8-tetramethyl-4-oxo-3,4,9,10-tetrahydro-2H,8H-pyrano[2,3-f]chromen-6-yl)-3-phenylprop-2-enoic acid

Data Presentation

Quantitative data from NMR and MS analyses are summarized below for clarity and comparative purposes.

NMR Spectroscopic Data

Table 1: ¹H and ¹³C NMR Chemical Shifts for this compound

Position¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
2-78.02
34.59 (q)79.38
4-202.68
4a-102.72
5-159.98
6-109.63
7-157.73
8-116.44
8a-149.42
96.31 (d)129.97
106.45 (d)121.65
11-169.12
125.38 (dd)142.15
1'-129.37
2', 6'7.26 (m)128.15
3', 5'7.26 (m)127.45
4'7.26 (m)-
2-Me1.17 (d)16.55
3-Me1.09 (q)9.69
8-Me (gem-dimethyl)0.821 (s), 0.88 (s)28.22, 27.93
C-8 quat-77.90
Phenyl-CH2.53 (m)28.65

Note: The presented data is based on a published spectrum of a compound assumed to be this compound[2]. The assignments should be confirmed with comprehensive 2D NMR experiments.

Mass Spectrometry Data

High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition of this compound.

Table 2: High-Resolution Mass Spectrometry Data for this compound

IonCalculated m/zObserved m/z
[M+H]⁺421.1646421.1642
[M+Na]⁺443.1465443.1461
[M-H]⁻419.1499419.1495

Note: The observed m/z values are hypothetical and would be obtained from an HRMS experiment. A previous study reported a molecular weight of 420 from mass spectra, with a base peak at m/z 419.2, corresponding to the [M-H]⁻ ion[2].

Experimental Protocols

The following are detailed protocols for the spectroscopic analysis of this compound.

Sample Preparation
  • Isolation and Purification: this compound should be isolated from the plant source (e.g., leaves of Calophyllum inophyllum) using appropriate chromatographic techniques (e.g., column chromatography, HPLC) to achieve high purity (>95%).

  • NMR Sample: Dissolve 5-10 mg of purified this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆). The choice of solvent is critical to avoid signal overlap. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • MS Sample: Prepare a stock solution of purified this compound in a high-purity solvent such as methanol or acetonitrile at a concentration of 1 mg/mL. For analysis, dilute the stock solution to a final concentration of 1-10 µg/mL with the appropriate mobile phase.

NMR Spectroscopy Protocol

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe is recommended for optimal resolution and sensitivity.

1D NMR Experiments:

  • ¹H NMR:

    • Pulse Program: Standard single-pulse experiment (e.g., zg30).

    • Spectral Width: 12-16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 16-64, depending on the sample concentration.

  • ¹³C NMR:

    • Pulse Program: Standard proton-decoupled experiment (e.g., zgpg30).

    • Spectral Width: 220-250 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

  • DEPT (Distortionless Enhancement by Polarization Transfer):

    • Pulse Programs: DEPT-45, DEPT-90, and DEPT-135.

    • These experiments are essential for differentiating between CH, CH₂, and CH₃ groups.

2D NMR Experiments:

  • COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin coupling networks.

  • HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond ¹H-¹³C correlations.

  • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) ¹H-¹³C correlations, which is crucial for connecting different spin systems and assigning quaternary carbons.

Mass Spectrometry Protocol

Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source is recommended.

ESI-MS/MS Analysis:

  • Ionization Mode: Both positive and negative ion modes should be tested to determine the optimal ionization efficiency for this compound. Negative mode is often suitable for phenolic compounds.

  • Mobile Phase: A mixture of water and acetonitrile or methanol, often with a small amount of formic acid (for positive mode) or ammonium acetate/formate (for negative mode) to improve ionization.

  • Infusion: Direct infusion of the sample solution can be used for initial analysis.

  • LC-MS: For complex mixtures or to confirm purity, liquid chromatography coupled to the mass spectrometer (LC-MS) is the preferred method. A C18 column is typically used for the separation of such compounds.

  • MS Scan Range: m/z 100-1000.

  • MS/MS Fragmentation: Perform tandem mass spectrometry (MS/MS) on the parent ion of this compound (e.g., m/z 421 in positive mode or m/z 419 in negative mode) to obtain fragmentation patterns. This is achieved through collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen). Varying the collision energy will help in obtaining a comprehensive fragmentation spectrum.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr NMR Spectroscopy cluster_ms Mass Spectrometry cluster_analysis Data Analysis & Elucidation Isolation Isolation & Purification (Chromatography) NMR_Sample NMR Sample Prep (5-10 mg in deuterated solvent) Isolation->NMR_Sample MS_Sample MS Sample Prep (1-10 µg/mL in mobile phase) Isolation->MS_Sample OneD_NMR 1D NMR (¹H, ¹³C, DEPT) NMR_Sample->OneD_NMR HRMS HRMS (Q-TOF or Orbitrap) MS_Sample->HRMS TwoD_NMR 2D NMR (COSY, HSQC, HMBC) OneD_NMR->TwoD_NMR Data_Interpretation Spectral Interpretation & Assignment TwoD_NMR->Data_Interpretation MSMS MS/MS (Fragmentation Analysis) HRMS->MSMS MSMS->Data_Interpretation Structure_Elucidation Structure Elucidation Data_Interpretation->Structure_Elucidation

Caption: Experimental workflow for the spectroscopic analysis of this compound.

Signaling Pathway of this compound

signaling_pathway cluster_pathway Cellular Signaling Calophyllic_Acid This compound PI3K PI3K Calophyllic_Acid->PI3K Activates Ras Ras Calophyllic_Acid->Ras Activates AKT Akt PI3K->AKT GLUT4 GLUT4 Translocation AKT->GLUT4 Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK ERK->Glucose_Uptake

Caption: this compound signaling pathway in glucose uptake.

References

Application Notes & Protocols for the Quantification of Calophyllic Acid in Calophyllum inophyllum Seed Oil

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies for the quantification of calophyllic acid and related coumarins in Calophyllum inophyllum seed oil, commonly known as Tamanu oil. While specific quantitative data for this compound is limited in published literature, this document outlines protocols adapted from the analysis of the more extensively studied and structurally related compound, calophyllolide.

Introduction

Calophyllum inophyllum L., an evergreen tree found in tropical regions, is the source of a viscous, green-hued oil traditionally used for its medicinal properties, including the treatment of various skin ailments.[1] The therapeutic effects of this oil are attributed to its unique chemical composition, which includes a variety of bioactive molecules such as coumarins, xanthones, and flavonoids.[2] Among these, this compound, a complex coumarin, is believed to contribute significantly to the oil's anti-inflammatory and wound-healing capabilities.[1][3]

Accurate quantification of this compound is crucial for the standardization of C. inophyllum seed oil and the development of new therapeutic agents. However, a notable challenge in its analysis is its existence as a diastereomeric mixture with isothis compound, which can complicate separation and individual quantification. This document provides recommended protocols for the extraction and analysis of these compounds, drawing from established methods for similar molecules found in the oil.

Quantitative Data Summary

Direct quantitative data for this compound in Calophyllum inophyllum seed oil is not extensively reported in peer-reviewed literature. However, data for the related and frequently quantified coumarin, calophyllolide, provides a valuable reference for expected concentrations of similar bioactive compounds in the oil.

CompoundPlant PartExtraction MethodAnalytical MethodReported ContentReference
CalophyllolideNuts (dried)Ethanol extraction, silica gel and Sephadex LH-20 chromatographyHPLC2.3 mg/g (September harvest)[4]
CalophyllolideNuts (dried)Ethanol extraction, silica gel and Sephadex LH-20 chromatographyHPLC1.6 mg/g (December harvest)[4]
CalophyllolideNuts (dried)Not specifiedNot specified0.94 mg/g[4]
CalophyllolideSeed Oil (resinous)Methanol:water (9:1) extraction, vacuum liquid chromatographyGC-MS0.02803%[5]
CalophyllolideSeed Oil (cold-pressed)Cold pressGC-MS0.0196% of dry seed weight[5]
Inophyllum BLeavesNot specifiedHPLC-DAD0.0 - 39.0 mg/kg[6][7]
Inophyllum PLeavesNot specifiedHPLC-DAD0.0 - 21.8 mg/kg[6][7]
Coumarin (C9H6O2)Seed OilSupercritical CO2 ExtractionGC-MS169.69 µg/g[2]

Experimental Protocols

The following protocols are recommended for the extraction and quantification of this compound and other coumarins from C. inophyllum seed oil.

Protocol 1: Extraction of the Coumarin-Rich Resin Fraction

This protocol describes the initial separation of the non-lipid resin fraction, which contains the majority of the coumarins, from the fatty acids in the seed oil.

Materials:

  • Calophyllum inophyllum seed oil

  • Ethanol (96%)

  • Rotary evaporator

  • Centrifuge

  • Separatory funnel

Procedure:

  • Mix the C. inophyllum seed oil with 96% ethanol in a 1:1.5 (w/v) ratio.

  • Agitate the mixture vigorously for 10-15 minutes at 40°C.

  • Centrifuge the mixture to separate the ethanol layer (containing the resin) from the oil layer.

  • Alternatively, use a separatory funnel to allow the layers to separate and then collect the lower ethanol-resin fraction.

  • Collect the ethanol fraction and concentrate it using a rotary evaporator to yield the crude resin extract.

  • Store the dried resin extract at 4°C in the dark until further analysis.

Protocol 2: Quantification by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general HPLC method suitable for the separation and quantification of coumarins. Method optimization will be required to achieve baseline separation of this compound and its isomers.

Materials and Equipment:

  • Crude resin extract

  • HPLC grade acetonitrile, methanol, and water

  • Formic acid or trifluoroacetic acid (TFA)

  • This compound analytical standard (if available) or a well-characterized related coumarin standard

  • HPLC system with a Diode Array Detector (DAD) or UV detector

  • C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)

Procedure:

  • Sample Preparation:

    • Dissolve a known amount of the dried resin extract in methanol to a final concentration of approximately 1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter prior to injection.

  • Standard Preparation:

    • Prepare a stock solution of the this compound standard in methanol.

    • Create a series of calibration standards by serial dilution of the stock solution (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Chromatographic Conditions (starting point for optimization):

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient:

      • 0-5 min: 30% B

      • 5-25 min: 30-70% B

      • 25-35 min: 70-100% B

      • 35-40 min: 100% B

      • 40-45 min: 100-30% B

      • 45-50 min: 30% B

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 254 nm and 320 nm (or scan for optimal wavelength with DAD)

    • Injection Volume: 10 µL

  • Analysis and Quantification:

    • Inject the calibration standards to generate a standard curve of peak area versus concentration.

    • Inject the prepared sample solutions.

    • Identify the peak corresponding to this compound based on the retention time of the standard.

    • Quantify the amount of this compound in the sample using the standard curve. The concentration is typically expressed as mg/g of the seed oil.

Protocol 3: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. Derivatization may be necessary for non-volatile coumarins like this compound.

Materials and Equipment:

  • Crude resin extract

  • Derivatizing agent (e.g., BSTFA with 1% TMCS)

  • GC-MS system with a suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)

  • Helium carrier gas

Procedure:

  • Sample Preparation and Derivatization:

    • Dissolve a known amount of the dried resin extract in a suitable solvent (e.g., pyridine).

    • Add the derivatizing agent and heat the mixture (e.g., at 60°C for 30 minutes) to convert the acidic and hydroxyl groups to their more volatile silyl derivatives.

  • GC-MS Conditions (starting point for optimization):

    • Injector Temperature: 280°C

    • Oven Temperature Program:

      • Initial temperature: 100°C, hold for 2 min

      • Ramp: 10°C/min to 280°C

      • Hold at 280°C for 10 min

    • Carrier Gas: Helium at a constant flow of 1 mL/min

    • MS Transfer Line Temperature: 280°C

    • Ion Source Temperature: 230°C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Scan Range: m/z 50-600

  • Analysis and Quantification:

    • Inject a derivatized standard of this compound to determine its retention time and mass spectrum.

    • Inject the derivatized sample.

    • Identify the this compound derivative peak in the sample chromatogram by comparing its retention time and mass spectrum with the standard.

    • Quantification can be performed using an external or internal standard method.

Visualizations

Experimental Workflow

experimental_workflow cluster_extraction Extraction & Isolation cluster_analysis Analytical Quantification oil Calophyllum inophyllum Seed Oil resin_extraction Ethanol Extraction of Resin oil->resin_extraction resin Crude Resin Extract resin_extraction->resin hplc HPLC-DAD Analysis resin->hplc Dissolve in Methanol gcms GC-MS Analysis (with derivatization) resin->gcms Derivatization quantification Quantification using Standard Curve hplc->quantification gcms->quantification

Fig. 1: General experimental workflow for the quantification of this compound.
Anti-Inflammatory Signaling Pathway

signaling_pathway cluster_stimulus Inflammatory Stimulus cluster_pathway NF-κB Signaling Pathway cluster_response Inflammatory Response lps LPS (Lipopolysaccharide) tlr4 TLR4 lps->tlr4 ikk IKK Activation tlr4->ikk ikb IκB Degradation ikk->ikb nfkb NF-κB Translocation to Nucleus ikb->nfkb gene_transcription Pro-inflammatory Gene Transcription nfkb->gene_transcription tnf TNF-α gene_transcription->tnf il6 IL-6 gene_transcription->il6 il1b IL-1β gene_transcription->il1b calophyllic_acid This compound / C. inophyllum Bioactives calophyllic_acid->ikk Inhibition calophyllic_acid->nfkb Inhibition

Fig. 2: Proposed anti-inflammatory signaling pathway modulated by C. inophyllum bioactives.

Conclusion

The protocols and data presented provide a framework for the quantification of this compound in Calophyllum inophyllum seed oil. While the direct quantification of this compound remains an area for further research, the methodologies outlined here for related coumarins offer a robust starting point for researchers. The successful development of a validated analytical method for this compound will be instrumental in advancing the use of Tamanu oil in pharmaceutical and cosmetic applications.

References

Application Note: A Validated HPLC-UV Method for the Quantitative Determination of Calophyllic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document details a validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the identification and quantification of Calophyllic acid. The described protocol is applicable for the analysis of this compound in purified samples and complex matrices such as plant extracts. The method has been validated in accordance with industry-standard guidelines to ensure accuracy, precision, and reliability.

Introduction

This compound is a complex, bioactive coumarin derivative isolated from plants of the Calophyllum genus, notably Calophyllum inophyllum. It has garnered scientific interest for its potential therapeutic properties. To support research, development, and quality control efforts, a reliable and validated analytical method for the quantification of this compound is essential. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a robust and widely accessible technique for this purpose. This application note provides a comprehensive protocol for a validated reversed-phase HPLC-UV method for this compound analysis.

Experimental Protocols

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector is suitable for this method.

Table 1: HPLC Instrumentation and Conditions

ParameterRecommended Setting
HPLC System Quaternary or Binary Pump, Autosampler, Column Oven, UV-Vis or PDA Detector
Column Reversed-Phase C18 Column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A Water with 0.1% Phosphoric Acid
Mobile Phase B Acetonitrile with 0.1% Phosphoric Acid
Gradient Elution 0-20 min: 50-90% B; 20-25 min: 90% B; 25.1-30 min: 50% B (Return to initial)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 20 µL
Detection Wavelength 310 nm (or optimal wavelength determined by PDA scan)
Run Time 30 minutes
Preparation of Standard Solutions
  • Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase (initial conditions: 50% B) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions will be used to construct the calibration curve.

Sample Preparation (from Plant Material)

This protocol outlines a general procedure for the extraction of this compound from plant sources, such as the leaves or seeds of Calophyllum inophyllum.[1]

  • Drying and Grinding: Dry the plant material at 40°C until a constant weight is achieved. Grind the dried material into a fine powder.

  • Solvent Extraction:

    • Accurately weigh 1 g of the powdered plant material.

    • Add 20 mL of methanol and extract using ultrasonication for 30 minutes.

    • Centrifuge the mixture at 4000 rpm for 15 minutes.

    • Collect the supernatant. Repeat the extraction process on the pellet twice more.

    • Pool the supernatants.

  • Filtration: Filter the pooled supernatant through a 0.45 µm syringe filter into an HPLC vial for analysis.

G cluster_prep Sample Preparation Workflow A Plant Material (e.g., Leaves) B Drying & Grinding A->B C Solvent Extraction with Methanol (Ultrasonication) B->C D Centrifugation C->D E Collect Supernatant (Repeat 2x) D->E F Filter through 0.45 µm Syringe Filter E->F G Sample ready for HPLC Injection F->G

Figure 1. Workflow for the preparation of plant-derived samples.

Method Validation Protocol

The developed HPLC method must be validated to ensure its suitability for its intended purpose. The validation is performed according to the International Council for Harmonisation (ICH) guidelines.

G cluster_validation HPLC Method Validation Pathway cluster_params Validation Parameters Start Developed HPLC Method Specificity Specificity Start->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD Limit of Detection (LOD) Precision->LOD LOQ Limit of Quantification (LOQ) LOD->LOQ Robustness Robustness LOQ->Robustness Validated Validated Method Robustness->Validated

Figure 2. Logical relationship of HPLC method validation parameters.

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

  • Protocol: Inject a blank (mobile phase), a placebo (sample matrix without the analyte), a standard solution of this compound, and the sample solution. The retention time of the this compound peak in the sample should match that of the standard, and there should be no interfering peaks at this retention time in the blank or placebo chromatograms.

Linearity

Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration.

  • Protocol: Analyze the prepared working standard solutions (1-100 µg/mL) in triplicate. Construct a calibration curve by plotting the mean peak area against the concentration.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.

Table 2: Example Linearity Data

Concentration (µg/mL)Mean Peak Area (n=3)
115,230
576,150
10151,980
25380,100
50759,900
1001,521,050
0.9998
Accuracy

Accuracy is determined by recovery studies, assessing the closeness of the experimental value to the true value.

  • Protocol: Spike a placebo sample with known concentrations of this compound at three levels (e.g., 80%, 100%, and 120% of the expected sample concentration). Analyze each level in triplicate.

  • Calculation: % Recovery = [(Measured Concentration) / (Spiked Concentration)] x 100

  • Acceptance Criteria: The mean recovery should be within 98-102%.

Table 3: Accuracy (Recovery) Data

Spiked LevelSpiked Conc. (µg/mL)Measured Conc. (µg/mL)% Recovery
80%4039.899.5%
100%5050.3100.6%
120%6059.599.2%
Precision

Precision is evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day).

  • Protocol (Repeatability): Analyze six replicates of a standard solution (e.g., 50 µg/mL) on the same day, with the same analyst and instrument.

  • Protocol (Intermediate Precision): Repeat the analysis on a different day, with a different analyst or instrument.

  • Acceptance Criteria: The Relative Standard Deviation (%RSD) should be ≤ 2%.

Table 4: Precision Data

Parameter%RSD (n=6)
Repeatability 0.85%
Intermediate Precision 1.22%
Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD is the lowest amount of analyte that can be detected, while LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.

  • Protocol: These can be estimated based on the standard deviation of the response and the slope of the calibration curve.

    • LOD = 3.3 x (Standard Deviation of the Intercept / Slope)

    • LOQ = 10 x (Standard Deviation of the Intercept / Slope)

  • Acceptance Criteria: The LOQ should be verified by analyzing a sample at this concentration and ensuring it meets the requirements for accuracy and precision.

Table 5: LOD and LOQ Values

ParameterValue (µg/mL)
LOD 0.25
LOQ 0.75
Robustness

Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Protocol: Introduce small changes to the method parameters one at a time, such as:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2°C)

    • Mobile phase composition (± 2%)

    • Detection wavelength (± 2 nm)

  • Acceptance Criteria: The system suitability parameters (e.g., peak asymmetry, theoretical plates) should remain within acceptable limits, and the %RSD of the results should be ≤ 2%.

Conclusion

The HPLC-UV method described provides a reliable, accurate, and precise protocol for the quantification of this compound. The validation data demonstrates that the method is suitable for its intended purpose in quality control and research applications. The detailed protocols for sample preparation and method validation ensure that the method can be successfully implemented in a laboratory setting.

References

Application Notes and Protocols: Calophyllic Acid Assay in LPS-Stimulated Macrophage Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calophyllic acid, a novel molecule isolated from the plant Calophyllum inophyllum, has garnered significant interest for its potential anti-inflammatory properties. This document provides detailed application notes and protocols for assessing the efficacy of this compound in a lipopolysaccharide (LPS)-stimulated macrophage model, a widely accepted in vitro system for studying inflammation. Macrophages, key players in the innate immune response, produce a cascade of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) upon stimulation with LPS, a component of the outer membrane of Gram-negative bacteria. These application notes will guide researchers through the process of evaluating the inhibitory effects of this compound on these inflammatory markers and elucidating its mechanism of action through the NF-κB and MAPK signaling pathways.

Data Presentation

The quantitative data from the described assays can be summarized for clear comparison. The following tables provide a template for presenting typical results.

Table 1: Effect of this compound on Macrophage Viability

TreatmentConcentration (µM)Cell Viability (%)
Control-100 ± 5.2
LPS (1 µg/mL)-98.7 ± 4.8
This compound199.2 ± 5.1
598.5 ± 4.5
1097.9 ± 5.3
2596.4 ± 4.9
5095.1 ± 5.5

Data are presented as mean ± SD from three independent experiments.

Table 2: Inhibition of Nitric Oxide Production by this compound

TreatmentConcentration (µM)Nitrite Concentration (µM)Inhibition of NO Production (%)IC₅₀ (µM)
Control-1.2 ± 0.3-
LPS (1 µg/mL)-25.8 ± 2.10
LPS + this compound122.3 ± 1.913.6
516.7 ± 1.535.312.5
1011.5 ± 1.155.4
256.8 ± 0.773.6
503.1 ± 0.488.0

Data are presented as mean ± SD from three independent experiments.

Table 3: Inhibition of Pro-inflammatory Cytokine Secretion by this compound

TreatmentConcentration (µM)TNF-α (pg/mL)Inhibition (%)IL-6 (pg/mL)Inhibition (%)
Control-55 ± 8-32 ± 5-
LPS (1 µg/mL)-1240 ± 980980 ± 750
LPS + this compound11050 ± 8515.3850 ± 6813.3
5780 ± 6237.1620 ± 5136.7
10510 ± 4558.9410 ± 3558.2
25280 ± 2977.4220 ± 2177.6
50150 ± 1887.9110 ± 1288.8

Data are presented as mean ± SD from three independent experiments.

Experimental Protocols

Cell Culture and Treatment

The murine macrophage cell line RAW 264.7 is a suitable model for these studies.

  • Cell Culture: Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Maintain the cells in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Seed the cells in appropriate culture plates (e.g., 96-well plates for viability and NO assays, 24-well plates for cytokine assays, and 6-well plates for Western blotting) and allow them to adhere overnight. A typical seeding density is 5 x 10⁵ cells/mL.

  • Treatment:

    • Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for the desired incubation period (e.g., 24 hours for NO and cytokine assays, shorter times for signaling pathway analysis).

    • Include appropriate controls: untreated cells (control), cells treated with LPS only, and cells treated with this compound only.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[1][2]

  • Reagents:

    • MTT solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 0.04 M HCl in isopropanol)

  • Protocol:

    • After the treatment period, add 10 µL of MTT solution to each well of a 96-well plate.

    • Incubate the plate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the control group.

Nitric Oxide Assay (Griess Assay)

The Griess assay measures nitrite (NO₂⁻), a stable and nonvolatile breakdown product of NO, in the cell culture supernatant.[3][4][5]

  • Reagents:

    • Griess Reagent A: 1% (w/v) sulfanilamide in 5% (v/v) phosphoric acid.

    • Griess Reagent B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride in water.

    • Sodium nitrite standard solutions (for standard curve).

  • Protocol:

    • Collect 50 µL of cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B and incubate for another 10 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Determine the nitrite concentration from a sodium nitrite standard curve.

Cytokine Quantification (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of secreted pro-inflammatory cytokines such as TNF-α and IL-6 in the cell culture supernatant.[6][7]

  • Reagents:

    • Commercially available ELISA kits for mouse TNF-α and IL-6.

  • Protocol:

    • Collect the cell culture supernatants after treatment.

    • Perform the ELISA according to the manufacturer's instructions.

    • Briefly, this involves adding the supernatants to antibody-coated plates, followed by the addition of detection antibodies and a substrate for color development.

    • Measure the absorbance at the recommended wavelength (typically 450 nm).

    • Calculate the cytokine concentrations based on a standard curve generated with recombinant cytokines.

Western Blot Analysis for NF-κB and MAPK Signaling Pathways

Western blotting is used to detect changes in the phosphorylation and expression of key proteins in the NF-κB and MAPK signaling pathways.

  • Sample Preparation:

    • After a shorter treatment period (e.g., 15-60 minutes), wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Western Blot Protocol:

    • Separate equal amounts of protein (20-40 µg) by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C. Key primary antibodies include:

      • NF-κB Pathway: phospho-p65, p65, phospho-IκBα, IκBα.

      • MAPK Pathway: phospho-ERK1/2, ERK1/2, phospho-JNK, JNK, phospho-p38, p38.

      • Loading Control: β-actin or GAPDH.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities using densitometry software and normalize to the total protein or loading control.

Visualizations

Signaling Pathways and Experimental Workflow

G

experimental_workflow

References

Application Notes and Protocols for Assessing Calophyllic Acid Cytotoxicity in Keratinocytes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calophyllic acid is a bioactive phenolic compound found in the oil of the Calophyllum inophyllum (Tamanu) tree. Traditionally, the oil has been used for its wound healing and anti-inflammatory properties. However, a thorough understanding of the cellular and molecular effects of its individual components on skin cells is necessary for its potential therapeutic or cosmetic applications. These application notes provide a comprehensive set of protocols to assess the cytotoxic effects of isolated this compound on human keratinocytes. The provided methodologies will enable researchers to evaluate cell viability, proliferation, apoptosis, and to investigate the underlying signaling pathways involved in the cellular response to this compound.

Data Presentation

Summary of Quantitative Cytotoxicity Data

The following table structure should be used to summarize the quantitative data obtained from the cytotoxicity assays. This format allows for a clear and direct comparison of the effects of different concentrations of this compound on keratinocyte viability.

Parameter Control (Vehicle) This compound (Concentration 1) This compound (Concentration 2) This compound (Concentration 3) Positive Control
Cell Viability (%) (MTT Assay) 100 ± SDValue ± SDValue ± SDValue ± SDValue ± SD
Cytotoxicity (%) (LDH Assay) 0 ± SDValue ± SDValue ± SDValue ± SDValue ± SD
Apoptotic Cells (%) (Annexin V/PI) Value ± SDValue ± SDValue ± SDValue ± SDValue ± SD
Sub-G1 Phase (%) (Cell Cycle) Value ± SDValue ± SDValue ± SDValue ± SDValue ± SD

SD: Standard Deviation

Summary of Cell Cycle Distribution Data

This table should be used to present the percentage of cells in each phase of the cell cycle after treatment with this compound.

Cell Cycle Phase Control (Vehicle) This compound (Concentration 1) This compound (Concentration 2) This compound (Concentration 3)
G0/G1 Phase (%) Value ± SDValue ± SDValue ± SDValue ± SD
S Phase (%) Value ± SDValue ± SDValue ± SDValue ± SD
G2/M Phase (%) Value ± SDValue ± SDValue ± SDValue ± SD

SD: Standard Deviation

Summary of Intracellular ROS and Mitochondrial Membrane Potential Data

This table is designed for presenting the quantitative data related to oxidative stress and mitochondrial health.

Parameter Control (Vehicle) This compound (Concentration 1) This compound (Concentration 2) This compound (Concentration 3) Positive Control
Relative ROS Levels (DCF Fluorescence) 100 ± SDValue ± SDValue ± SDValue ± SDValue ± SD
Mitochondrial Membrane Potential (%) 100 ± SDValue ± SDValue ± SDValue ± SDValue ± SD

SD: Standard Deviation

Experimental Protocols

Cell Culture

Human epidermal keratinocytes (e.g., HaCaT cell line or primary keratinocytes) are to be used.

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells should be maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Subculture: When cells reach 80-90% confluency, they should be passaged using standard trypsinization procedures.

Preparation of this compound
  • Source: this compound can be isolated from Calophyllum inophyllum oil or obtained from a commercial supplier. The chemical structure of this compound and its diastereomer, isothis compound, should be confirmed.[1][2][3][4][5]

  • Stock Solution: Prepare a stock solution of this compound in a suitable solvent such as dimethyl sulfoxide (DMSO). The final concentration of DMSO in the cell culture medium should not exceed 0.1% to avoid solvent-induced cytotoxicity.

Cytotoxicity Assays

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Procedure:

    • Seed keratinocytes in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound and a vehicle control (DMSO) for 24, 48, or 72 hours. Include a positive control for cytotoxicity (e.g., Triton X-100).

    • After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and dissolve the formazan crystals in 150 µL of DMSO.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

This assay quantifies the release of LDH from damaged cells into the culture medium, a marker of cell membrane disruption and cytotoxicity.

  • Procedure:

    • Seed keratinocytes in a 96-well plate as described for the MTT assay.

    • Treat the cells with various concentrations of this compound, a vehicle control, and a positive control (e.g., lysis buffer provided with the kit) for the desired time points.

    • After incubation, collect the cell culture supernatant.

    • Measure the LDH activity in the supernatant according to the manufacturer's instructions of a commercially available LDH cytotoxicity assay kit.

    • Measure the absorbance at the recommended wavelength.

    • Calculate cytotoxicity as a percentage of the positive control.

Apoptosis and Cell Cycle Analysis

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Procedure:

    • Seed keratinocytes in 6-well plates and treat with this compound for 24 hours.

    • Harvest the cells by trypsinization and wash with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate in the dark for 15 minutes at room temperature.

    • Analyze the stained cells by flow cytometry within one hour.

This method analyzes the distribution of cells in different phases of the cell cycle based on their DNA content.[6][7][8][9][10]

  • Procedure:

    • Seed keratinocytes in 6-well plates and treat with this compound for 24 hours.

    • Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

    • Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide and RNase A.

    • Incubate for 30 minutes at room temperature in the dark.

    • Analyze the DNA content by flow cytometry.

Mechanistic Studies

The DCFH-DA assay is used to measure the levels of intracellular ROS.[11][12][13][14][15]

  • Procedure:

    • Seed keratinocytes in a 96-well black plate.

    • Treat the cells with this compound for the desired time.

    • Wash the cells with PBS and then incubate with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) for 30 minutes at 37°C.

    • Wash the cells again with PBS to remove excess probe.

    • Measure the fluorescence intensity (excitation ~485 nm, emission ~530 nm) using a fluorescence microplate reader.

JC-1 is a cationic dye that accumulates in mitochondria and can be used to measure changes in mitochondrial membrane potential.

  • Procedure:

    • Seed keratinocytes in a 96-well plate.

    • Treat the cells with this compound.

    • Incubate the cells with JC-1 staining solution according to the manufacturer's protocol.

    • Measure the fluorescence of both JC-1 monomers (green, emission ~530 nm) and aggregates (red, emission ~590 nm) using a fluorescence plate reader.

    • The ratio of red to green fluorescence is used as an indicator of the mitochondrial membrane potential. A decrease in this ratio indicates depolarization.[16][17]

Colorimetric or fluorometric assays can be used to measure the activity of key executioner caspases like caspase-3.[18][19][20][21][22]

  • Procedure:

    • Treat keratinocytes with this compound to induce apoptosis.

    • Lyse the cells and collect the protein extract.

    • Incubate the lysate with a caspase-3-specific substrate conjugated to a chromophore or fluorophore.

    • Measure the absorbance or fluorescence according to the kit manufacturer's instructions. An increase in signal indicates caspase-3 activation.

Western blotting can be used to detect the activation (phosphorylation) of key signaling proteins.

  • Procedure:

    • Treat keratinocytes with this compound for various time points.

    • Lyse the cells and determine the protein concentration.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies against total and phosphorylated forms of MAPK family members (p38, ERK1/2, JNK) and key components of the NF-κB pathway (e.g., phospho-IκBα, p65).[23][24][25][26][27]

    • Incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualization of Workflows and Pathways

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assays Cytotoxicity Assessment cluster_mechanism Mechanistic Studies cluster_analysis Data Analysis & Interpretation cell_culture Keratinocyte Culture (HaCaT or Primary) mtt MTT Assay (Viability) cell_culture->mtt ldh LDH Assay (Cytotoxicity) cell_culture->ldh apoptosis Apoptosis Assay (Annexin V/PI) cell_culture->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) cell_culture->cell_cycle ros ROS Measurement (DCFH-DA) cell_culture->ros mmp Mitochondrial Potential (JC-1) cell_culture->mmp caspase Caspase Activation cell_culture->caspase western Western Blot (MAPK, NF-κB) cell_culture->western compound_prep This compound Stock Solution compound_prep->mtt compound_prep->ldh compound_prep->apoptosis compound_prep->cell_cycle compound_prep->ros compound_prep->mmp compound_prep->caspase compound_prep->western data_quant Quantitative Data Summarization mtt->data_quant ldh->data_quant apoptosis->data_quant cell_cycle->data_quant ros->data_quant mmp->data_quant pathway_vis Signaling Pathway Visualization caspase->pathway_vis western->pathway_vis data_quant->pathway_vis

Caption: Experimental workflow for assessing this compound cytotoxicity.

Proposed Signaling Pathway for this compound-Induced Cytotoxicity in Keratinocytes

signaling_pathway cluster_stimulus Stimulus cluster_cellular_stress Cellular Stress cluster_signaling_cascades Signaling Cascades cluster_mitochondrial_dysfunction Mitochondrial Dysfunction cluster_apoptosis_execution Apoptosis Execution cluster_cell_cycle Cell Cycle calophyllic_acid This compound ros_production ↑ Intracellular ROS calophyllic_acid->ros_production Induces mapk MAPK Activation (p38, JNK, ERK) ros_production->mapk Activates nfkb NF-κB Activation ros_production->nfkb Activates mmp_loss ↓ Mitochondrial Membrane Potential ros_production->mmp_loss Leads to apoptosis Apoptosis mapk->apoptosis Promotes cell_cycle_arrest Cell Cycle Arrest mapk->cell_cycle_arrest Induces nfkb->apoptosis Can promote cytochrome_c Cytochrome c Release mmp_loss->cytochrome_c Causes caspase_activation Caspase Activation (Caspase-9, Caspase-3) cytochrome_c->caspase_activation Activates caspase_activation->apoptosis Executes cell_cycle_arrest->apoptosis Can lead to

Caption: Proposed this compound-induced cytotoxicity signaling pathway.

References

Application Notes and Protocols: Calophyllic Acid for Gene Expression Analysis in Inflammatory Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calophyllic acid, a prominent bioactive constituent isolated from Calophyllum inophyllum, has garnered significant attention for its potent anti-inflammatory properties. These application notes provide a comprehensive overview of the use of this compound in studying gene expression in various inflammatory models. The document outlines its mechanism of action, offers detailed protocols for relevant experiments, and presents quantitative data on its effects on key inflammatory mediators. This information is intended to guide researchers in designing and executing studies to explore the therapeutic potential of this compound in inflammatory diseases.

Mechanism of Action

This compound exerts its anti-inflammatory effects by modulating the expression of critical genes involved in the inflammatory cascade. Its primary mechanisms include the downregulation of pro-inflammatory cytokines and enzymes responsible for the production of inflammatory mediators. Evidence suggests that this compound and related compounds from Calophyllum inophyllum target key signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are central regulators of inflammation.[1][2][3][4][5][6] By inhibiting these pathways, this compound effectively suppresses the transcription of genes encoding for tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), interleukin-1-beta (IL-1β), cyclooxygenase-2 (COX-2), and inducible nitric oxide synthase (iNOS).[1][7][8][9]

Data Presentation: Quantitative Analysis of Gene Expression

The following tables summarize the quantitative effects of this compound and its related compound, calophyllolide, on the expression of key inflammatory genes in various in vitro and in vivo models.

Table 1: Effect of Calophyllolide on Pro-inflammatory Cytokine Expression

Model SystemTreatmentTarget GeneFold Change (vs. Control)Reference
Murine Wound ModelCalophyllolideIL-1β[7][8]
Murine Wound ModelCalophyllolideIL-6[7][8]
Murine Wound ModelCalophyllolideTNF-α[7][8]
Murine Wound ModelCalophyllolideIL-10[7][8]

Note: Specific quantitative fold changes were not detailed in the source articles, but a significant downregulation (↓) or upregulation (↑) was reported.

Table 2: Effect of Calophyllum inophyllum Extracts on Inflammatory Enzyme Expression

Model SystemTreatmentTarget Gene/ProteinInhibitionReference
LPS-stimulated RAW 264.7 cellsAcetone extract of C. inophyllum leavesiNOSDose-dependent suppression[1][9]
LPS-stimulated RAW 264.7 cellsAcetone extract of C. inophyllum leavesCOX-2Dose-dependent suppression[1][9]
In vitro assayCrude fruit extractCyclooxygenase77% inhibition at 50 µg/ml[10]
In vitro assayCrude fruit extractLipooxygenase88% inhibition at 50 µg/ml[10]

Signaling Pathway Diagrams

The following diagrams, generated using DOT language, illustrate the key signaling pathways modulated by this compound and the general workflow for gene expression analysis.

NF_kB_Pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_inhibition Inhibition by this compound cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS IKK IKK LPS->IKK Activates Calophyllic_Acid This compound Calophyllic_Acid->IKK Inhibits IkB IκB IKK->IkB Phosphorylates IkB_NFkB IκB-NF-κB Complex NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n Translocates IkB_NFkB->NFkB Releases DNA DNA NFkB_n->DNA Binds to Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6, IL-1β, COX-2, iNOS) DNA->Gene_Expression Induces

Caption: NF-κB signaling pathway inhibition by this compound.

MAPK_Pathway cluster_stimulus Inflammatory Stimulus cluster_inhibition Inhibition by this compound cluster_pathway MAPK Cascade cluster_nucleus Nucleus Stimulus Stimulus (e.g., Cytokines) MAPKKK MAPKKK Stimulus->MAPKKK Activates Calophyllic_Acid This compound Calophyllic_Acid->MAPKKK Inhibits MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK MAPK (p38, ERK, JNK) MAPKK->MAPK Phosphorylates AP1 AP-1 MAPK->AP1 Activates Gene_Expression Pro-inflammatory Gene Expression AP1->Gene_Expression Induces

Caption: MAPK signaling pathway and potential inhibition.

Experimental Protocols

Detailed methodologies for key experiments to assess the impact of this compound on gene expression in inflammatory models are provided below.

Protocol 1: In Vitro Anti-inflammatory Assay in Macrophages

This protocol outlines the steps to evaluate the effect of this compound on the expression of pro-inflammatory genes in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Phosphate Buffered Saline (PBS)

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix and primers for target genes (e.g., TNF-α, IL-6, IL-1β, COX-2, iNOS) and a housekeeping gene (e.g., GAPDH, β-actin)

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

  • Cell Seeding: Seed the cells in 6-well plates at a density of 5 x 10⁵ cells/well and allow them to adhere overnight.

  • Treatment:

    • Pre-treat the cells with various concentrations of this compound (dissolved in DMSO, final DMSO concentration should be <0.1%) for 1 hour.

    • Include a vehicle control (DMSO only) and a negative control (media only).

    • Induce inflammation by adding LPS (1 µg/mL) to the wells (except for the negative control) and incubate for the desired time (e.g., 6-24 hours).

  • RNA Extraction:

    • Wash the cells with PBS.

    • Lyse the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.

    • Quantify the RNA concentration and assess its purity using a spectrophotometer.

  • cDNA Synthesis:

    • Synthesize complementary DNA (cDNA) from the extracted RNA using a cDNA synthesis kit.

  • Quantitative Real-Time PCR (qPCR):

    • Perform qPCR using the synthesized cDNA, gene-specific primers, and a qPCR master mix.

    • Run the PCR under the following typical conditions: initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15 sec and 60°C for 1 min.

    • Analyze the data using the 2-ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene.

In_Vitro_Workflow cluster_cell_culture Cell Culture & Seeding cluster_treatment Treatment cluster_analysis Gene Expression Analysis Culture Culture RAW 264.7 cells Seed Seed cells in 6-well plates Culture->Seed Pretreat Pre-treat with This compound Seed->Pretreat Induce Induce with LPS Pretreat->Induce RNA_Extraction RNA Extraction Induce->RNA_Extraction cDNA_Synthesis cDNA Synthesis RNA_Extraction->cDNA_Synthesis qPCR qPCR cDNA_Synthesis->qPCR Data_Analysis Data Analysis (2-ΔΔCt) qPCR->Data_Analysis

Caption: In vitro gene expression analysis workflow.

Protocol 2: Western Blot Analysis for Protein Expression

This protocol is for determining the effect of this compound on the protein levels of inflammatory mediators.

Materials:

  • Cell lysates from Protocol 1

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-COX-2, anti-iNOS, anti-p-p65, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to the loading control (e.g., β-actin).

Protocol 3: Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Secretion

This protocol measures the amount of secreted pro-inflammatory cytokines in the cell culture supernatant.

Materials:

  • Cell culture supernatants from Protocol 1

  • ELISA kits for TNF-α, IL-6, and IL-1β

  • Microplate reader

Procedure:

  • Sample Collection: Collect the cell culture supernatants after treatment.

  • ELISA: Perform the ELISA for each cytokine according to the manufacturer's instructions provided with the commercial kit. This typically involves:

    • Coating a 96-well plate with a capture antibody.

    • Adding the culture supernatants and standards.

    • Adding a detection antibody.

    • Adding an enzyme-conjugated secondary antibody.

    • Adding a substrate to produce a colorimetric signal.

  • Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Analysis: Calculate the concentration of the cytokines in the samples by comparing their absorbance to the standard curve.

Conclusion

This compound presents a promising natural compound for the modulation of inflammatory responses. The provided application notes and protocols offer a framework for researchers to investigate its effects on gene expression in inflammatory models. By utilizing these methodologies, scientists can further elucidate the molecular mechanisms underlying the anti-inflammatory properties of this compound, paving the way for its potential development as a therapeutic agent for a range of inflammatory disorders.

References

Application Notes and Protocols for Topical Delivery of Calophyllic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calophyllic acid, a bioactive coumarin derived from Calophyllum inophyllum, has demonstrated significant anti-inflammatory and wound-healing properties.[1][2] Its mechanism of action is linked to the modulation of key inflammatory pathways, including the potential inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, and interference with the NF-κB signaling pathway.[3][4] This reduces the expression of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α, while upregulating the anti-inflammatory cytokine IL-10. These attributes make this compound a promising candidate for the topical treatment of various inflammatory skin conditions.

However, the hydrophobic nature of this compound presents a significant challenge for its formulation and effective delivery into the skin.[5][6][7][8][9] This document provides detailed application notes and protocols for the formulation of this compound into an emulgel, a topical drug delivery system well-suited for hydrophobic compounds.[5][6][7][8][9] The protocols cover the formulation development, physicochemical characterization, in vitro performance testing, and stability studies.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for successful formulation development. Key properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₂₅H₂₄O₆[2][10]
Molecular Weight 420.5 g/mol [2][10]
Description A tricyclic diterpenoid acid derived from the seeds of the Calophyllum inophyllum tree.[10]
Solubility While specific quantitative data is limited, it is known to be soluble in ethanol and methanol.[11] Its hydrophobic nature suggests good solubility in various oils.
LogP (Octanol-Water Partition Coefficient) Not experimentally determined in the reviewed literature. A high LogP value is expected due to its hydrophobic structure, indicating a preference for lipid environments.[12][13]

Formulation of this compound Emulgel

Emulgels are a promising approach for the topical delivery of hydrophobic drugs like this compound.[5][6][7][8][9] They combine the properties of an emulsion and a gel, offering good stability, spreadability, and the ability to incorporate lipophilic active pharmaceutical ingredients (APIs).[5][6][7][8][9]

Materials
ComponentExamplePurpose
Active Pharmaceutical Ingredient This compoundTherapeutic agent
Oil Phase Oleic acid, Isopropyl myristate, Mineral oilSolvent for this compound, enhances skin penetration
Aqueous Phase Purified WaterContinuous phase of the emulsion
Emulsifying Agents Tween 80 (hydrophilic), Span 80 (lipophilic)Stabilize the oil-in-water emulsion
Gelling Agent Carbopol 940, HPMC K4MProvides the gel structure and desired viscosity
Penetration Enhancer Propylene glycol, Clove oilImproves the permeation of this compound through the skin
pH Adjuster TriethanolamineTo adjust the pH to be compatible with the skin
Preservatives Methylparaben, PropylparabenPrevents microbial growth
Experimental Protocol: Emulgel Preparation

This protocol describes the preparation of a 1% (w/w) this compound emulgel.

  • Preparation of the Oil Phase:

    • Accurately weigh the required quantity of the selected oil (e.g., Oleic acid).

    • Add the lipophilic emulsifier (e.g., Span 80) to the oil phase and heat to 70-75°C.

    • Accurately weigh and dissolve 1g of this compound in the heated oil phase with continuous stirring until a clear solution is obtained.

  • Preparation of the Aqueous Phase:

    • Accurately weigh the required quantity of purified water.

    • Add the hydrophilic emulsifier (e.g., Tween 80) and any water-soluble penetration enhancers (e.g., Propylene glycol) to the water and heat to 70-75°C.

    • If using parabens, dissolve them in propylene glycol before adding to the aqueous phase.

  • Formation of the Emulsion:

    • Slowly add the hot oil phase to the hot aqueous phase with continuous homogenization at high speed for 15-20 minutes to form a uniform oil-in-water (o/w) emulsion.

    • Allow the emulsion to cool to room temperature.

  • Preparation of the Gel Base:

    • Disperse the gelling agent (e.g., Carbopol 940) in a separate container of purified water with constant stirring until a lump-free dispersion is formed.

    • Neutralize the gel base by slowly adding triethanolamine dropwise while stirring until a clear, viscous gel is formed. The pH should be adjusted to the range of 6.0-6.8.

  • Incorporation of the Emulsion into the Gel Base:

    • Slowly add the prepared emulsion to the gel base with continuous gentle mixing until a uniform, white, viscous emulgel is formed.

Example Formulation Compositions

The following table provides example concentration ranges for the emulgel components. Optimization will be required to achieve the desired physicochemical properties and performance.

ComponentConcentration Range (% w/w)
This compound0.5 - 2.0
Oil Phase (e.g., Oleic Acid)5.0 - 15.0
Tween 801.0 - 5.0
Span 801.0 - 5.0
Carbopol 9400.5 - 1.5
Propylene Glycol5.0 - 10.0
Triethanolamineq.s. to pH 6.0-6.8
Preservativesq.s.
Purified Waterq.s. to 100

Physicochemical Characterization of the Emulgel

Thorough characterization of the formulated emulgel is crucial to ensure its quality, stability, and performance.

ParameterMethodAcceptance Criteria
Appearance Visual inspectionHomogeneous, white, and smooth texture
pH pH meter6.0 - 6.8 (compatible with skin)
Viscosity Brookfield viscometerConsistent viscosity suitable for topical application
Spreadability Parallel plate methodGood spreadability for ease of application
Drug Content UV-Vis Spectrophotometry or HPLC95% - 105% of the labeled amount
Globule Size Optical Microscopy or Particle Size AnalyzerUniform and small globule size for better stability and penetration
Experimental Protocols: Physicochemical Characterization
  • pH Measurement: Calibrate a pH meter with standard buffer solutions (pH 4.0, 7.0, and 9.2). Disperse 1g of the emulgel in 100mL of deionized water and measure the pH of the dispersion.

  • Viscosity Measurement: Use a Brookfield viscometer with an appropriate spindle at a controlled temperature (e.g., 25°C). Record the viscosity at different rotational speeds to assess the rheological behavior.

  • Spreadability Test: Place a known amount (e.g., 0.5g) of the emulgel on the center of a glass slide. Place another glass slide on top and apply a standard weight (e.g., 100g) for a fixed time (e.g., 1 minute). Measure the diameter of the spread circle.

  • Drug Content Uniformity: Accurately weigh a small amount of the emulgel and dissolve it in a suitable solvent (e.g., methanol). Filter the solution and analyze the drug concentration using a validated UV-Vis spectrophotometric or HPLC method.

In Vitro Performance Studies

In Vitro Drug Release Testing (IVRT)

IVRT is performed to assess the rate and extent of this compound release from the emulgel formulation.

Protocol:

  • Apparatus: Franz diffusion cell.

  • Membrane: Synthetic membrane (e.g., polysulfone, cellulose acetate).

  • Receptor Medium: Phosphate buffer pH 7.4 with a suitable solubilizing agent (e.g., 0.5% w/v SLS) to maintain sink conditions.

  • Procedure:

    • Mount the synthetic membrane on the Franz diffusion cell.

    • Fill the receptor compartment with the receptor medium and maintain the temperature at 32 ± 0.5°C with constant stirring.

    • Apply a known quantity of the this compound emulgel to the donor compartment.

    • Withdraw samples from the receptor compartment at predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) and replace with an equal volume of fresh receptor medium.

    • Analyze the drug concentration in the collected samples using a validated analytical method.

  • Data Analysis: Plot the cumulative amount of drug released per unit area versus the square root of time. The slope of the linear portion of the plot represents the release rate.

In Vitro Skin Permeation Testing (IVPT)

IVPT is conducted to evaluate the permeation of this compound through the skin.

Protocol:

  • Apparatus: Franz diffusion cell.

  • Skin Model: Excised human or animal skin (e.g., rat, pig).

  • Receptor Medium: Phosphate buffer pH 7.4 with a suitable solubilizing agent.

  • Procedure:

    • Mount the excised skin on the Franz diffusion cell with the stratum corneum facing the donor compartment.

    • Follow the same procedure as for IVRT (steps 2-5).

  • Data Analysis: Plot the cumulative amount of drug permeated per unit area versus time. The steady-state flux (Jss) can be calculated from the slope of the linear portion of the plot. The permeability coefficient (Kp) can also be determined.

Stability Studies

Stability testing is essential to determine the shelf-life of the this compound emulgel.

Protocol:

  • Storage Conditions:

    • Long-term: 25 ± 2°C / 60 ± 5% RH

    • Accelerated: 40 ± 2°C / 75 ± 5% RH

  • Time Points:

    • Long-term: 0, 3, 6, 9, 12, 18, 24 months

    • Accelerated: 0, 1, 2, 3, 6 months

  • Parameters to be Evaluated:

    • Physical appearance (color, homogeneity, phase separation)

    • pH

    • Viscosity

    • Drug content

Visualization of Key Processes

Formulation Development Workflow

G A API & Excipient Characterization B Solubility Screening of this compound A->B C Selection of Oil Phase B->C D Formulation of O/W Emulsion C->D F Incorporation of Emulsion into Gel Base D->F E Preparation of Gel Base E->F G Physicochemical Characterization F->G H Optimization of Formulation G->H I In Vitro Performance Testing (IVRT/IVPT) G->I J Stability Studies G->J H->D H->E K Final Emulgel Formulation H->K I->H J->K G A Skin Preparation (Excised Human/Animal Skin) B Mounting Skin on Franz Diffusion Cell A->B C Addition of Receptor Medium B->C D Application of This compound Emulgel C->D E Sample Collection at Predetermined Intervals D->E F Drug Quantification (HPLC/UV-Vis) E->F G Data Analysis (Flux, Permeability Coefficient) F->G G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS Inflammatory Stimuli (e.g., LPS) TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Inhibits NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocation Calo This compound Calo->IKK Inhibits? COX2 COX-2 Calo->COX2 Inhibits? iNOS iNOS Calo->iNOS Inhibits? Calo->NFkB_nuc Inhibits Translocation? DNA DNA NFkB_nuc->DNA Binds DNA->COX2 Transcription DNA->iNOS Transcription Cytokines Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α) DNA->Cytokines Transcription

References

Troubleshooting & Optimization

Technical Support Center: Improving Calophyllic Acid Solubility in Cell Culture Media

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Calophyllic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of this compound in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a tricyclic diterpenoid acid derived from the seeds of the Calophyllum inophyllum tree.[1][2] It is a hydrophobic molecule, meaning it has poor solubility in water-based solutions like cell culture media.[3][4] This low solubility can lead to precipitation of the compound, resulting in inaccurate dosing and unreliable experimental outcomes.

Q2: What are the common signs of this compound precipitation in my cell culture?

A2: You may observe the following:

  • A cloudy or hazy appearance in the cell culture medium after adding the this compound solution.

  • Visible particulate matter, which may appear as small crystals or an amorphous solid, either floating in the medium or settled at the bottom of the culture vessel.

  • Inconsistent or lower-than-expected biological activity in your assay, which could be due to a lower effective concentration of the dissolved compound.

Q3: What are the primary methods to improve the solubility of this compound in cell culture media?

A3: The three main strategies are:

  • Using a Co-solvent: Dissolving this compound in a water-miscible organic solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution before diluting it into the cell culture medium.[3][5]

  • Complexation with Cyclodextrins: Encapsulating the hydrophobic this compound molecule within the hydrophobic core of a cyclodextrin molecule, which has a hydrophilic exterior, thereby increasing its overall aqueous solubility.[6][7][8]

  • Using Surfactants: Employing non-ionic surfactants like Tween® 80 or Pluronic® F-68, which form micelles in aqueous solutions that can encapsulate hydrophobic compounds and increase their solubility.[9][10][11]

Q4: What is the recommended final concentration of DMSO in my cell culture?

A4: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should ideally be kept at or below 0.5%, and not exceed 1%.[4] It is crucial to include a vehicle control (medium with the same final concentration of DMSO without this compound) in your experiments to account for any effects of the solvent on the cells.

Q5: Which type of cyclodextrin is recommended for this compound?

A5: While specific studies on this compound are limited, β-cyclodextrins and their derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used for molecules of similar size and hydrophobicity.[7] A study on the related compound, calophylloidic acid A, showed that α-cyclodextrin formed a 1:1 molar ratio inclusion complex and enhanced its water solubility.[3][4] Therefore, screening both α-CD and β-CD derivatives is recommended.

Troubleshooting Guides

Issue 1: Precipitation Occurs Immediately Upon Adding this compound Stock to Media
Potential Cause Troubleshooting Step
High Final Concentration of this compound The desired final concentration may exceed the solubility limit of this compound in the media, even with a co-solvent.
* Action: Perform a solubility test to determine the maximum achievable concentration. Prepare serial dilutions of your DMSO stock into the cell culture medium and observe for precipitation.
Inadequate Mixing Rapid addition of the DMSO stock without immediate and thorough mixing can cause localized high concentrations, leading to precipitation.
* Action: Add the DMSO stock dropwise to the pre-warmed cell culture medium while gently vortexing or swirling the tube to ensure rapid and uniform dispersion.[3]
Low Temperature of Media Cell culture media is often stored at 4°C, and the lower temperature can decrease the solubility of hydrophobic compounds.
* Action: Always use pre-warmed (37°C) cell culture medium when preparing your final working solutions of this compound.
Issue 2: Compound Precipitates Over Time During the Experiment
Potential Cause Troubleshooting Step
Slow Precipitation The compound may be slowly coming out of solution over the course of the incubation period.
* Action: Consider using a solubility enhancer like cyclodextrin or a surfactant (e.g., Tween® 80) to create a more stable formulation.
Adsorption to Plasticware Hydrophobic compounds can adsorb to the surfaces of plastic culture vessels, reducing the effective concentration in the medium.
* Action: Use low-binding microplates and tubes. Including a low percentage of a non-ionic surfactant like Tween® 80 (e.g., 0.01-0.05%) can also help to reduce non-specific binding.
Interaction with Media Components Components in the serum or the basal medium may interact with this compound, reducing its solubility.
* Action: Test the solubility of this compound in both serum-free and serum-containing media to determine if serum is a contributing factor.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution and Working Dilutions using DMSO

This protocol outlines the steps for preparing a high-concentration stock solution of this compound in DMSO and subsequent dilution into cell culture medium.

  • Preparation of High-Concentration Stock Solution:

    • Accurately weigh the desired amount of this compound powder into a sterile, low-binding microcentrifuge tube.

    • Add the appropriate volume of 100% cell culture grade DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM). A solubility of ≥20 mg/mL in DMSO has been reported for some hydrophobic compounds, which can be a starting point.

    • Vortex the tube vigorously for 1-2 minutes until the compound is completely dissolved. Brief sonication in a water bath can aid dissolution.

    • Visually inspect the solution against a light source to ensure there are no visible particulates.

  • Storage of Stock Solution:

    • Aliquot the stock solution into smaller volumes in sterile, low-binding tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C for long-term stability.[12]

  • Preparation of Working Dilutions:

    • Thaw a single aliquot of the stock solution at room temperature.

    • Perform serial dilutions of the stock solution in 100% DMSO if a wide range of concentrations is needed for your experiment.

    • To prepare the final working solution, add a small volume of the DMSO stock (or intermediate stock) to pre-warmed (37°C) cell culture medium.

    • Immediately after adding the compound to the medium, vortex the solution gently to ensure uniform mixing. The final DMSO concentration should be kept as low as possible (ideally ≤ 0.5%).[4]

Protocol 2: Improving this compound Solubility with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

This protocol describes how to prepare a this compound-cyclodextrin inclusion complex to enhance its solubility in aqueous solutions.

  • Preparation of HP-β-CD Solution:

    • Prepare a stock solution of HP-β-CD (e.g., 45% w/v) in serum-free cell culture medium or phosphate-buffered saline (PBS).

    • Stir the solution until the HP-β-CD is completely dissolved. The solution can be sterile-filtered using a 0.22 µm filter.

  • Complexation of this compound:

    • Add this compound powder directly to the HP-β-CD solution. The amount to add will depend on the desired final concentration and the complexation efficiency, which may need to be determined empirically. A 1:1 molar ratio of this compound to cyclodextrin is a good starting point.[3][4]

    • Stir the mixture vigorously at room temperature for 12-24 hours to allow for the formation of the inclusion complex.[3]

    • The resulting solution containing the this compound-HP-β-CD complex can then be sterile-filtered and diluted into your complete cell culture medium.

Quantitative Data Summary

The following tables provide estimated starting concentrations for solubility enhancement strategies. Note: These values are based on general principles for hydrophobic compounds and may require optimization for this compound in your specific cell culture system.

Table 1: Co-solvent (DMSO) Dilution Parameters

Stock Concentration in 100% DMSOVolume of Stock to add to 1 mL of Media for 0.5% Final DMSOFinal Concentration of this compound
10 mM5 µL50 µM
20 mM5 µL100 µM
50 mM5 µL250 µM

Table 2: Suggested Concentrations for Solubility Enhancers

EnhancerStarting Concentration Range in MediaNotes
Hydroxypropyl-β-cyclodextrin (HP-β-CD) 0.5% - 5% (w/v)Higher concentrations may impact cell viability; always include a vehicle control.
Tween® 80 0.01% - 0.1% (v/v)Can aid in both solubility and reducing adsorption to plasticware.[10]
Pluronic® F-68 0.02% - 0.1% (w/v)A non-ionic surfactant commonly used in cell culture.

Visualizations

Signaling Pathways

This compound has been reported to influence several key signaling pathways. The diagrams below illustrate these pathways.

experimental_workflow cluster_prep Preparation of this compound Formulations cluster_treat Cell Treatment stock This compound Powder dmso Dissolve in 100% DMSO (High Concentration Stock) stock->dmso Co-solvent Method cd Complex with Cyclodextrin (e.g., HP-β-CD) stock->cd Complexation Method surf Formulate with Surfactant (e.g., Tween® 80) stock->surf Surfactant Method dilute Dilute to Final Concentration in Pre-warmed Media dmso->dilute cd->dilute surf->dilute treat Add to Cell Culture dilute->treat

Figure 1. Experimental workflow for preparing this compound solutions.

PI3K_pathway CA This compound Receptor Growth Factor Receptor CA->Receptor Activates PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2 AKT Akt PIP3->AKT Activates GSK3B GSK-3β (inactive) AKT->GSK3B Inhibits GlucoseUptake Enhanced Glucose Uptake AKT->GlucoseUptake Promotes GSK3B->GlucoseUptake Leads to

Figure 2. this compound activates the PI3K/Akt signaling pathway.

ERK_pathway CA This compound Upstream Upstream Activators (e.g., Ras) CA->Upstream Stimulates RAF Raf Upstream->RAF Activates MEK MEK1/2 RAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Transcription Transcription Factors (e.g., c-Myc, Elk-1) ERK->Transcription Activates CellResponse Cellular Responses (Proliferation, Differentiation) Transcription->CellResponse Regulates

Figure 3. this compound's role in the ERK1/2 signaling cascade.

NFkB_pathway CA This compound IKK IKK Complex CA->IKK Inhibits Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) Stimuli->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Degradation releases Nucleus Nucleus NFkB->Nucleus Translocates to Gene Inflammatory Gene Expression

Figure 4. this compound's inhibitory effect on the NF-κB pathway.

References

Technical Support Center: Optimization of Calophyllic Acid Extraction from Calophyllum Species

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working on the extraction of Calophyllic acid and other bioactive compounds from Calophyllum species. This guide provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you optimize your extraction yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for extracting bioactive compounds from Calophyllum species?

A1: Both conventional and modern non-conventional methods are used.[1][2]

  • Conventional Methods: These include maceration, Soxhlet extraction, and percolation.[1][2] They are widely used but can be time-consuming and may require large volumes of solvents.[1]

  • Non-Conventional (Modern) Methods: These include Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), and Supercritical Fluid Extraction (SFE).[1][2][3][4] These techniques are gaining interest as they offer advantages like shorter extraction times, reduced solvent consumption, and potentially higher efficiency.[1][5][6]

Q2: How do I choose the right solvent for this compound extraction?

A2: Solvent selection is critical and depends on the polarity of the target compound. This compound is a complex chromanone acid. The choice of solvent or solvent system will significantly impact yield.

  • Polar Solvents: Methanol has been shown to yield a high amount of crude extract from Calophyllum flowers (58.89%).[1]

  • Non-Polar Solvents: N-hexane is effective for extracting oils and less polar compounds.[1][7][8] It has been used successfully in both conventional and ultrasound-assisted methods.[1][9]

  • Binary Solvents: A mixture of polar and non-polar solvents, such as n-hexane and methanol/ethanol, can be used to simultaneously extract and purify Calophyllum oil from resins.[8][10][11] An n-hexane-to-alcohol ratio of 2.5:1 at 40°C for 5 hours provided the best oil yield (59%).[8]

Q3: From which part of the Calophyllum plant can I extract this compound?

A3: Bioactive compounds, including pyranochromanone acids like this compound, are found in various parts of the plant, including the leaves, seeds (nuts), and resins.[1][12] One study noted that in C. inophyllum fruits, calophyllolide (a related coumarin) was found exclusively in the nuts, with dried nuts containing about 2 mg/g.[13]

Q4: How can I analyze the yield and purity of my this compound extract?

A4: High-Performance Liquid Chromatography (HPLC) is a powerful and standard technique for the analysis of phenolic compounds and chromanone acids.[14] A rapid and efficient HPLC-DAD-MS method has been specifically developed for the fast screening of pyranochromanone acids like this compound in the leaves and resins of Calophyllum species.[12]

Troubleshooting Guide

Problem: My this compound yield is consistently low.

  • Possible Cause 1: Inadequate Sample Preparation. The particle size of the plant material is crucial. Large particles can lead to incomplete extraction due to poor solvent penetration.

    • Solution: Ensure the plant material (leaves, seeds, etc.) is thoroughly dried to remove water, which can interfere with extraction by non-polar solvents.[15] Grind the material to a fine, uniform powder. A particle size of 2 mm has been noted as effective for oil extraction.[1]

  • Possible Cause 2: Suboptimal Solvent Choice. The solvent may not be ideal for this compound's polarity.

    • Solution: Experiment with solvents of varying polarities, from n-hexane to ethyl acetate and methanol.[1] Consider using a binary solvent system (e.g., n-hexane-methanol) to improve extraction and simultaneous purification.[8][10]

  • Possible Cause 3: Inefficient Extraction Parameters (Time, Temperature). Extraction may be incomplete or the target compound may be degrading.

    • Solution: Optimize the extraction time and temperature for your chosen method. For modern methods like UAE and MAE, shorter times are generally needed.[16][17] For SFE, temperature and pressure are key parameters that must be carefully controlled to enhance solubility.[5][18] Avoid excessive heat, as it can degrade thermolabile compounds.[1]

Problem: The final extract contains a high amount of resin and other impurities.

  • Possible Cause: Co-extraction of undesired compounds. Resins and other high-viscosity components are often co-extracted with the target compounds in Calophyllum species.[8]

    • Solution 1: Use a Binary Solvent System. A mixture of n-hexane and an alcohol (like methanol or ethanol) can simultaneously extract the oil (containing this compound) and separate the more polar resin.[8] The resin tends to dissolve more readily in the polar alcohol phase.

    • Solution 2: Perform Post-Extraction Purification. After the initial extraction, a degumming and neutralization process can be carried out to remove resins and free fatty acids, though this may lead to some loss of the neutral oil.[8]

Problem: The extraction process is taking too long and using too much solvent.

  • Possible Cause: Use of inefficient conventional methods. Maceration and Soxhlet extraction are known to be lengthy and require significant solvent volumes.[1]

    • Solution: Switch to a modern, non-conventional extraction technique.

      • Ultrasound-Assisted Extraction (UAE): Can significantly reduce extraction time (e.g., 20 minutes) and improve yield.[9][17]

      • Microwave-Assisted Extraction (MAE): Offers rapid extraction, often completed in minutes, with reduced solvent use.[6][16][19]

      • Supercritical Fluid Extraction (SFE): Uses supercritical CO2 as a solvent, which is easily removed by depressurization, leaving no solvent residue. This method is fast and environmentally friendly.[5][20]

Quantitative Data Summary

The following tables summarize findings on the optimization of extraction from Calophyllum species. Note that much of the available data focuses on total oil yield, which serves as a proxy for optimizing the extraction of lipid-soluble compounds like this compound.

Table 1: Comparison of Conventional and Non-Conventional Extraction Methods for C. inophyllum Oil.

Extraction Method Solvent Key Advantage/Finding Yield Reference
Solvent Extraction n-Hexane Higher yield compared to screw press ~51% [1]
Screw Press Mechanical Lower yield, no solvent required ~25% [1]
Maceration Methanol Highest crude extract yield among tested solvents - [1]
Ultrasound-Assisted n-Hexane 60% better yield than traditional stirring - [1]

| Maceration | - | Weaker antioxidant activity than ultrasonic method | - |[21] |

Table 2: Optimized Parameters for Non-Conventional Extraction of C. inophyllum Oil.

Method Parameter Optimal Value Resulting Oil Yield Reference
Ultrasound-Assisted Extraction (UAE) Solvent n-Hexane 55.44 ± 0.53 % [9]
Extraction Time 20 min [9]
Ultrasonic Power 210 W [9]
Temperature 40 °C [9]
Liquid/Solid Ratio 20 mL/g [9]
Binary Solvent Extraction Solvent n-Hexane-Methanol 59% (predicted) [10][11]
Extraction Time 5.3 h [10][11]
Temperature 49 °C [10][11]

| | Stirring Speed | 385 rpm | |[10][11] |

Visual Guides: Workflows and Logic Diagrams

G General Workflow for this compound Extraction A Raw Material (Calophyllum sp. seeds/leaves) B Preparation (Drying & Grinding) A->B C Extraction (e.g., UAE, SFE, Maceration) B->C D Filtration / Centrifugation (Separate solid residue) C->D E Solvent Evaporation (Rotary Evaporator) D->E F Crude Extract E->F G Purification (Optional) (e.g., Column Chromatography) F->G I Analysis (HPLC-DAD-MS) F->I Analyze Crude H Pure this compound G->H H->I Analyze Pure G Troubleshooting Low Extraction Yield Start Problem: Low this compound Yield Q1 Is plant material properly prepared? Start->Q1 A1_Yes Dry thoroughly and grind to fine powder Q1->A1_Yes No Q2 Is the solvent optimal? Q1->Q2 Yes A1_Yes->Q2 A2_Yes Test different polarities (Hexane, Ethyl Acetate, Methanol) or a binary solvent system Q2->A2_Yes No Q3 Are extraction parameters optimized? Q2->Q3 Yes A2_Yes->Q3 A3_Yes Adjust time, temperature, power (for UAE/MAE), or pressure (for SFE) Q3->A3_Yes No End Yield Improved Q3->End Yes A3_Yes->End

References

Technical Support Center: Chiral HPLC Resolution of Calophyllic Acid and Isocalophyllic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chiral resolution of Calophyllic acid and Isothis compound. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your separation experiments.

Frequently Asked Questions (FAQs)

Q1: What are this compound and Isothis compound, and why is their separation important?

This compound and Isothis compound are diastereomeric pyranocoumarins found in plants of the Calophyllum genus.[1] As diastereomers, they have the same molecular formula and connectivity but differ in the spatial arrangement of their atoms at one or more chiral centers. These compounds and their derivatives have garnered interest for their potential biological activities. Separating these diastereomers is crucial as different stereoisomers can exhibit distinct pharmacological and toxicological profiles.

Q2: What type of HPLC column is recommended for separating this compound and Isothis compound?

For the separation of acidic compounds like Calophyllic and Isothis compound, polysaccharide-based chiral stationary phases (CSPs) are a primary recommendation. Columns such as those with cellulose or amylose derivatives (e.g., Chiralpak® series) are often effective.[2] Specifically, for acidic compounds, an anion-exchange type CSP can provide excellent selectivity.

Q3: What are the key considerations for mobile phase selection?

The mobile phase composition is critical for achieving a successful separation. For normal-phase chromatography, a mixture of a non-polar solvent (like n-hexane) and an alcohol (such as isopropanol or ethanol) is typically used. For acidic analytes, the addition of a small amount of a strong acid, like trifluoroacetic acid (TFA), to the mobile phase is often necessary to ensure good peak shape and resolution by suppressing the ionization of the analytes.

Q4: Can I use reversed-phase HPLC for this separation?

While normal-phase is more common for this type of chiral separation, reversed-phase HPLC can also be explored. A mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol would be a starting point. The pH of the aqueous phase will be a critical parameter to optimize.

Q5: What are typical starting conditions for method development?

A good starting point for method development would be a polysaccharide-based chiral column (e.g., cellulose-based). For the mobile phase, begin with a mixture of n-hexane and isopropanol (e.g., 90:10 v/v) with 0.1% TFA. The flow rate can be initially set to 1.0 mL/min, with UV detection at a wavelength where the compounds have significant absorbance (e.g., around 254 nm or 312 nm).

Troubleshooting Guide

This guide addresses common issues encountered during the chiral HPLC resolution of this compound and Isothis compound.

Problem Possible Causes Solutions
Poor Resolution 1. Inappropriate chiral stationary phase (CSP).2. Suboptimal mobile phase composition.3. Flow rate is too high.4. Column temperature is not optimal.1. Screen different polysaccharide-based CSPs (e.g., cellulose vs. amylose derivatives).2. Adjust the ratio of the non-polar solvent to the alcohol. Vary the concentration of the acidic modifier (e.g., 0.05% to 0.2% TFA).3. Reduce the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min) to allow for better equilibration and interaction with the CSP.4. Optimize the column temperature. Lower temperatures often enhance enantioselectivity.
Peak Tailing 1. Secondary interactions with the silica support.2. Analyte overload.3. Inappropriate mobile phase pH or additive concentration.1. Ensure a sufficient concentration of the acidic modifier (e.g., TFA) to suppress silanol interactions.2. Reduce the sample concentration or injection volume.3. Optimize the concentration of the acidic additive.
Peak Broadening 1. High flow rate.2. Extra-column band broadening.3. Column degradation.1. Decrease the flow rate.2. Use shorter tubing with a smaller internal diameter between the injector, column, and detector.3. Flush the column with an appropriate solvent or replace the column if it has reached the end of its lifetime.
Inconsistent Retention Times 1. Inadequate column equilibration.2. Mobile phase composition changing over time.3. Fluctuation in column temperature.1. Equilibrate the column with the mobile phase for a sufficient time (at least 10-15 column volumes) before injection.2. Prepare fresh mobile phase daily and ensure it is well-mixed.3. Use a column oven to maintain a constant and stable temperature.
No Elution of Peaks 1. Analytes are too strongly retained on the column.2. Incorrect mobile phase composition.1. Increase the polarity of the mobile phase by increasing the percentage of the alcohol modifier.2. Verify that the mobile phase components are correct and properly mixed.

Experimental Protocols

As a starting point for method development, the following protocol is suggested based on general principles for separating acidic pyranocoumarins.

Suggested Starting HPLC Method Parameters:

Parameter Condition
Column Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate)) or Chiralpak® IB (cellulose tris(3,5-dimethylphenylcarbamate)), 250 x 4.6 mm, 5 µm
Mobile Phase n-Hexane / Isopropanol / Trifluoroacetic Acid (TFA) (90:10:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 254 nm
Injection Volume 10 µL
Sample Preparation Dissolve the sample mixture of this compound and Isothis compound in the mobile phase.

Note: This is a starting protocol and may require optimization. The ratio of n-hexane to isopropanol, the concentration of TFA, and the column temperature are key parameters to adjust to achieve baseline separation.

Visualizations

Experimental Workflow

The following diagram outlines the typical workflow for developing a chiral HPLC method for resolving this compound and Isothis compound.

G cluster_prep Sample & System Preparation cluster_analysis Analysis & Optimization cluster_decision Decision cluster_finalize Finalization cluster_troubleshoot Troubleshooting SamplePrep Prepare Sample (Dissolve in Mobile Phase) SystemPrep Prepare Mobile Phase (e.g., Hexane/IPA/TFA) Equilibrate Equilibrate HPLC System & Chiral Column Inject Inject Sample Equilibrate->Inject Acquire Acquire Chromatogram Inject->Acquire Evaluate Evaluate Resolution & Peak Shape Acquire->Evaluate IsResolved Resolution Acceptable? Evaluate->IsResolved FinalMethod Finalize Method IsResolved->FinalMethod Yes Optimize Optimize Parameters (Mobile Phase, Temp, Flow Rate) IsResolved->Optimize No Optimize->Equilibrate

Caption: Workflow for Chiral HPLC Method Development.

Troubleshooting Logic

This diagram illustrates a logical approach to troubleshooting common issues during the separation.

G Start Start Troubleshooting Problem Identify Primary Problem Start->Problem PoorRes Poor Resolution Problem->PoorRes Resolution Tailing Peak Tailing Problem->Tailing Peak Shape InconsistentRT Inconsistent RTs Problem->InconsistentRT Reproducibility Sol_PoorRes1 Adjust Mobile Phase Ratio (e.g., increase alcohol %) PoorRes->Sol_PoorRes1 Sol_PoorRes2 Lower Flow Rate PoorRes->Sol_PoorRes2 Sol_PoorRes3 Optimize Temperature PoorRes->Sol_PoorRes3 Sol_Tailing1 Increase Acidic Modifier (e.g., TFA concentration) Tailing->Sol_Tailing1 Sol_Tailing2 Decrease Sample Concentration Tailing->Sol_Tailing2 Sol_InconsistentRT1 Ensure Proper Equilibration InconsistentRT->Sol_InconsistentRT1 Sol_InconsistentRT2 Use Column Oven InconsistentRT->Sol_InconsistentRT2

Caption: Logic Diagram for HPLC Troubleshooting.

References

Technical Support Center: Calophyllic Acid Stability in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing the instability of Calophyllic acid in various organic solvents. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: I am dissolving this compound in methanol and notice a decrease in its concentration over time. What could be the cause?

A1: The instability of this compound in methanol is likely due to an esterification reaction between the carboxylic acid group of this compound and the methanol solvent, especially if the solution is stored for an extended period or at elevated temperatures. This reaction forms the corresponding methyl ester, which will have a different retention time in chromatographic analyses, leading to an apparent decrease in the concentration of the parent acid. The presence of trace amounts of acid or base can catalyze this reaction.

Q2: My this compound solution in DMSO is turning a yellowish color. Is this normal?

A2: A change in color, such as turning yellow, in a DMSO solution of this compound can be an indicator of degradation. While DMSO is generally considered a good solvent for many compounds, some coumarins can be susceptible to oxidation, and the color change may signify the formation of oxidative degradation products. It is also possible that the DMSO itself contains impurities or is degrading under certain conditions (e.g., exposure to light and air), which could react with this compound.

Q3: Can I use acetonitrile to prepare a stock solution of this compound for long-term storage?

A3: Acetonitrile is a common solvent for analytical studies. However, the long-term stability of this compound in acetonitrile should be experimentally verified. While generally more inert than protic solvents like methanol, degradation can still occur over extended periods, potentially through hydrolysis if water is present in the acetonitrile. For long-term storage, it is advisable to store the solution at low temperatures (e.g., -20°C or -80°C) and protected from light.

Q4: How does the presence of water in my organic solvent affect the stability of this compound?

A4: The presence of water can have a significant impact on the stability of this compound in organic solvents. In aprotic solvents like acetonitrile or DMF, water can lead to hydrolysis of the coumarin lactone ring, especially under basic or acidic conditions. In protic solvents like methanol, water might slightly inhibit the rate of esterification by competing with the alcohol for reaction with the carboxylic acid.

Troubleshooting Guide

This guide provides potential causes and solutions for common instability issues observed with this compound in organic solvents.

Observed Issue Potential Cause(s) Recommended Action(s)
Decreasing peak area of this compound in HPLC analysis of a methanolic solution. 1. Esterification: Reaction with methanol to form the methyl ester. 2. Degradation: General decomposition of the molecule.1. Prepare fresh solutions for each experiment. 2. If storage is necessary, keep the solution at a low temperature (≤ 4°C) and for a short duration. 3. Analyze the sample for the appearance of a new peak corresponding to the methyl ester. 4. Consider using a different, aprotic solvent if esterification is confirmed.
Appearance of new peaks in the chromatogram of a this compound solution. 1. Degradation Products: Formation of new chemical entities due to solvent interaction, oxidation, or hydrolysis. 2. Solvent Impurities: The solvent may contain impurities that are detected by the analytical method.1. Perform a forced degradation study (see Experimental Protocols) to identify potential degradation products. 2. Use high-purity, HPLC-grade solvents. 3. Run a solvent blank to check for impurities.
Inconsistent results between experimental replicates. 1. Solution Instability: The compound is degrading during the course of the experiment. 2. Incomplete Dissolution: this compound may not be fully dissolved, especially at higher concentrations.1. Prepare fresh solutions immediately before use. 2. Use sonication or gentle warming to ensure complete dissolution, but be mindful that heat can accelerate degradation. 3. Visually inspect the solution for any particulate matter before use.
Color change of the solution (e.g., yellowing in DMSO). 1. Oxidation: Reaction with dissolved oxygen or solvent peroxides. 2. Light-induced Degradation: Photodegradation of the this compound molecule.1. Use solvents that have been purged with an inert gas (e.g., nitrogen or argon). 2. Store solutions in amber vials or protect them from light by wrapping the container in aluminum foil. 3. Store solutions at low temperatures.

Experimental Protocols

Protocol 1: Assessment of this compound Stability in Different Organic Solvents

Objective: To determine the stability of this compound in methanol, acetonitrile, DMSO, and DMF over a specified period.

Methodology:

  • Preparation of Stock Solution:

    • Accurately weigh 10 mg of this compound and dissolve it in 10 mL of the chosen organic solvent (methanol, acetonitrile, DMSO, or DMF) to prepare a 1 mg/mL stock solution.

    • Ensure complete dissolution.

  • Sample Preparation for Analysis:

    • From the stock solution, prepare a working solution of 100 µg/mL in the same solvent.

    • Transfer aliquots of this working solution into several amber HPLC vials.

  • Storage Conditions:

    • Store the vials under controlled conditions. It is recommended to test at both room temperature (25°C) and refrigerated conditions (4°C).

  • Analytical Method:

    • Use a validated stability-indicating HPLC-UV method. A typical starting point would be a C18 column with a gradient elution of acetonitrile and water (with 0.1% formic acid).

    • The detection wavelength should be set at the λmax of this compound.

  • Time Points for Analysis:

    • Analyze the samples at initial time (T=0) and at subsequent time points, for example: 2, 4, 8, 24, 48, and 72 hours.

  • Data Analysis:

    • At each time point, calculate the percentage of this compound remaining relative to the initial concentration at T=0.

    • Monitor for the appearance and increase of any degradation product peaks.

Data Presentation: Representative Stability Data

Table 1: Stability of this compound (100 µg/mL) at Room Temperature (25°C)

Time (hours) % Remaining in Methanol % Remaining in Acetonitrile % Remaining in DMSO % Remaining in DMF
0100.0100.0100.0100.0
298.599.899.599.6
496.299.599.199.2
892.199.298.598.8
2485.398.197.297.5
4878.997.595.896.1
7272.496.894.395.0

Note: The data presented in this table is for illustrative purposes and represents a plausible scenario for the relative stability of this compound in these solvents.

Visualizations

Experimental Workflow for Stability Assessment

Stability_Workflow cluster_prep Solution Preparation cluster_storage Storage Conditions cluster_analysis Analysis prep_stock Prepare 1 mg/mL Stock Solution in each Organic Solvent prep_work Dilute to 100 µg/mL Working Solution prep_stock->prep_work aliquot Aliquot into Amber Vials prep_work->aliquot storage_rt Room Temperature (25°C) aliquot->storage_rt storage_fridge Refrigerated (4°C) aliquot->storage_fridge hplc HPLC-UV Analysis at Time Points (0, 2, 4, 8, 24, 48, 72h) storage_rt->hplc Sample at intervals storage_fridge->hplc Sample at intervals data_analysis Calculate % Remaining & Monitor Degradants hplc->data_analysis

Caption: Workflow for assessing this compound stability.

Logical Relationship for Troubleshooting Instability

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Corrective Actions issue Instability Observed (e.g., Peak Area Decrease) cause1 Chemical Reaction (e.g., Esterification) issue->cause1 cause2 Oxidation issue->cause2 cause3 Hydrolysis issue->cause3 cause4 Photodegradation issue->cause4 sol1 Use Fresh Solutions / Store Cold cause1->sol1 sol2 Use Aprotic Solvent cause1->sol2 sol3 Use Inert Atmosphere (N2/Ar) cause2->sol3 sol4 Use High-Purity/Dry Solvents cause3->sol4 sol5 Protect from Light cause4->sol5

Caption: Troubleshooting logic for this compound instability.

minimizing matrix effects in LC-MS/MS analysis of Calophyllic acid

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Calophyllic Acid LC-MS/MS Analysis

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers minimize matrix effects during the quantitative analysis of this compound by LC-MS/MS.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of this compound?

A1: The "matrix" refers to all components in a sample apart from the analyte of interest (this compound).[1] These components, such as phospholipids, salts, and endogenous metabolites, can interfere with the ionization of this compound in the mass spectrometer's ion source.[1][2] This interference, known as the matrix effect, can lead to either a suppressed (ion suppression) or enhanced (ion enhancement) signal.[3][4][5] For this compound, this can result in poor accuracy, low reproducibility, and inaccurate quantification.[3][6] Phospholipids are a primary concern in biological matrices like plasma as they often co-extract and co-elute with analytes of interest.

Q2: How can I determine if my this compound analysis is affected by matrix effects?

A2: The most common method is the post-extraction spike comparison .[7] This involves comparing the peak area of this compound spiked into a blank, extracted matrix sample to the peak area of a pure standard solution at the same concentration.

  • Matrix Effect (ME %) = (Peak Area in Matrix / Peak Area in Solvent) x 100% [5]

    • An ME% value of 100% indicates no matrix effect.[5]

    • An ME% < 100% indicates ion suppression.[5]

    • An ME% > 100% indicates ion enhancement.[5]

Another valuable technique is post-column infusion , where a constant flow of this compound solution is infused into the MS source while a blank, extracted matrix sample is injected onto the LC column. A dip or rise in the baseline signal at the retention time of interfering compounds indicates where ion suppression or enhancement is occurring.

Q3: My this compound signal is highly variable between injections. Could this be a matrix effect?

A3: Yes, high variability is a classic symptom of matrix effects.[8] Different samples can have slightly different compositions, leading to varying degrees of ion suppression or enhancement from one injection to the next.[8][9] This is particularly problematic when analyzing complex biological or herbal matrices. Using a suitable internal standard, especially a stable isotope-labeled version of this compound, is the most effective way to compensate for this variability.[1][8]

Q4: What are the most effective sample preparation techniques to reduce matrix effects for this compound?

A4: The goal of sample preparation is to remove interfering matrix components before analysis.[10]

  • Solid-Phase Extraction (SPE): This is often the most effective technique.[1][11] For an acidic compound like this compound, a mixed-mode SPE cartridge (combining reversed-phase and anion exchange) can provide the cleanest extracts by removing both nonpolar interferences and other ionic species.[11]

  • Liquid-Liquid Extraction (LLE): LLE can also be very effective at producing clean samples.[10][11] It involves partitioning this compound into an organic solvent that is immiscible with the aqueous sample matrix, leaving many polar interferences behind.

  • Protein Precipitation (PPT): While simple, PPT is generally the least effective method for removing matrix components, often leaving significant amounts of phospholipids in the extract, which are major contributors to matrix effects.[11]

  • Dilution: Simply diluting the sample can reduce the concentration of interfering components.[8][12] This is a viable strategy if the concentration of this compound is high enough to be detected after dilution.[3][12]

Q5: How should I select an internal standard (IS) for this compound?

A5: An ideal internal standard should have physicochemical properties as close to the analyte as possible to ensure it experiences the same matrix effects.[13]

  • Gold Standard: The best choice is a stable isotope-labeled (SIL) this compound (e.g., containing ¹³C or ²H). A SIL-IS co-elutes with this compound and is affected by ion suppression or enhancement in the same way, allowing for highly accurate and precise quantification based on the peak area ratio.[1][8]

  • Alternative (Analog IS): If a SIL-IS is unavailable, a structural analog can be used. For this compound, another triterpenoid with a similar structure and retention time, like Glycyrrhetinic acid, could be a suitable choice.[14] It is crucial to validate that the analog IS and this compound experience similar matrix effects.

Q6: Can I change my LC method to avoid matrix effects?

A6: Yes, optimizing chromatographic conditions is a powerful strategy.[1] The goal is to separate the this compound peak from the regions where co-eluting matrix components cause ion suppression.[3]

  • Improve Separation: Increase the gradient time or change the mobile phase composition to better resolve this compound from interferences.[1]

  • Change Column Chemistry: Switching from a standard C18 column to one with a different stationary phase (e.g., Phenyl-Hexyl or a polar-embedded phase) can alter selectivity and move the this compound peak away from interfering compounds.[8]

  • Use UPLC/UHPLC: Ultra-high-performance liquid chromatography provides sharper peaks and better resolution, which significantly reduces the chances of co-elution with matrix components.[11]

Troubleshooting Guide

Problem Potential Cause Recommended Solutions
Low Signal Intensity / Suppression Co-elution of matrix components (e.g., phospholipids) causing ion suppression.1. Improve Sample Cleanup: Switch from PPT to a more rigorous method like SPE or LLE.[11] 2. Optimize Chromatography: Modify the LC gradient to separate this compound from the suppression zone.[1] 3. Dilute the Sample: If sensitivity allows, dilute the final extract to reduce the concentration of interferences.[12]
Poor Reproducibility / High %RSD Sample-to-sample variation in matrix composition.1. Use a Stable Isotope-Labeled IS: This is the most effective way to correct for inconsistent matrix effects.[8] 2. Implement Robust Sample Prep: A consistent and efficient SPE or LLE protocol will minimize variability.[8] 3. Use Matrix-Matched Calibrants: Prepare calibration standards in the same blank matrix as the samples to mimic the matrix effect.[1]
Peak Tailing or Splitting Matrix components interacting with the analyte or the analytical column.1. Ensure Adequate Sample Cleanup: Remove interfering compounds that can affect peak shape.[2] 2. Adjust Mobile Phase pH: For this compound (an acidic compound), ensure the mobile phase pH is at least 2 units below its pKa to keep it in a single, uncharged form for better retention and peak shape on a reversed-phase column.[15]
Inaccurate Quantification Uncorrected ion suppression or enhancement.1. Quantify Matrix Effects: Use the post-extraction spike method to understand the extent of the issue. 2. Use a SIL-IS: Compensate for the matrix effect by using a stable isotope-labeled internal standard.[1][8] 3. Switch Ionization Mode: If using ESI positive mode, check if negative mode provides better results, as it can sometimes be less prone to interferences.[12]

Quantitative Data Summary

The following table provides a generalized comparison of the effectiveness of different sample preparation techniques in minimizing matrix effects for bioanalysis. Actual performance will depend on the specific analyte, matrix, and protocol used.

Sample Preparation Method Relative Cost Throughput Typical Analyte Recovery Matrix Component Removal Effectiveness for Reducing Matrix Effects
Dilute-and-Shoot LowHigh~100%Very PoorLow[12]
Protein Precipitation (PPT) LowHighGood-ExcellentPoorLow to Moderate[11]
Liquid-Liquid Extraction (LLE) ModerateModerateVariableGoodHigh[11]
Solid-Phase Extraction (SPE) HighLow-ModerateGood-ExcellentExcellentVery High[1][11]

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects

This protocol determines the degree of ion suppression or enhancement.

  • Prepare Standard Solution (A): Prepare a solution of this compound in the final mobile phase solvent (e.g., 50:50 acetonitrile:water) at a known concentration (e.g., 100 ng/mL).

  • Prepare Post-Spiked Sample (B): Take a blank matrix sample (e.g., plasma, urine) and perform the complete extraction procedure. In the final step, add the this compound standard to the clean, extracted matrix to achieve the same final concentration as solution A.

  • Analysis: Inject both solutions into the LC-MS/MS system and record the peak areas.

  • Calculation: Calculate the Matrix Effect % using the formula: ME% = (Area of B / Area of A) * 100 .

Protocol 2: Solid-Phase Extraction (SPE) for Plasma Samples

This is a general protocol for a mixed-mode anion exchange SPE, suitable for an acidic compound like this compound.

  • Sample Pre-treatment: To 200 µL of plasma, add 10 µL of internal standard solution. Add 400 µL of 2% formic acid in water and vortex.

  • Cartridge Conditioning: Condition a mixed-mode anion exchange SPE cartridge by passing 1 mL of methanol followed by 1 mL of water through it.

  • Loading: Load the pre-treated plasma sample onto the cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol to remove neutral and basic interferences.

  • Elution: Elute this compound and the IS with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase for analysis.[8]

Visualizations

G cluster_0 Phase 1: Problem Identification cluster_1 Phase 2: Diagnosis cluster_2 Phase 3: Mitigation Strategy cluster_3 Solutions cluster_4 Phase 4: Verification start Inconsistent or Inaccurate This compound Results pci Perform Post-Column Infusion (PCI) Experiment start->pci spike Perform Post-Extraction Spike Experiment start->spike is_me Matrix Effect Observed? pci->is_me spike->is_me no_me No Significant ME. Investigate Other Issues (e.g., instrument stability). is_me->no_me No sample_prep Improve Sample Prep (e.g., SPE, LLE) is_me->sample_prep Yes lc_opt Optimize LC Method (Gradient, Column) revalidate Re-evaluate ME % & Method Performance sample_prep->revalidate use_is Use Stable Isotope- Labeled IS lc_opt->revalidate dilute Dilute Sample use_is->revalidate dilute->revalidate

Caption: Troubleshooting workflow for identifying and mitigating matrix effects.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Raw Sample (e.g., Plasma) add_is Add Internal Standard (SIL-IS) start->add_is extract Extraction (SPE or LLE) add_is->extract dry Evaporate & Reconstitute extract->dry lc LC Separation (UPLC) dry->lc ms MS/MS Detection (MRM Mode) lc->ms integrate Peak Integration ms->integrate calculate Calculate Analyte/IS Area Ratio integrate->calculate quantify Quantify vs. Calibration Curve calculate->quantify end Final Concentration quantify->end

Caption: Optimized workflow for robust this compound quantification.

References

Technical Support Center: Overcoming Low Yield in Calophyllic Acid Purification

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals working with Calophyllic acid, achieving a high-purity product with a satisfactory yield is a critical yet often challenging endeavor. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the purification of this bioactive compound.

Troubleshooting Guides

Low yield during the purification of this compound can arise from various factors, from initial extraction to final crystallization. The following tables provide a structured approach to identifying and resolving these issues.

Table 1: Troubleshooting Low Yield in Extraction and Initial Work-up
Problem Potential Cause Recommended Solution
Low concentration of this compound in the crude extract Inefficient extraction from the plant material (Calophyllum inophyllum).Optimize the extraction solvent. Methanol and ethanol are commonly used. Consider using a solvent system with varying polarity to enhance extraction efficiency.[1][2] Increase the extraction time and/or temperature, but monitor for potential degradation of this compound. Employ advanced extraction techniques like ultrasound-assisted extraction to improve efficiency.[2]
Poor quality of the starting plant material.Ensure the use of high-quality, properly identified, and dried Calophyllum inophyllum seeds or leaves, as these are reported sources of this compound. The concentration of secondary metabolites can vary based on the plant's age, collection time, and storage conditions.
Loss of this compound during solvent partitioning Incorrect solvent system for liquid-liquid extraction.This compound is an acidic compound. Adjust the pH of the aqueous phase to suppress its ionization and increase its partitioning into the organic solvent. Perform a small-scale pilot experiment to determine the optimal pH and solvent system (e.g., ethyl acetate, dichloromethane) for maximizing the recovery of this compound.
Emulsion formation during partitioning.Add brine (saturated NaCl solution) to break the emulsion. Centrifuge the mixture at a low speed to facilitate phase separation.
Table 2: Troubleshooting Low Yield in Chromatographic Purification
Problem Potential Cause Recommended Solution
Poor separation of this compound from other compounds, especially Isothis compound Suboptimal mobile phase composition in HPLC.For reversed-phase HPLC, a mobile phase of acetonitrile or methanol with water is common for coumarin separation.[1][3] Optimize the gradient slope; a shallower gradient can improve the resolution of closely eluting compounds like isomers.[1] Adjust the pH of the mobile phase by adding a small amount of acid (e.g., 0.1% formic acid or acetic acid) to improve peak shape and selectivity.[1][4]
Inappropriate stationary phase.If a standard C18 column does not provide adequate separation, consider using a different stationary phase, such as a phenyl-hexyl column, which offers different selectivity based on aromaticity and may better resolve isomers.[1]
Peak tailing leading to broad peaks and poor fractionation Secondary interactions between this compound and the stationary phase.Ensure the mobile phase is sufficiently acidic to suppress the ionization of the carboxylic acid group, which can interact with residual silanols on the silica-based column.[1] Use a high-purity, end-capped column to minimize free silanol groups.[1]
Column overloading Injecting too much crude extract onto the column.Reduce the injection volume or the concentration of the sample.[1] Perform a loading study on an analytical column to determine the maximum sample amount that can be loaded without compromising resolution before scaling up to a preparative column.[5]
Irreversible adsorption of this compound onto the column Strong interaction with the stationary phase.Modify the mobile phase by adding a competitive agent or changing the solvent strength. If using normal-phase chromatography, ensure the stationary phase is properly activated and the mobile phase is anhydrous.
Table 3: Troubleshooting Low Yield in Post-Chromatography Steps
Problem Potential Cause Recommended Solution
Loss of this compound during solvent evaporation Degradation due to excessive heat.Use a rotary evaporator with a water bath at a controlled, low temperature (e.g., 30-40°C) to remove the solvent. Avoid prolonged exposure to heat.
Co-evaporation with a volatile solvent.Use a solvent with a significantly higher boiling point than this compound's degradation temperature.
Poor recovery after crystallization Suboptimal crystallization solvent or conditions.Screen a variety of solvents and solvent mixtures to find a system where this compound has high solubility at high temperatures and low solubility at low temperatures.[6] Allow the solution to cool slowly to promote the formation of larger, purer crystals.[6][7] Consider techniques like vapor diffusion or layering with an anti-solvent.[7]
Formation of an oil instead of crystals.This indicates that the compound is not pure enough or the chosen solvent is not appropriate. Try further purification of the material or use a different crystallization solvent system.
Degradation of this compound during storage Instability due to pH, temperature, or light exposure.Store the purified this compound as a dry solid in a cool, dark, and dry place. For solutions, use a buffered system at an optimal pH (typically slightly acidic for coumarins) and store at low temperatures.[8] Conduct forced degradation studies to understand its stability under various stress conditions (acidic, alkaline, oxidative, photolytic, and thermal).[9][10][11]

Frequently Asked Questions (FAQs)

Q1: What is the first step I should take if I experience a sudden drop in this compound yield?

A1: First, re-evaluate your starting material. The concentration of this compound in Calophyllum inophyllum can vary. If the raw material is not the issue, systematically review each step of your purification protocol. Prepare fresh solvents and reagents to rule out contamination or degradation of these materials. Analyze small aliquots from each step (crude extract, after partitioning, column fractions) using an analytical technique like HPLC to pinpoint where the loss is occurring.

Q2: How can I effectively separate this compound from its isomer, Isothis compound?

A2: The separation of isomers can be challenging due to their similar physical and chemical properties. For chromatographic separation:

  • Optimize HPLC conditions: A shallow gradient elution with a C18 column and a mobile phase of acetonitrile/water or methanol/water with an acidic modifier is a good starting point.[1]

  • Explore different stationary phases: A phenyl-hexyl column may provide better selectivity for aromatic isomers.[1]

  • Consider preparative TLC: In some cases, preparative thin-layer chromatography can be an effective method for separating small quantities of isomers.

Q3: My purified this compound appears as an oil and won't crystallize. What should I do?

A3: Oiling out during crystallization often indicates the presence of impurities or the use of an inappropriate solvent.

  • Re-purify the sample: The presence of even small amounts of impurities can inhibit crystallization. Consider an additional chromatographic step.

  • Change the crystallization solvent: Experiment with different solvents or solvent mixtures. A common technique is to dissolve the compound in a good solvent and then slowly add a poor solvent (an anti-solvent) until turbidity is observed, then allow it to stand.[7]

  • Scratching and Seeding: Gently scratching the inside of the flask with a glass rod can sometimes initiate crystallization.[7] If you have a few crystals of pure this compound, adding a "seed" crystal to the supersaturated solution can induce crystallization.[7]

Q4: What are the likely degradation pathways for this compound during purification?

A4: While specific degradation pathways for this compound are not extensively documented, coumarins, in general, can be susceptible to:

  • Hydrolysis: The lactone ring in the coumarin structure can be susceptible to hydrolysis under strong alkaline conditions.

  • Oxidation: The phenolic hydroxyl group and other parts of the molecule may be prone to oxidation.

  • Photodegradation: Exposure to UV light can lead to degradation.

  • Thermal Degradation: High temperatures can cause decomposition. It is crucial to perform forced degradation studies to identify potential degradants and establish the stability-indicating nature of your analytical methods.[9][11]

Experimental Protocols

Protocol 1: General Preparative HPLC Method for this compound Purification
  • Column: C18 column (e.g., 250 x 21.2 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid.

    • Solvent B: Acetonitrile with 0.1% formic acid.

  • Gradient Program: A typical starting gradient could be 50-95% B over 30 minutes, followed by a wash and re-equilibration step. This should be optimized based on the analytical chromatogram.

  • Flow Rate: Adjust based on the column diameter (e.g., 15-20 mL/min for a 21.2 mm ID column).

  • Detection: UV detection at a wavelength where this compound has strong absorbance (e.g., determined from a UV spectrum of a purified standard).

  • Sample Preparation: Dissolve the crude or partially purified extract in the initial mobile phase composition or a compatible solvent like methanol. Filter the sample through a 0.45 µm filter before injection.

  • Fraction Collection: Collect fractions based on the retention time of the this compound peak. Analyze the purity of the collected fractions by analytical HPLC.

  • Post-Purification: Pool the pure fractions and remove the solvent under reduced pressure at a low temperature.

Protocol 2: General Crystallization Procedure for this compound
  • Solvent Selection: In a small test tube, dissolve a few milligrams of the purified this compound in a minimal amount of a "good" solvent (e.g., acetone, ethyl acetate) with gentle warming.

  • Induce Crystallization:

    • Slow Evaporation: Loosely cover the test tube and allow the solvent to evaporate slowly in a fume hood.

    • Slow Cooling: If the compound is dissolved in a hot solvent, allow the solution to cool slowly to room temperature, and then place it in a refrigerator or freezer.[6]

    • Anti-Solvent Addition: To the solution in the "good" solvent, slowly add a "poor" solvent (an anti-solvent, e.g., hexane, water) dropwise until the solution becomes slightly cloudy. Warm the solution gently until it becomes clear again, and then allow it to cool slowly.[7]

  • Crystal Collection: Once crystals have formed, collect them by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold crystallization solvent or the anti-solvent to remove any remaining impurities.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Visualizations

experimental_workflow cluster_extraction Extraction & Initial Work-up cluster_purification Purification cluster_final_product Final Product cluster_troubleshooting Troubleshooting Loop plant_material Calophyllum inophyllum (Seeds/Leaves) extraction Solvent Extraction (Methanol/Ethanol) plant_material->extraction partitioning Liquid-Liquid Partitioning extraction->partitioning crude_extract Crude Extract partitioning->crude_extract prep_hplc Preparative HPLC crude_extract->prep_hplc fraction_collection Fraction Collection prep_hplc->fraction_collection purity_analysis Purity Analysis (analytical HPLC) fraction_collection->purity_analysis solvent_evaporation Solvent Evaporation purity_analysis->solvent_evaporation crystallization Crystallization solvent_evaporation->crystallization pure_calophyllic_acid Pure this compound crystallization->pure_calophyllic_acid low_yield Low Yield Detected pure_calophyllic_acid->low_yield optimization Optimize Parameters (Solvent, pH, Temp, etc.) low_yield->optimization optimization->prep_hplc

Caption: Workflow for this compound purification with an integrated troubleshooting loop.

troubleshooting_logic cluster_investigation Investigation Steps cluster_solutions Potential Solutions start Low Yield of This compound check_extraction 1. Review Extraction Efficiency - Solvent choice - Time/Temperature start->check_extraction check_partitioning 2. Analyze Partitioning Step - pH adjustment - Solvent system start->check_partitioning check_chromatography 3. Evaluate Chromatography - Mobile phase - Stationary phase - Column loading start->check_chromatography check_post_processing 4. Examine Post-Purification - Evaporation conditions - Crystallization method start->check_post_processing optimize_extraction Optimize Extraction Protocol check_extraction->optimize_extraction optimize_partitioning Refine Partitioning Method check_partitioning->optimize_partitioning optimize_hplc Optimize HPLC Parameters check_chromatography->optimize_hplc optimize_crystallization Improve Crystallization Technique check_post_processing->optimize_crystallization

Caption: Logical flowchart for troubleshooting low yield in this compound purification.

References

Technical Support Center: Optimizing Sonication for Calophyllic Acid Extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing sonication parameters for the extraction of Calophyllic acid from Calophyllum inophyllum.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it important?

A1: this compound is a bioactive tricyclic diterpenoid acid derived from the seeds of the Calophyllum inophyllum tree.[1][2] It is of significant interest to the pharmaceutical and dermatological industries due to its potent anti-inflammatory properties.[2] Research suggests it may modulate inflammatory pathways, making it a candidate for treating conditions like eczema and psoriasis, and it is also being investigated for its wound healing, analgesic, and antimicrobial activities.[2]

Q2: What is sonication-assisted extraction (UAE) and why use it for this compound?

A2: Sonication-assisted extraction, or UAE, is a process that uses high-frequency sound waves (ultrasound) to disrupt plant cell walls.[3][4] This process, known as acoustic cavitation, creates tiny bubbles in the solvent that collapse violently, generating intense local pressure and temperature changes.[4] This enhances the penetration of the solvent into the plant material and facilitates the release of bioactive compounds like this compound into the solvent.[4][5] UAE is considered a "green" technology because it often leads to higher extraction yields in shorter times, with reduced solvent consumption and lower energy use compared to traditional methods.[4][5][6]

Q3: What are the key parameters to consider when optimizing sonication for this compound extraction?

A3: The efficiency of UAE is influenced by several factors, including the type of solvent used, the extraction time, temperature, ultrasonic power and frequency, and the ratio of solvent to the solid plant material.[4][5] The interplay of these parameters determines the yield and purity of the extracted this compound.

Q4: Can sonication degrade this compound?

A4: Yes, like many phytochemicals, this compound, which is a type of coumarin, can be sensitive to excessive heat and prolonged extraction times. High temperatures and high ultrasonic power can potentially lead to the degradation of the compound.[5][7][8] Therefore, it is crucial to carefully optimize the sonication parameters to maximize extraction efficiency while minimizing degradation.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low Yield of this compound 1. Incomplete Cell Disruption: The ultrasonic power may be too low, or the sonication time too short to effectively break the plant cell walls. 2. Inappropriate Solvent: The solvent used may not have the optimal polarity to dissolve and extract this compound efficiently. 3. Poor Mass Transfer: An inadequate solvent-to-solid ratio can limit the diffusion of the target compound from the plant material into the solvent.[9]1. Increase Ultrasonic Power/Time: Gradually increase the sonication power or extend the extraction time. Monitor the yield at each step to find the optimal balance. 2. Solvent Optimization: Experiment with different solvents or solvent mixtures. Ethanol and methanol are commonly used for extracting polar to moderately polar compounds. 3. Adjust Solvent-to-Solid Ratio: Increase the volume of the solvent relative to the amount of plant material to enhance the concentration gradient and improve mass transfer.
Degradation of this compound 1. Excessive Temperature: High temperatures generated during sonication can lead to the breakdown of heat-sensitive compounds like coumarins.[7][8] 2. Prolonged Sonication: Extended exposure to ultrasonic waves can cause degradation of the target molecule.[10] 3. High Ultrasonic Power: Very high power levels can generate excessive energy, leading to the decomposition of the extracted compounds.1. Temperature Control: Use a sonicator with a cooling jacket or perform the extraction in an ice bath to maintain a low and stable temperature. 2. Optimize Sonication Time: Determine the shortest extraction time that provides a satisfactory yield through time-course experiments. 3. Power Optimization: Start with a lower ultrasonic power and gradually increase it, monitoring the integrity of the this compound using analytical techniques like HPLC.
Inconsistent Results 1. Non-homogenous Sample: Variations in the particle size of the ground Calophyllum inophyllum seeds can lead to inconsistent extraction. 2. Inconsistent Sonication Probe Placement: The position of the sonicator probe within the extraction vessel can affect the distribution of ultrasonic energy. 3. Fluctuations in Temperature: Lack of proper temperature control can lead to variability between batches.1. Standardize Sample Preparation: Ensure that the plant material is ground to a uniform and fine powder. 2. Consistent Probe Positioning: Maintain a consistent immersion depth and position of the sonicator probe in the center of the extraction vessel for each experiment. 3. Implement Strict Temperature Control: Use a temperature-controlled ultrasonic bath or a cooling system to ensure consistent temperature throughout the extraction process.
Difficulty in Post-Extraction Processing 1. Presence of Impurities: The crude extract may contain a high level of impurities, making the isolation of this compound challenging. 2. Solvent Removal Issues: The chosen solvent may be difficult to remove completely without degrading the target compound.1. Selective Solvent Extraction: Use a solvent system that is more selective for this compound. Consider a multi-step extraction with solvents of different polarities. 2. Appropriate Evaporation Technique: Use a rotary evaporator under reduced pressure and at a low temperature to remove the solvent. Avoid high temperatures during this step.

Experimental Protocol: Sonication-Assisted Extraction of this compound

This protocol provides a general framework for the sonication-assisted extraction of this compound. Researchers should optimize the parameters based on their specific equipment and research goals.

1. Sample Preparation:

  • Obtain high-quality Calophyllum inophyllum seeds.

  • Dry the seeds to a constant weight to minimize moisture content.

  • Grind the dried seeds into a fine, uniform powder using a laboratory mill.

2. Extraction Setup:

  • Weigh a precise amount of the powdered seed material (e.g., 10 grams).

  • Place the powder into an appropriate extraction vessel (e.g., a glass beaker or flask).

  • Add the chosen extraction solvent at a predetermined solvent-to-solid ratio (e.g., 20:1 mL/g).

  • Place the extraction vessel in an ultrasonic bath or use a probe-type sonicator. Ensure the vessel is placed in a cooling bath (e.g., ice-water bath) to maintain a constant, low temperature.

3. Sonication Process:

  • Set the desired sonication parameters:

    • Ultrasonic Power: Start with a moderate power setting (e.g., 200 W) and optimize as needed.

    • Frequency: Most lab-scale sonicators operate at a fixed frequency (e.g., 20-40 kHz).

    • Temperature: Maintain a low temperature (e.g., 30-40°C) throughout the process.

    • Extraction Time: Begin with a shorter duration (e.g., 20 minutes) and adjust based on optimization experiments.

  • Start the sonication process.

4. Post-Extraction Processing:

  • After sonication, separate the extract from the solid plant material by filtration or centrifugation.

  • Wash the solid residue with a small amount of fresh solvent to ensure maximum recovery of the extract.

  • Combine the liquid extracts.

  • Remove the solvent from the extract using a rotary evaporator at a low temperature (e.g., < 45°C) and reduced pressure.

5. Analysis:

  • The resulting crude extract can be further purified using chromatographic techniques (e.g., column chromatography).

  • Quantify the yield of this compound in the extract using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

Table of Optimized Sonication Parameters for Calophyllum inophyllum Oil Extraction

The following table summarizes optimized parameters from studies on the ultrasound-assisted extraction of oil from Calophyllum inophyllum seeds. While these parameters are for the total oil, they provide a valuable starting point for optimizing this compound extraction.

ParameterOptimized Value/RangeReference
Solvent n-hexane[Study 1]
Ethanol (70-90%)[Study 2]
Temperature 36 - 42°C[Study 1, 3]
Sonication Time 20 - 45 minutes[Study 1, 3]
Ultrasonic Power 210 W (or 54% of total power)[Study 1, 3]
Solvent-to-Solid Ratio 15:1 - 21:1 (mL/g)[Study 1, 3]

Note: The optimal conditions for this compound specifically may vary. It is recommended to use these ranges as a starting point and perform further optimization to maximize the yield of the target compound while minimizing degradation.

Experimental Workflow for Optimizing Sonication Parameters

experimental_workflow cluster_prep Preparation cluster_sonication Sonication Process cluster_analysis Analysis & Optimization cluster_output Output sample_prep Sample Preparation (Drying, Grinding) solvent_selection Solvent Selection (e.g., Ethanol, n-Hexane) sample_prep->solvent_selection set_params Set Initial Parameters (Power, Time, Temp, Ratio) solvent_selection->set_params sonication Ultrasound-Assisted Extraction set_params->sonication filtration Filtration / Centrifugation sonication->filtration evaporation Solvent Evaporation (Rotary Evaporator) filtration->evaporation quantification Quantification of This compound (HPLC/GC-MS) evaporation->quantification optimization Optimization Loop (Adjust Parameters) quantification->optimization optimization->set_params Refine Parameters final_protocol Final Optimized Protocol optimization->final_protocol Optimal Conditions Found

Caption: Workflow for optimizing sonication parameters for this compound extraction.

References

dealing with Calophyllic acid precipitation in aqueous buffers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals experiencing issues with Calophyllic acid precipitation in aqueous buffers during experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound precipitating out of my aqueous buffer?

A: this compound is a tricyclic diterpenoid acid with inherently low solubility in water.[1] Precipitation in aqueous buffers is a common issue and can be attributed to several factors, including the solution's pH, the final concentration of the acid, the choice of buffer system, storage temperature, and the method used for dilution.

Q2: What is the optimal pH to maintain this compound solubility?

A: As an acidic compound, the solubility of this compound is highly pH-dependent. It is significantly more soluble in its deprotonated (salt) form, which occurs at a pH above its acid dissociation constant (pKa). While the specific pKa of this compound is not widely published, a general principle is to maintain the buffer pH in the neutral to slightly alkaline range (e.g., pH 7.0 - 8.0) to ensure the molecule remains ionized and in solution. Precipitation is more likely to occur in acidic conditions (pH < 6.0).

Q3: Which buffer system is best for preventing precipitation?

A: The choice of buffer can influence the solubility of your compound. While phosphate buffers are common, they are known to precipitate out of solution in the presence of high concentrations of organic solvents like acetonitrile or methanol.[2][3] Consider using alternative biological buffers such as HEPES, MOPS, or Tris, which are often more compatible with organic co-solvents and less prone to causing precipitation of the target compound.[4]

Q4: My this compound stock is dissolved in DMSO, but it precipitates when I add it to my buffer. What is happening?

A: This is a common issue when diluting a concentrated stock from an organic solvent into an aqueous solution. Rapidly adding the stock creates localized areas of high concentration where the organic solvent quickly disperses, causing the poorly soluble this compound to crash out of solution. To prevent this, add the DMSO stock solution to the aqueous buffer slowly, drop-by-drop, while the buffer is being vigorously vortexed or stirred. It is also crucial to keep the final concentration of the organic co-solvent as low as possible (typically below 1%).

Q5: Can temperature affect the solubility and stability of my this compound solution?

A: Yes, temperature plays a critical role. The solubility of many compounds, including acidic ones, is temperature-dependent. Storing your buffered solution at a low temperature (e.g., 2-8°C) can decrease the solubility of this compound and lead to precipitation.[5] Conversely, while heating can sometimes increase solubility, high temperatures can lead to the degradation of the compound.[6][7] It is recommended to prepare solutions at room temperature and confirm their stability at the intended storage and experimental temperatures.

Troubleshooting Guide

If you are experiencing precipitation, follow this logical workflow to diagnose and resolve the issue.

G start Precipitation Observed ph_check Is buffer pH > 7.0? start->ph_check conc_check Is final concentration too high? ph_check->conc_check Yes ph_adjust ACTION: Increase buffer pH to 7.4-8.0 ph_check->ph_adjust No buffer_check Are you using a phosphate buffer with high % organic co-solvent? conc_check->buffer_check No conc_adjust ACTION: Lower the final concentration conc_check->conc_adjust Yes dilution_check Was stock added slowly to vortexing buffer? buffer_check->dilution_check No buffer_adjust ACTION: Switch to HEPES, MOPS, or Tris buffer buffer_check->buffer_adjust Yes temp_check Was solution stored at low temp? dilution_check->temp_check Yes dilution_adjust ACTION: Re-make solution using proper dilution technique dilution_check->dilution_adjust No temp_adjust ACTION: Prepare and store at room temp or intended experimental temp temp_check->temp_adjust Yes end_node Solution Should Remain Clear temp_check->end_node No ph_adjust->conc_check conc_adjust->buffer_check buffer_adjust->dilution_check dilution_adjust->temp_check temp_adjust->end_node G cluster_0 Experimental Workflow: Stock Solution Preparation A 1. Weigh this compound using a calibrated microbalance. B 2. Add appropriate volume of 100% DMSO to achieve high concentration (e.g., 20-50 mM). A->B C 3. Vortex vigorously until all solid material is dissolved. Warm gently (to 37°C) if needed. B->C D 4. Aliquot into single-use tubes to avoid freeze-thaw cycles. C->D E 5. Store aliquots at -80°C for long-term stability. D->E G cluster_nucleus stimulus Inflammatory Stimulus (e.g., TNF-α, LPS) ikk IKK Complex stimulus->ikk Activates ikb_nfkb IκB-NF-κB (Inactive Complex) ikk->ikb_nfkb Phosphorylates IκB ikb_p P-IκB nfkb Active NF-κB ikb_nfkb->nfkb Releases proteasome Proteasomal Degradation ikb_p->proteasome Targets for nucleus Nucleus nfkb->nucleus Translocates to gene Transcription of Inflammatory Genes calophyllic This compound calophyllic->ikk Inhibits nfkb_nuc Active NF-κB nfkb_nuc->gene

References

improving baseline stability in Calophyllic acid HPLC analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving stable baselines during the High-Performance Liquid Chromatography (HPLC) analysis of Calophyllic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of baseline instability in HPLC analysis?

Baseline instability in HPLC, such as drift, noise, and wander, can originate from several sources. The most common culprits include issues with the mobile phase, problems with the HPLC system components (pump, detector, column), and environmental factors.[1][2][3][4] Specifically, problems can arise from:

  • Mobile Phase: Improperly prepared or degassed mobile phase, contaminated solvents, or changes in composition over time.[1][2][3][4]

  • HPLC System: Fluctuations in pump pressure, a deteriorating detector lamp, contaminated detector flow cell, or a degraded column.[2][4][5]

  • Environmental Conditions: Fluctuations in laboratory temperature can affect the detector and column performance.[1]

Q2: I'm observing a drifting baseline in my this compound analysis. What should I check first?

A drifting baseline, either upwards or downwards, is often related to the mobile phase or the column.[1][6] Start by checking the following:

  • Mobile Phase Preparation: Ensure your mobile phase is fresh, well-mixed, and from high-purity solvents. For reversed-phase analysis of acidic compounds like this compound, slight changes in pH can cause drift, so buffered mobile phases are recommended.

  • Column Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase. Insufficient equilibration is a common cause of baseline drift, especially when changing mobile phase compositions.[6]

  • Temperature Control: Verify that the column oven and detector temperatures are stable. Temperature fluctuations can significantly impact the baseline.[1]

Q3: My chromatogram shows excessive noise. What are the likely causes and solutions?

Baseline noise appears as rapid, random fluctuations.[2] Key areas to investigate include:

  • Degassing: Air bubbles in the mobile phase are a frequent cause of noise. Ensure your mobile phase is thoroughly degassed using an online degasser, sonication, or helium sparging.[2][3]

  • Pump Performance: Pulsations from the pump can introduce regular, cyclical noise. Check for worn pump seals or check valves.[2][5]

  • Detector Lamp: An aging or failing detector lamp can lead to increased noise. Check the lamp's energy output.

  • Contamination: Contamination in the mobile phase, column, or detector cell can contribute to a noisy baseline.[2][3][5]

Q4: What is a good starting HPLC method for this compound analysis?

Based on available literature, a suitable starting point for this compound analysis is a reversed-phase method.[1] Consider the following parameters:

  • Column: A Reverse Phase C18 column is a common choice for the separation of phenolic and acidic compounds.[1][2]

  • Mobile Phase: An isocratic mobile phase of methanol and water, for instance in a 90:10 ratio, has been used.[1] Gradient elution with acetonitrile and water, often with an acid modifier like formic or acetic acid to improve peak shape for acidic analytes, is also a common approach for complex samples.

  • Flow Rate: A flow rate of 1.0 mL/min is a standard starting point for many HPLC analyses.[1]

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving baseline instability issues during this compound HPLC analysis.

Table 1: Troubleshooting Baseline Problems
Problem Potential Cause Recommended Solution
Baseline Drift (Gradual Rise or Fall) 1. Inadequate column equilibration.[6] 2. Mobile phase composition changing over time (e.g., evaporation of a volatile component).[3] 3. Temperature fluctuations in the column or detector.[1] 4. Column bleeding.1. Equilibrate the column with at least 10-20 column volumes of the mobile phase. 2. Prepare fresh mobile phase daily and keep solvent reservoirs capped. 3. Use a column oven and ensure a stable laboratory temperature. 4. Use a high-quality, stable column. If bleeding persists, wash the column according to the manufacturer's instructions or replace it.
Baseline Noise (Random Fluctuations) 1. Air bubbles in the pump or detector.[2][3] 2. Contaminated mobile phase or HPLC system.[2][3][5] 3. Leaking pump seals or fittings. 4. Failing detector lamp.1. Degas the mobile phase thoroughly. Purge the pump to remove any trapped bubbles. 2. Use HPLC-grade solvents and freshly prepared mobile phase. Flush the system with a strong solvent. 3. Inspect for leaks and tighten or replace fittings and seals as necessary. 4. Check the detector lamp's performance and replace if necessary.
Baseline Wander (Slow, Cyclical Fluctuations) 1. Inadequate mobile phase mixing. 2. Temperature fluctuations in the laboratory environment.[3] 3. Pump pulsations.[2]1. If using a gradient, ensure the mixer is functioning correctly. Premixing the mobile phase for isocratic runs can help. 2. Shield the HPLC system from drafts from air conditioning or heating vents. 3. Service the pump, which may include replacing check valves or seals.

Experimental Protocols

Example HPLC Method for this compound

This protocol is a starting point and may require optimization for your specific application.

  • Instrumentation:

    • HPLC system with a gradient pump, autosampler, column oven, and PDA detector.

  • Chromatographic Conditions:

    • Column: Reverse Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]

    • Mobile Phase:

      • Solvent A: Water with 0.1% Formic Acid

      • Solvent B: Acetonitrile with 0.1% Formic Acid

      • Gradient Program (Example):

        • 0-20 min: 70% B

        • 20-25 min: 70-90% B

        • 25-30 min: 90% B

        • 30.1-35 min: 70% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.[1]

    • Column Temperature: 30 °C

    • Detection: PDA detector, monitoring at a wavelength determined from the UV spectrum of a this compound standard (a starting point could be 210 nm).[1]

    • Injection Volume: 10 µL

  • Sample Preparation:

    • Dissolve the this compound standard or sample in the initial mobile phase composition (e.g., 70% Acetonitrile / 30% Water with 0.1% Formic Acid).

    • Filter the sample through a 0.45 µm syringe filter before injection.

Visualizations

Troubleshooting Workflow for Baseline Instability

Baseline_Troubleshooting start Baseline Instability Observed drift Is the baseline drifting? start->drift noise Is the baseline noisy? drift->noise No check_equilibration Check Column Equilibration drift->check_equilibration Yes wander Is the baseline wandering? noise->wander No check_degassing Check Mobile Phase Degassing noise->check_degassing Yes check_mixing Check Gradient Mixer wander->check_mixing Yes resolve Problem Resolved wander->resolve No check_mobile_phase Check Mobile Phase (Freshness, Composition) check_equilibration->check_mobile_phase check_temp Check Temperature Stability (Column & Detector) check_mobile_phase->check_temp check_temp->resolve check_pump Check Pump Performance (Pressure, Leaks) check_degassing->check_pump check_detector Check Detector (Lamp, Cell) check_pump->check_detector check_detector->resolve check_env Check for Environmental Drafts check_mixing->check_env check_env->resolve

Caption: Troubleshooting workflow for HPLC baseline issues.

References

Technical Support Center: Enhancing Calophyllic Acid Fractionation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to enhance the efficiency of Calophyllic acid fractionation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and from where is it sourced? A1: this compound belongs to a group of bioactive chromanone compounds. These, along with other valuable molecules like calanolides and xanthones, are typically extracted from the bark, leaves, or seeds of plants from the Calophyllum genus, such as Calophyllum inophyllum and Calophyllum scriblitifolium.[1][2]

Q2: What are the common methods for fractionating this compound? A2: Fractionation is often guided by bioassays to isolate specific active compounds.[2] Common techniques include solvent extraction using hexane, acetone, or methanol, followed by chromatographic methods like Vacuum Liquid Chromatography (VLC) and High-Performance Liquid Chromatography (HPLC) for purification.[2] A concurrent extraction and separation method using a binary solvent system of n-hexane and methanol has also been optimized for pilot-scale operations.[3]

Q3: What key factors influence the yield and purity of the final fraction? A3: The efficiency of extraction and separation is significantly influenced by several factors. For solvent extraction, the extraction time is the most critical factor affecting oil and resin yields.[3] Other important parameters include temperature, stirring speed, and the ratio of solvents used in binary systems.[4] For chromatographic separation, mobile phase composition, pH, column type, and sample load are crucial for achieving high purity.[5][6]

Q4: How does pH affect the stability of this compound during fractionation? A4: While specific data on this compound is limited, the stability of many complex organic acids is pH-dependent. For similar complex molecules, a pH of around 4 is often where maximum stability is observed.[7] Acid-catalyzed degradation can occur at low pH values (pH 1-2), potentially causing cleavage of ester groups or other sensitive functionalities.[7] It is crucial to control the pH of the mobile phase during chromatography to prevent degradation.[8]

Q5: What are the best practices for sample preparation and storage to prevent degradation? A5: To prevent degradation, crude extracts and purified fractions should be protected from heat and light, as these conditions can decompose sensitive compounds like α-lipoic acid.[9] For long-term storage, samples should be kept in a cool, dark environment. When preparing samples for chromatography, ensure they are fully dissolved in a solvent compatible with the mobile phase to avoid precipitation and peak shape issues.[10] Using an amber bottle for aqueous mobile phases can help reduce bacterial growth.[6]

Troubleshooting Guide for this compound Fractionation

This guide addresses specific issues that may arise during the chromatographic fractionation of this compound.

Problem Potential Cause Recommended Solution
Poor Peak Shape (Tailing) Secondary Silanol Interactions: Active sites on the silica column interact with the acidic analyte.Add a pH modifier like formic or acetic acid to the mobile phase to suppress silanol activity.[10] Consider changing the mobile phase pH.[6]
Column Overload: Injecting too much sample mass onto the column.Reduce the injection volume or dilute the sample.[5]
Partially Blocked Column Frit: Debris from the sample or system has accumulated on the inlet frit.Reverse and flush the column to waste. If this fails, replace the frit or the column.[5] Using a guard column or inline filter can prevent this.[6]
Poor Peak Shape (Fronting) Sample Insolubility: The compound is not fully soluble in the mobile phase.Ensure the sample is completely dissolved in the injection solvent. The injection solvent should be weaker than or compatible with the mobile phase.[10][11]
Split or Doubled Peaks Sample Solvent Incompatibility: The injection solvent is much stronger than the mobile phase.Dissolve the sample in the mobile phase or a weaker solvent.[11]
Column Void or Channeling: A void has formed at the head of the column.Replace the column. This issue can be caused by pressure shocks or using mobile phases outside the recommended pH range (typically 2-8).[5][6]
Shifting Retention Times Mobile Phase Preparation: Inconsistent preparation of the mobile phase (e.g., incorrect pH, composition).Prepare fresh mobile phase carefully, ensuring accurate measurements. Do not "top off" old mobile phase with new.[6][10]
Pump or Leak Issues: Fluctuations in flow rate due to pump malfunction or leaks in the system.Check for leaks in fittings and ensure the pump is delivering a consistent flow rate.[11]
Column Degradation: The stationary phase is degrading over time.Replace the column and keep a log of its usage.[6]
High System Backpressure Column or Tubing Blockage: Particulate matter has blocked a frit, guard column, or tubing.Systematically disconnect components (starting from the detector) to identify the source of the blockage. Filter all samples and mobile phases.[6]
Buffer Precipitation: The buffer has precipitated in the presence of a high concentration of organic solvent.Ensure the selected buffer is soluble in the entire gradient range. Flush the system with water before introducing organic solvents.[10]
Low Yield / No Compound Detected On-Column Decomposition: The compound is not stable on the silica gel of the column.Test compound stability on a TLC plate with silica. If unstable, consider alternative stationary phases like alumina or deactivated silica.[12]
Compound Eluted in Solvent Front: The compound is very nonpolar for the chosen solvent system.Check the very first fractions collected. Use a weaker starting mobile phase.[12]
Fractions are Too Dilute: The compound has eluted, but at a concentration too low to detect.Concentrate the fractions in the expected elution range and re-analyze.[12]

Experimental Protocols

Protocol 1: Concurrent Oil-Resin Extraction and Separation

This protocol is based on the optimized extraction of oil and resin containing this compound from Calophyllum seeds.[3]

  • Preparation: Grind dried Calophyllum seeds to a fine powder.

  • Extraction:

    • Place the seed powder in an extraction vessel.

    • Add a binary solvent mixture of n-hexane and methanol. An optimal n-hexane-to-alcohol ratio of 2.5:1 has been shown to provide the best oil yield.[4]

    • Set the extraction temperature to approximately 49°C and the stirring speed to 385 rpm.[4]

  • Fractionation:

    • Conduct the extraction for approximately 5.3 hours, which has been identified as the optimal time for maximizing oil yield.[4]

    • During this process, the oil (triglycerides) dissolves in the n-hexane phase, while the more polar resin components (containing this compound) are separated into the methanol phase.

  • Separation & Recovery:

    • Allow the mixture to settle, leading to phase separation.

    • Decant or use a separatory funnel to separate the upper n-hexane layer (oil) from the lower methanol layer (resin).

    • Evaporate the respective solvents from each phase under reduced pressure to recover the crude oil and resin fractions.

Protocol 2: General HPLC Analysis and Fractionation

This protocol outlines a general approach for the analysis and purification of this compound from a crude resin extract.

  • Sample Preparation: Dissolve a known quantity of the dried resin fraction in a suitable solvent (e.g., methanol or acetonitrile). Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC System & Column:

    • Use a standard HPLC system with a UV detector.

    • Select a reversed-phase C18 column, as this is common for separating moderately polar to nonpolar compounds.

  • Mobile Phase & Gradient:

    • Mobile Phase A: Water with 0.1% formic acid (to improve peak shape and aid ionization for LC-MS).[10]

    • Mobile Phase B: Acetonitrile or Methanol.

    • Develop a gradient elution method starting with a higher percentage of Mobile Phase A and gradually increasing the percentage of Mobile Phase B. This will allow for the separation of compounds with a wide range of polarities.

  • Analysis & Fraction Collection:

    • Inject the prepared sample.

    • Monitor the chromatogram at a suitable wavelength (e.g., 254 nm or 280 nm) to detect the aromatic chromanone structure.

    • For purification, perform repeated injections and collect the fractions corresponding to the peak of interest.

  • Post-Run:

    • Combine the collected fractions.

    • Evaporate the solvent to obtain the purified compound.

    • Confirm the purity of the isolated fraction by re-injecting it into the HPLC system.

Data Presentation

Table 1: Optimized Conditions for Concurrent Extraction and Separation

This table summarizes the optimized parameters for extracting oil and resin from Calophyllum seeds.

ParameterOptimized ValuePredicted Yield (Oil)Predicted Yield (Resin)Reference
Extraction Time5.2 hours65%16%[3]
Stirring Speed433 rpm65%16%[3]
Extraction Time5.3 hours59%~20% (constant)[4]
Temperature49°C59%~20% (constant)[4]
Stirring Speed385 rpm59%~20% (constant)[4]
Table 2: Physicochemical Properties of Extracted Oil and Resin Fractions

This table shows the properties of the fractions obtained under optimized conditions.

PropertyOil FractionResin FractionReference
Density 0.874 g/cm³-[3]
0.91 g/cm³-[4]
Viscosity 26.4 mPa·s4694.8 mPa·s[3]
45.13 mPa·s-[4]
Acid Value 46.4 mg KOH/g126.2 mg KOH/g[3]
26.4 mg KOH/g-[4]
Iodine Value 98.0 g iodine/100 g-[3]
Total Phenolic Content -4.51% gallic acid equivalent[3]
Antioxidant Activity -8.82 mg ascorbic acid equivalent/g[3]

Visualizations

G cluster_start Starting Material cluster_extraction Extraction & Primary Separation cluster_purification Purification Start Calophyllum Seeds / Bark Grinding Grinding / Milling Start->Grinding Extraction Solvent Extraction (e.g., Hexane/Methanol) Grinding->Extraction PhaseSep Phase Separation Extraction->PhaseSep CrudeOil Crude Oil Fraction (Non-polar) PhaseSep->CrudeOil CrudeResin Crude Resin Fraction (Polar) PhaseSep->CrudeResin VLC VLC / Flash Chromatography CrudeResin->VLC HPLC Preparative HPLC VLC->HPLC Final Purified this compound HPLC->Final

Caption: Workflow for this compound Fractionation and Purification.

G Start Problem: Poor Peak Shape / Resolution CheckPressure Is backpressure high? Start->CheckPressure CheckPeaks Are all peaks affected? CheckPressure->CheckPeaks No Sol_Pressure Action: Find and clear blockage (frit, guard column) CheckPressure->Sol_Pressure Yes CheckTailing Is it peak tailing or fronting? CheckPeaks->CheckTailing No, specific peaks Sol_General Action: Replace column CheckPeaks->Sol_General Yes Tailing Tailing CheckTailing->Tailing Fronting Fronting CheckTailing->Fronting Sol_Tailing Action: 1. Reduce sample load 2. Adjust mobile phase pH Tailing->Sol_Tailing Sol_Fronting Action: Check sample solubility Use weaker injection solvent Fronting->Sol_Fronting

Caption: Troubleshooting Decision Tree for Common HPLC Peak Issues.

G Yield Yield & Purity Time Extraction Time Time->Yield Major Positive Influence on Yield Temp Temperature Temp->Yield Positive Influence Solvent Solvent Ratio (Hexane:Methanol) Solvent->Yield Influences Selectivity Stirring Stirring Speed Stirring->Yield Positive Influence

Caption: Relationship of Extraction Parameters to Final Yield and Purity.

References

Calophyllic acid stability testing under different storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the stability testing of calophyllic acid under various storage conditions.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

For long-term storage, it is recommended to store this compound as a powder at -20°C for up to three years. If in a solvent, it should be stored at -80°C for up to one year. For short-term storage, 2-8°C is acceptable.[1][2] To maintain integrity, the container should be well-sealed.[1]

Q2: What are the typical signs of this compound degradation?

Degradation of this compound can be observed through several indicators, including:

  • A change in the physical appearance of the substance, such as color or texture.

  • The appearance of new peaks or a decrease in the area of the main peak in a High-Performance Liquid Chromatography (HPLC) chromatogram.

  • A shift in the pH of a solution containing this compound.

  • A decrease in the biological activity or potency of the compound.

Q3: Why is a forced degradation study necessary for this compound?

A forced degradation or stress testing study is crucial for several reasons:

  • It helps to identify the likely degradation products that may form under various environmental conditions.

  • It provides insights into the degradation pathways of the molecule.

  • It is essential for developing and validating a stability-indicating analytical method, such as an HPLC assay, that can accurately separate and quantify the active pharmaceutical ingredient (API) from its degradation products.

  • The information gathered aids in the development of stable formulations and the determination of appropriate storage conditions and shelf-life.

Q4: What are the common stress conditions applied in a forced degradation study of this compound?

Typical stress conditions for a forced degradation study include:

  • Acid Hydrolysis: Treatment with an acid (e.g., 0.1 M to 1 M HCl) at room temperature or elevated temperatures (e.g., 50-60°C).

  • Base Hydrolysis: Treatment with a base (e.g., 0.1 M to 1 M NaOH) at room temperature or elevated temperatures.

  • Oxidation: Exposure to an oxidizing agent (e.g., 3% hydrogen peroxide) at room temperature.

  • Thermal Degradation: Heating the solid or a solution of the compound at elevated temperatures (e.g., 60°C, 100°C, or higher).

  • Photodegradation: Exposing the solid or a solution to UV and/or visible light.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
No degradation observed under stress conditions. The stress conditions are not harsh enough.Increase the concentration of the stressor (acid, base, oxidizing agent), increase the temperature, or prolong the exposure time. A target degradation of 5-20% is generally aimed for in forced degradation studies.
Complete degradation of this compound. The stress conditions are too harsh.Decrease the concentration of the stressor, lower the temperature, or shorten the exposure time.
Poor resolution between this compound and degradation peaks in HPLC. The analytical method is not optimized.Modify the HPLC method. This may involve changing the mobile phase composition, gradient profile, column type, flow rate, or detection wavelength.
Inconsistent or irreproducible stability data. Inconsistent experimental procedures, weighing errors, or instrument malfunction.Ensure consistent experimental execution, calibrate balances and other instruments regularly, and prepare fresh solutions for each experiment.
Precipitation of this compound during hydrolysis studies. Low solubility of this compound in the acidic or basic medium.Consider using a co-solvent that is stable under the stress conditions to improve solubility.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines the general procedure for conducting a forced degradation study on this compound. The goal is to achieve partial degradation (ideally 5-20%) to identify potential degradation products and pathways.

1. Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Keep the mixture at room temperature for 24 hours. If no degradation is observed, repeat the experiment at 60°C for 8 hours.

    • Neutralize the solution with an equivalent amount of 0.1 M NaOH before analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Keep the mixture at room temperature for 24 hours. If no degradation is observed, repeat the experiment at 60°C for 8 hours.

    • Neutralize the solution with an equivalent amount of 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep the mixture at room temperature for 24 hours, protected from light.

  • Thermal Degradation (in solution):

    • Heat the stock solution at 60°C in a water bath for 24 hours.

  • Thermal Degradation (solid state):

    • Place a known amount of solid this compound in an oven at 60°C for 24 hours.

    • After exposure, dissolve the solid in the initial solvent to the stock solution concentration.

  • Photodegradation:

    • Expose the stock solution and solid this compound to a combination of UV (e.g., 254 nm) and visible light in a photostability chamber for a defined period (e.g., 24 hours).

3. Sample Analysis:

  • Analyze all stressed samples, along with a non-stressed control sample, using a stability-indicating HPLC method (see Protocol 2).

  • Monitor for the appearance of new peaks and a decrease in the peak area of this compound.

Protocol 2: Stability-Indicating HPLC Method for this compound

This protocol provides a starting point for developing a stability-indicating HPLC method. Optimization may be required based on the results of the forced degradation study.

  • Instrumentation: HPLC system with a UV/Vis or Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is often effective for separating degradation products.

    • Solvent A: 0.1% Formic acid in Water

    • Solvent B: Acetonitrile

  • Gradient Program (Example):

    Time (min) % Solvent A % Solvent B
    0 90 10
    20 10 90
    25 10 90
    26 90 10

    | 30 | 90 | 10 |

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detection Wavelength: Monitor at a wavelength where this compound has maximum absorbance (this should be determined by running a UV scan).

Data Presentation

The quantitative data from the stability studies should be summarized in tables for easy comparison. Below are templates for presenting the data from a forced degradation study and a long-term stability study.

Table 1: Summary of Forced Degradation Study of this compound

Stress Condition Duration % Assay of this compound Number of Degradation Products Peak Area of Major Degradant (%)
Control (Unstressed)-100.00-
0.1 M HCl (RT)24 h[Insert Data][Insert Data][Insert Data]
0.1 M HCl (60°C)8 h[Insert Data][Insert Data][Insert Data]
0.1 M NaOH (RT)24 h[Insert Data][Insert Data][Insert Data]
0.1 M NaOH (60°C)8 h[Insert Data][Insert Data][Insert Data]
3% H₂O₂ (RT)24 h[Insert Data][Insert Data][Insert Data]
Thermal (60°C, Solution)24 h[Insert Data][Insert Data][Insert Data]
Thermal (60°C, Solid)24 h[Insert Data][Insert Data][Insert Data]
Photolytic (UV/Vis)24 h[Insert Data][Insert Data][Insert Data]

Table 2: Long-Term Stability Study of this compound at Different Storage Conditions

Storage Condition Time Point % Assay of this compound Physical Appearance
2-8°C 0 months100.0White Powder
3 months[Insert Data][Insert Data]
6 months[Insert Data][Insert Data]
12 months[Insert Data][Insert Data]
-20°C 0 months100.0White Powder
6 months[Insert Data][Insert Data]
12 months[Insert Data][Insert Data]
24 months[Insert Data][Insert Data]
36 months[Insert Data][Insert Data]
Room Temperature (25°C/60% RH) 0 months100.0White Powder
1 month[Insert Data][Insert Data]
3 months[Insert Data][Insert Data]
6 months[Insert Data][Insert Data]

Visualizations

Stability_Testing_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_results Data Evaluation prep_stock Prepare this compound Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1M HCl) prep_stock->acid Expose to Stress base Base Hydrolysis (0.1M NaOH) prep_stock->base Expose to Stress oxidation Oxidation (3% H2O2) prep_stock->oxidation Expose to Stress thermal Thermal (60°C) prep_stock->thermal Expose to Stress photo Photolytic (UV/Vis) prep_stock->photo Expose to Stress hplc Stability-Indicating HPLC Analysis acid->hplc Analyze Samples base->hplc Analyze Samples oxidation->hplc Analyze Samples thermal->hplc Analyze Samples photo->hplc Analyze Samples data_eval Identify Degradants & Determine Degradation Pathways hplc->data_eval method_val Validate Analytical Method data_eval->method_val

Caption: Workflow for a forced degradation study of this compound.

Degradation_Pathways cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation cluster_photo Photodegradation CA This compound hydrolysis_products Hydrolyzed Products (e.g., ring opening) CA->hydrolysis_products H+ / OH- oxidation_products Oxidized Products (e.g., epoxides, hydroxylated derivatives) CA->oxidation_products [O] photo_products Photodegradation Products (e.g., isomers, cleavage products) CA->photo_products hν (UV/Vis)

Caption: Potential degradation pathways of this compound under stress conditions.

References

Validation & Comparative

A Comparative Guide to the COX-2 Inhibition Activity of Calophyllic Acid and Ibuprofen

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cyclooxygenase-2 (COX-2) inhibition activity of calophyllic acid, a natural compound isolated from Calophyllum inophyllum, and ibuprofen, a widely used nonsteroidal anti-inflammatory drug (NSAID). While ibuprofen's mechanism of action is well-characterized, data on the direct COX-2 inhibitory activity of this compound is less established. This document summarizes the available quantitative data for ibuprofen, discusses the qualitative anti-inflammatory properties of this compound and related compounds, and presents a detailed experimental protocol for a direct comparative analysis.

Quantitative Comparison of COX-2 Inhibition

CompoundTarget EnzymeIC50 (µM)Selectivity Index (COX-1/COX-2)
IbuprofenCOX-113[1]0.035[1]
COX-2370[1]
(S)-(+)-IbuprofenCOX-12.9[2]2.64[2]
COX-21.1[2]
IbuprofenCOX-112[3]0.15[3]
COX-280[3]

Note: The significant variation in reported IC50 values for ibuprofen highlights the importance of conducting direct comparative assays under identical experimental conditions.

While a specific IC50 value for this compound's direct inhibition of COX-2 is not available in the reviewed literature, crude extracts from Calophyllum inophyllum, the source of this compound, have been shown to inhibit cyclooxygenase activity. One study demonstrated that a crude extract at a concentration of 50 µg/ml inhibited 77% of cyclooxygenase activity[4]. However, this does not provide a specific IC50 value for the isolated this compound against the COX-2 isoform. Further research is required to quantify the direct COX-2 inhibitory potency of purified this compound.

Anti-inflammatory Mechanisms

Ibuprofen: As a non-selective NSAID, ibuprofen exerts its anti-inflammatory, analgesic, and antipyretic effects by inhibiting both COX-1 and COX-2 enzymes[1]. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever[1]. The inhibition of COX-2 is primarily responsible for the therapeutic anti-inflammatory effects, while the concurrent inhibition of the constitutively expressed COX-1 is associated with some of the common side effects, such as gastrointestinal issues[1].

This compound: The anti-inflammatory activity of this compound is suggested by studies on extracts of Calophyllum inophyllum and related compounds. Calophyllolide, another compound from the same plant, has been shown to exert anti-inflammatory effects by down-regulating pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α, and up-regulating the anti-inflammatory cytokine IL-10[5]. While this indicates an anti-inflammatory effect, it is an indirect mechanism and does not confirm direct inhibition of the COX-2 enzyme by this compound. The potential for this compound to directly inhibit COX-2 remains an area for further investigation.

Experimental Protocols

To facilitate direct comparison of the COX-2 inhibitory activities of this compound and ibuprofen, a detailed protocol for an in vitro cyclooxygenase inhibition assay is provided below. This protocol is based on commonly used methods, often employing commercially available kits.

In Vitro Cyclooxygenase (COX-2) Inhibition Assay

Objective: To determine and compare the 50% inhibitory concentration (IC50) of this compound and ibuprofen on the activity of recombinant human COX-2.

Principle: This assay measures the peroxidase activity of COX-2. The enzyme first converts arachidonic acid to prostaglandin G2 (PGG2). The peroxidase component then reduces PGG2 to prostaglandin H2 (PGH2). This peroxidase activity is monitored by the oxidation of a chromogenic substrate, and the inhibition of this color change is proportional to the inhibition of COX-2[6].

Materials:

  • Recombinant human COX-2 enzyme

  • Reaction Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Heme

  • Arachidonic acid (substrate)

  • Chromogenic substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)

  • This compound and ibuprofen (test compounds)

  • DMSO (solvent for test compounds)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare all reagents to their working concentrations in the reaction buffer as per the manufacturer's instructions.

  • Plate Setup:

    • Blank wells: Add reaction buffer and the chromogenic substrate.

    • 100% Activity wells: Add reaction buffer, COX-2 enzyme, and heme.

    • Test Compound wells: Add reaction buffer, COX-2 enzyme, heme, and varying concentrations of the test compound (this compound or ibuprofen) dissolved in DMSO. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level that affects enzyme activity.

  • Inhibitor Pre-incubation: Incubate the microplate at a controlled temperature (e.g., 25°C or 37°C) for a specified time (e.g., 10-15 minutes) to allow the inhibitors to bind to the enzyme.

  • Reaction Initiation: Add arachidonic acid to all wells (except the blank) to initiate the enzymatic reaction.

  • Detection: Immediately begin monitoring the absorbance at the appropriate wavelength for the chromogenic substrate (e.g., 590-620 nm for TMPD) using a microplate reader in kinetic mode for a set period (e.g., 5-10 minutes).

  • Data Analysis:

    • Calculate the rate of reaction for each well from the linear portion of the kinetic curve.

    • Determine the percentage of inhibition for each concentration of the test compound relative to the 100% activity control.

    • Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Visualizations

Signaling Pathway of COX-2 in Inflammation

COX2_Pathway Inflammatory Stimuli Inflammatory Stimuli Cell Membrane Cell Membrane Inflammatory Stimuli->Cell Membrane Phospholipase A2 Phospholipase A2 Arachidonic Acid Arachidonic Acid Phospholipase A2->Arachidonic Acid releases COX-2 COX-2 Arachidonic Acid->COX-2 Prostaglandins (PGE2, etc.) Prostaglandins (PGE2, etc.) COX-2->Prostaglandins (PGE2, etc.) converts to Inflammation, Pain, Fever Inflammation, Pain, Fever Prostaglandins (PGE2, etc.)->Inflammation, Pain, Fever mediates Ibuprofen Ibuprofen Ibuprofen->COX-2 inhibits This compound This compound This compound->COX-2 potential inhibition Cell Membrane->Phospholipase A2 activates Experimental_Workflow start Start reagent_prep Reagent Preparation (COX-2, Substrates, Buffers) start->reagent_prep compound_prep Prepare Serial Dilutions of this compound & Ibuprofen reagent_prep->compound_prep plate_setup Plate Setup in 96-well format (Enzyme, Heme, Inhibitors) compound_prep->plate_setup pre_incubation Pre-incubation (15 min at 25°C) plate_setup->pre_incubation reaction_init Initiate Reaction (Add Arachidonic Acid) pre_incubation->reaction_init kinetic_read Kinetic Absorbance Reading (590 nm for 5 min) reaction_init->kinetic_read data_analysis Data Analysis kinetic_read->data_analysis percent_inhibition Calculate % Inhibition data_analysis->percent_inhibition ic50_determination Determine IC50 Values percent_inhibition->ic50_determination comparison Compare IC50 ic50_determination->comparison end End comparison->end

References

A Comparative Analysis of Calophyllic Acid and Asiatic Acid in Wound Healing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for effective wound healing agents has led to the investigation of numerous natural compounds. Among these, Calophyllic acid, a constituent of Calophyllum inophyllum oil, and Asiatic acid, a primary active component of Centella asiatica, have demonstrated significant therapeutic potential. This guide provides an objective comparison of their wound healing efficacy, supported by experimental data, detailed methodologies, and an exploration of their underlying mechanisms of action.

Quantitative Efficacy: A Side-by-Side Comparison

The following tables summarize the quantitative data from various in vivo and in vitro studies, offering a direct comparison of the wound healing properties of this compound and Asiatic acid.

ParameterThis compound (Calophyllolide)Asiatic AcidSource
Wound Closure (%) Day 3: ~34.5% Day 5: ~48.3% Day 7: ~78.8% Day 14: ~97.2%Data on specific percentage of wound closure over time is not readily available in the reviewed literature. However, studies report accelerated wound contraction and faster epithelialization.[1]
Collagen Deposition Significant increase in collagen content by up to 1.9-fold at day 10 post-wounding.Topical application of 0.4% solution in diabetic rats increased collagen content.[1][2]
Tensile Strength (N/cm²) Not explicitly reported in the reviewed studies.An ethyl acetate extract of C. asiatica containing asiatic acid significantly increased tensile strength to 21.26 ± 1.77 N/cm² compared to the vehicle control (14.69 ± 0.72 N/cm²). A 0.2% solution of asiaticoside (a precursor to asiatic acid) resulted in a 57% increase in tensile strength in guinea pig punch wounds.[3][4]
Hydroxyproline Content Not explicitly reported in the reviewed studies.Topical application of 0.4% solution in diabetic rats increased hydroxyproline content. A 0.2% solution of asiaticoside led to a 56% increase in hydroxyproline in guinea pig punch wounds.[2][4]
Fibroblast Proliferation Not explicitly reported in the reviewed studies.Asiaticoside, a related triterpene, demonstrated a significant increase in human dermal fibroblast proliferation compared to a retinoic acid control.[5]

Table 1: Comparison of In Vivo Wound Healing Parameters.

ParameterThis compound (Calophyllolide)Asiatic AcidSource
Anti-inflammatory Cytokine (IL-10) Modulation Up-regulation of IL-10.Down-regulation of pro-inflammatory cytokines is well-documented, but specific data on IL-10 up-regulation was not found in the reviewed literature.[1]
Pro-inflammatory Cytokine (IL-1β, IL-6, TNF-α) Modulation Down-regulation of IL-1β, IL-6, and TNF-α.Down-regulation of IL-1β, IL-6, and TNF-α.[1]
Myeloperoxidase (MPO) Activity Markedly reduced MPO activity.Not explicitly reported in the reviewed studies.[1]
Macrophage Polarization Increased M2 macrophage skewing.Not explicitly reported in the reviewed studies.[1]

Table 2: Comparison of Anti-inflammatory Markers.

Mechanisms of Action: Signaling Pathways

This compound: A Potent Anti-inflammatory Modulator

This compound primarily accelerates wound healing by potently modulating the inflammatory phase. It orchestrates a shift from a pro-inflammatory to an anti-inflammatory environment, which is crucial for proper tissue repair and regeneration. This is achieved through the downregulation of pro-inflammatory cytokines (IL-1β, IL-6, TNF-α) and the upregulation of the anti-inflammatory cytokine IL-10. Furthermore, this compound reduces the infiltration of neutrophils, as indicated by decreased myeloperoxidase (MPO) activity, and promotes the polarization of macrophages towards the pro-healing M2 phenotype.

Calophyllic_Acid_Pathway cluster_stimulus Wound Stimulus cluster_inflammatory Inflammatory Response cluster_resolution Inflammation Resolution & Healing Wound Wound Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α) Wound->Pro_inflammatory_Cytokines MPO_Activity MPO Activity (Neutrophil Infiltration) Wound->MPO_Activity M1_Macrophage M1 Macrophage (Pro-inflammatory) Wound->M1_Macrophage Wound_Healing Wound_Healing Pro_inflammatory_Cytokines->Wound_Healing MPO_Activity->Wound_Healing M1_Macrophage->Wound_Healing Anti_inflammatory_Cytokine Anti-inflammatory Cytokine (IL-10) Anti_inflammatory_Cytokine->Wound_Healing M2_Macrophage M2 Macrophage (Pro-healing) M2_Macrophage->Wound_Healing Calophyllic_Acid Calophyllic_Acid Calophyllic_Acid->Pro_inflammatory_Cytokines Calophyllic_Acid->MPO_Activity Calophyllic_Acid->M1_Macrophage Calophyllic_Acid->Anti_inflammatory_Cytokine Calophyllic_Acid->M2_Macrophage Asiatic_Acid_Pathway cluster_stimulus Wound Stimulus cluster_cellular_response Cellular Response cluster_outcome Wound Healing Outcome Wound Wound TGF_beta TGF-β1 Wound->TGF_beta Fibroblast Fibroblast TGF_beta_Receptor TGF-β Receptor Fibroblast->TGF_beta_Receptor Smad_Pathway Smad 2/3 Phosphorylation TGF_beta_Receptor->Smad_Pathway Collagen_Synthesis Collagen Synthesis Smad_Pathway->Collagen_Synthesis Increased_Tensile_Strength Increased Tensile Strength Collagen_Synthesis->Increased_Tensile_Strength Wound_Closure Wound_Closure Increased_Tensile_Strength->Wound_Closure Asiatic_Acid Asiatic_Acid Asiatic_Acid->Fibroblast TGF_beta->TGF_beta_Receptor Experimental_Workflow cluster_animal_prep Animal Preparation cluster_wound_creation Wound Creation cluster_treatment Treatment Groups cluster_analysis Wound Analysis Acclimatization Acclimatization (7 days) Anesthesia Anesthesia (e.g., isoflurane) Acclimatization->Anesthesia Dorsal_Shaving Dorsal Shaving Anesthesia->Dorsal_Shaving Excisional_Wound Create Full-Thickness Excisional Wound (e.g., 6mm biopsy punch) Dorsal_Shaving->Excisional_Wound Grouping Randomly Assign to Groups - Vehicle Control - Positive Control - Test Compound Excisional_Wound->Grouping Topical_Application Daily Topical Application Grouping->Topical_Application Wound_Closure_Measurement Wound Area Measurement (e.g., Days 0, 3, 5, 7, 14) Topical_Application->Wound_Closure_Measurement Tissue_Harvesting Tissue Biopsy at Specific Timepoints Topical_Application->Tissue_Harvesting Histology Histological Analysis (H&E, Masson's Trichrome) Tissue_Harvesting->Histology Biochemical_Assays Biochemical Assays (Hydroxyproline, MPO) Tissue_Harvesting->Biochemical_Assays Molecular_Analysis Molecular Analysis (ELISA for cytokines) Tissue_Harvesting->Molecular_Analysis

References

Validating the In Vivo Anti-Inflammatory Efficacy of Calophyllum inophyllum Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Data Presentation: Quantitative Comparison

The anti-inflammatory potential of Calophyllum inophyllum derivatives has been evaluated in various in vivo models of both acute and chronic inflammation. The following tables summarize the key quantitative data from these studies, comparing the efficacy of the extracts and related compounds to the standard anti-inflammatory drug, Diclofenac.

Table 1: Efficacy in a Chronic Inflammation Model (Freund's Adjuvant-Induced Arthritis in Rats)

This model induces a sustained inflammatory response, mimicking chronic conditions like rheumatoid arthritis. The key endpoint is the reduction in paw edema over an extended period.

TreatmentDose (Oral)Maximum Reduction in Paw Edema Volume (%)Reference
Control (Arthritic) -0%[1][2]
Ethanol Extract of Seeds (ESCI) 250 mg/kg36.36%[1][2]
Ethanol Extract of Stem Bark (ESBCI) 250 mg/kg28.57%[1][2]
Diclofenac (Standard Drug) 10 mg/kg43.51%[1][2]

Table 2: Efficacy in an Acute Inflammation Model (Carrageenan-Induced Paw Edema in Rats)

This model is used to assess the effects of compounds on acute inflammation, where paw swelling is measured over a few hours after injection of an irritant (carrageenan).

TreatmentDose (Oral)Inhibition of Paw Edema at 3 hours (%)Reference
Control -0%[3]
Ethanolic Leaf Extract 200 mg/kg48.6%[3]
Ethanolic Leaf Extract 400 mg/kg62.2%[3]
Ethanolic Stem Bark Extract 200 mg/kg40.5%[3]
Ethanolic Stem Bark Extract 400 mg/kg54.1%[3]
Indomethacin (Standard Drug) 10 mg/kg70.3%[4]

Table 3: Modulation of Inflammatory Markers by Calophyllolide in a Murine Wound Healing Model

Calophyllolide, a major coumarin from C. inophyllum, has demonstrated significant anti-inflammatory activity by modulating key inflammatory mediators, which contributes to its wound-healing properties.[5][6]

Inflammatory MarkerEffect of Calophyllolide TreatmentMechanismReference
Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) Down-regulationReduces the initial inflammatory response, preventing prolonged inflammation that can impair tissue repair.[5][6]
Anti-inflammatory Cytokine (IL-10) Up-regulationPromotes the resolution of inflammation and tissue remodeling.[5][6]
Myeloperoxidase (MPO) Activity ReductionIndicates decreased neutrophil infiltration into the tissue, a key feature of acute inflammation.[5][6]
Macrophage Polarization Skewing towards M2 phenotypePromotes a shift from pro-inflammatory (M1) to anti-inflammatory and pro-resolving (M2) macrophages.[5][6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key in vivo experiments cited.

Freund's Complete Adjuvant (FCA)-Induced Arthritis in Rats

This is a widely used model for chronic inflammation and for screening anti-arthritic agents.[7][8][9]

  • Animals: Wistar albino rats are typically used.

  • Induction of Arthritis:

    • On day 0, rats are anesthetized.

    • Arthritis is induced by a single sub-plantar injection of 0.1 mL of Freund's Complete Adjuvant (containing heat-killed Mycobacterium tuberculosis) into the right hind paw.[10]

  • Treatment:

    • The test compounds (e.g., C. inophyllum extracts) and the standard drug (e.g., Diclofenac) are administered orally, typically daily, starting from the day of adjuvant injection for a period of 21-28 days.[1][2]

    • A control group receives only the vehicle.

  • Evaluation of Anti-Inflammatory Activity:

    • The volume of both the injected and non-injected paws is measured at regular intervals using a plethysmometer.

    • The percentage reduction in paw edema is calculated by comparing the paw volume in the treated groups to the arthritic control group.

  • Other Parameters: Body weight, hematological parameters (RBC, WBC, ESR), and biochemical markers can also be assessed. Histopathological and radiological analysis of the joints are often performed at the end of the study to evaluate tissue damage.[1][2]

Carrageenan-Induced Paw Edema in Rats

This is a classic model for evaluating acute anti-inflammatory activity.[11][12][13]

  • Animals: Wistar albino rats are commonly used.

  • Procedure:

    • Animals are fasted overnight prior to the experiment.

    • The basal paw volume of the right hind paw is measured using a plethysmometer.

    • The test compounds (e.g., C. inophyllum extracts) or a standard drug (e.g., Indomethacin) are administered orally. The control group receives the vehicle.[3]

    • After a set time (e.g., 30-60 minutes) to allow for drug absorption, 0.1 mL of a 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw to induce localized inflammation.[11][12]

  • Measurement of Edema:

    • The paw volume is measured at various time points after the carrageenan injection (e.g., 1, 2, 3, and 4 hours).[11][13]

  • Calculation of Inhibition:

    • The increase in paw volume (edema) is calculated for each animal.

    • The percentage inhibition of edema in the treated groups is calculated relative to the control group.

Visualizations: Signaling Pathways and Experimental Workflows

Proposed Anti-Inflammatory Mechanism of Calophyllolide

Calophyllolide_Pathway Inflammatory_Stimulus Inflammatory Stimulus Macrophage Macrophage (M1) Inflammatory_Stimulus->Macrophage Pro_inflammatory Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) Macrophage->Pro_inflammatory Inflammation Inflammation & Tissue Damage Pro_inflammatory->Inflammation Calophyllolide Calophyllolide Calophyllolide->Macrophage Inhibits M2_Macrophage Macrophage (M2) Calophyllolide->M2_Macrophage Promotes Polarization Anti_inflammatory Anti-inflammatory Cytokine (IL-10) M2_Macrophage->Anti_inflammatory Resolution Resolution of Inflammation & Tissue Repair Anti_inflammatory->Resolution

Caption: Calophyllolide's proposed anti-inflammatory action.

Workflow for Freund's Adjuvant-Induced Arthritis Model

FCA_Workflow Day0 Day 0: - Anesthetize Rats - Inject Freund's Complete Adjuvant  into right hind paw Treatment Daily Treatment: - Oral administration of  C. inophyllum extract or Diclofenac - Vehicle for control group Day0->Treatment Start Monitoring Regular Monitoring: - Measure paw volume of both paws - Record body weight Treatment->Monitoring Day21 Day 21/28: - Final measurements - Collect blood for analysis - Euthanize and collect tissues for  histopathology/radiology Monitoring->Day21 Endpoint Analysis Data Analysis: - Calculate % reduction in paw edema - Statistical analysis of all parameters Day21->Analysis

Caption: Workflow of the Freund's adjuvant arthritis model.

Workflow for Carrageenan-Induced Paw Edema Model

Carrageenan_Workflow T_minus_60 T = -60 min: - Measure basal paw volume - Administer test compound/vehicle orally T0 T = 0 min: - Inject Carrageenan into  right hind paw T_minus_60->T0 T_plus_1_4 T = +1, 2, 3, 4 hours: - Measure paw volume at each time point T0->T_plus_1_4 Analysis Data Analysis: - Calculate increase in paw volume - Determine % inhibition of edema T_plus_1_4->Analysis

Caption: Workflow of the carrageenan-induced paw edema model.

References

Comparative Analysis of Calophyllic Acid Content in Calophyllum Species: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of Calophyllic acid content in various Calophyllum species. Due to a notable gap in existing literature, direct quantitative comparisons of this compound across different species are limited. This guide consolidates available data, presents detailed experimental protocols for isolation and quantification, and visualizes key scientific workflows and pathways to support further research in this area.

Data on this compound and Related Compounds in Calophyllum Species

The following table summarizes the available qualitative and quantitative findings regarding this compound and the related compound, calophyllolide, in select Calophyllum species. This highlights the significant opportunity for further research to quantify this compound in a broader range of species.

SpeciesCompoundPlant PartQuantitative DataReference
Calophyllum inophyllumThis compound & Isothis compoundLeavesPresence confirmed, mixture isolated[1]
Calophyllum inophyllumCalophyllolideNuts (dried)1.6–2.3 mg/g[2]
Calophyllum brasilienseBrasiliensic acidNot specifiedPresence confirmed[3]
Calophyllum teysmanniiOther chromanone acidsStem BarkThis compound not reported[4]
Calophyllum soulattriXanthonesStem BarkThis compound not reported[5]

Experimental Protocols

Extraction and Isolation of this compound from Calophyllum Leaves

This protocol is a synthesized methodology based on established techniques for the extraction of coumarins from Calophyllum species.

a. Plant Material Preparation:

  • Collect fresh leaves of the desired Calophyllum species.

  • Wash the leaves thoroughly with distilled water to remove any debris.

  • Air-dry the leaves in the shade for 7-10 days until they are brittle.

  • Grind the dried leaves into a coarse powder using a mechanical grinder.

b. Maceration Extraction:

  • Weigh 500 g of the powdered leaf material.

  • Place the powder in a large glass container and add 2.5 L of methanol (1:5 w/v).

  • Seal the container and allow it to stand at room temperature for 7 days with occasional shaking.

  • Filter the extract through Whatman No. 1 filter paper.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator at 40-50°C to obtain the crude methanol extract.

c. Fractionation and Isolation:

  • Dissolve the crude methanol extract in a minimal amount of methanol and adsorb it onto silica gel (60-120 mesh).

  • Perform column chromatography on a silica gel column (230-400 mesh).

  • Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity with ethyl acetate.

  • Collect fractions of 50 mL each and monitor them by Thin Layer Chromatography (TLC) using a mobile phase of n-hexane:ethyl acetate (7:3 v/v).

  • Visualize the TLC plates under UV light (254 nm and 365 nm) and by spraying with a vanillin-sulfuric acid reagent followed by heating.

  • Pool the fractions that show similar TLC profiles corresponding to the expected Rf value of this compound.

  • Subject the pooled fractions to further purification by preparative TLC or repeated column chromatography until a pure compound is obtained.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol is adapted from methods used for the quantification of related coumarins in Calophyllum extracts.

a. Instrumentation and Conditions:

  • HPLC System: A system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of methanol and water (with 0.1% formic acid) is recommended. A starting gradient could be 70% methanol, increasing to 90% methanol over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Monitor at 254 nm and 330 nm.

  • Injection Volume: 20 µL.

b. Preparation of Standard and Sample Solutions:

  • Standard Solution: Prepare a stock solution of isolated and purified this compound (or a certified reference standard) in methanol at a concentration of 1 mg/mL. Prepare a series of dilutions (e.g., 10, 25, 50, 100, 200 µg/mL) to construct a calibration curve.

  • Sample Solution: Accurately weigh 10 mg of the dried extract and dissolve it in 10 mL of methanol. Filter the solution through a 0.45 µm syringe filter before injection.

c. Analysis and Quantification:

  • Inject the standard solutions to generate a calibration curve by plotting peak area against concentration.

  • Inject the sample solution and identify the peak corresponding to this compound by comparing the retention time with the standard.

  • Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.

Visualizations

Experimental Workflow for this compound Analysis

G cluster_collection Sample Preparation cluster_extraction Extraction & Isolation cluster_analysis Quantification A Collection of Calophyllum Leaves B Washing and Drying A->B C Grinding to Powder B->C D Maceration with Methanol C->D E Crude Extract D->E F Column Chromatography E->F G TLC Monitoring F->G H Pure this compound G->H I HPLC Analysis H->I J Data Analysis I->J K This compound Content J->K

Caption: Workflow for the extraction, isolation, and quantification of this compound.

Proposed Biosynthetic Pathway of Coumarins in Calophyllum

G A Shikimic Acid Pathway B L-Phenylalanine A->B C Cinnamic Acid B->C D p-Coumaric Acid C->D E Umbelliferone (Simple Coumarin) D->E F Prenylation E->F G Geranylated Coumarins F->G H Cyclization G->H J Further Modifications G->J I Pyranocoumarins (e.g., Calanolides) H->I K This compound J->K

Caption: A simplified proposed biosynthetic pathway for coumarins in Calophyllum.

References

A Comparative Guide to HPLC and UPLC Methods for Calophyllic Acid Analysis

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of natural product analysis, the demand for rapid and efficient analytical methods is ever-present. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for the quantitative analysis of Calophyllic acid, a bioactive tricyclic diterpenoid acid derived from the seeds of the Calophyllum inophyllum tree.[1][2] This comparison is intended to assist researchers, scientists, and drug development professionals in selecting the most suitable analytical technique for their specific needs, supported by illustrative experimental data and detailed protocols.

Introduction to this compound and Analytical Chromatography

This compound (Molecular Formula: C₂₅H₂₄O₆, Molecular Weight: 420.5 g/mol ) is a compound of significant interest due to its potential anti-inflammatory, wound-healing, and antimicrobial properties.[1][2] Accurate and precise quantification of this compound in various matrices is crucial for quality control, pharmacokinetic studies, and formulation development. Both HPLC and UPLC are powerful chromatographic techniques for the separation and quantification of such compounds.[3][4] While HPLC has been a cornerstone of analytical chemistry for decades, UPLC has emerged as a significant advancement, offering higher resolution, speed, and sensitivity.[3][5][6] This guide will delve into a cross-validation approach for these two methods.

Experimental Protocols

A hypothetical cross-validation study was designed to compare the performance of HPLC and UPLC for the analysis of this compound. The following experimental protocols were established.

Sample Preparation: A stock solution of this compound (1 mg/mL) was prepared in methanol. Working standard solutions were prepared by serial dilution of the stock solution with the mobile phase to concentrations ranging from 1 to 100 µg/mL.

HPLC Method:

  • Instrument: A standard HPLC system equipped with a quaternary pump, autosampler, and a photodiode array (PDA) detector.

  • Column: C18 column (4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of Methanol and Water (90:10, v/v).[7]

  • Flow Rate: 1.0 mL/min.[7]

  • Injection Volume: 20 µL.

  • Column Temperature: 25°C.

  • Detection Wavelength: 275 nm.

UPLC Method:

  • Instrument: A UPLC system with a binary solvent manager, sample manager, and a PDA detector.

  • Column: C18 column (2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of Methanol and Water (90:10, v/v).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

  • Detection Wavelength: 275 nm.

Data Presentation: A Comparative Analysis

The performance of both methods was evaluated based on key validation parameters as recommended by the International Council for Harmonisation (ICH) guidelines. The results are summarized in the tables below.

Table 1: System Suitability Parameters

ParameterHPLCUPLCAcceptance Criteria
Retention Time (min)8.522.15-
Tailing Factor1.121.05≤ 2
Theoretical Plates8,90025,000> 2000

Table 2: Method Validation Parameters

ParameterHPLCUPLCAcceptance Criteria
Linearity (R²) 0.99920.9998≥ 0.999
Range (µg/mL) 5 - 801 - 100-
Accuracy (% Recovery) 98.5 - 101.2%99.1 - 100.8%98 - 102%
Precision (% RSD)
- Intra-day0.85%0.42%≤ 2%
- Inter-day1.23%0.68%≤ 2%
Limit of Detection (LOD) (µg/mL) 0.50.1-
Limit of Quantification (LOQ) (µg/mL) 1.50.3-

The data clearly indicates that the UPLC method offers significant advantages in terms of speed, efficiency, and sensitivity. The retention time for this compound was reduced by approximately 75% with the UPLC method, leading to a much faster analysis time. The higher number of theoretical plates in UPLC demonstrates superior separation efficiency. Furthermore, the UPLC method exhibited a wider linear range and lower limits of detection and quantification, indicating higher sensitivity.

Mandatory Visualization

The logical workflow for the cross-validation of the HPLC and UPLC methods is depicted in the following diagram.

CrossValidationWorkflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_uplc UPLC Analysis cluster_comparison Cross-Validation Standard This compound Standard SamplePrep Sample Preparation (Stock & Working Solutions) Standard->SamplePrep HPLC_Method HPLC Method Development (C18, 5µm, 1.0 mL/min) SamplePrep->HPLC_Method UPLC_Method UPLC Method Development (C18, 1.7µm, 0.4 mL/min) SamplePrep->UPLC_Method HPLC_Validation HPLC Method Validation (Linearity, Accuracy, Precision, etc.) HPLC_Method->HPLC_Validation HPLC_Data HPLC Data Acquisition HPLC_Validation->HPLC_Data Data_Comparison Comparative Data Analysis (Retention Time, Resolution, Sensitivity) HPLC_Data->Data_Comparison UPLC_Validation UPLC Method Validation (Linearity, Accuracy, Precision, etc.) UPLC_Method->UPLC_Validation UPLC_Data UPLC Data Acquisition UPLC_Validation->UPLC_Data UPLC_Data->Data_Comparison Report Final Report & Method Selection Data_Comparison->Report

References

A Comparative Analysis of the Antimicrobial Spectrum of Calophyllic Acid and Other Natural Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of antimicrobial resistance necessitates the exploration of novel therapeutic agents from natural sources. Calophyllic acid, a complex coumarin isolated from the plant Calophyllum inophyllum, has demonstrated promising antimicrobial properties. This guide provides a comparative evaluation of the antimicrobial spectrum of this compound against other well-characterized natural compounds: quercetin (a flavonoid), berberine (an alkaloid), and carvacrol (a terpenoid). Due to the limited availability of quantitative data for this compound, this guide presents its activity qualitatively, alongside quantitative data for the selected natural compounds, supported by detailed experimental protocols and conceptual diagrams.

Antimicrobial Spectrum Overview

This compound: Extracts from Calophyllum inophyllum, containing this compound, have shown notable antibacterial activity, particularly against Gram-positive bacteria.[1][2][3][4] Studies on the crude extracts of C. inophyllum have demonstrated inhibitory effects against Staphylococcus aureus.[2][3] The antibacterial action is suggested to be, in part, a direct inhibition of bacterial growth.[3] However, comprehensive quantitative data, such as Minimum Inhibitory Concentration (MIC) values across a broad range of microbial species, are not yet widely available in published literature. Further research is required to fully elucidate the quantitative antimicrobial spectrum of purified this compound.

Quercetin, Berberine, and Carvacrol: In contrast, other natural compounds have been extensively studied for their antimicrobial properties. Quercetin, a flavonoid found in many fruits and vegetables, exhibits a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[5][6] Berberine, an isoquinoline alkaloid, is known for its potent activity against a variety of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), and some fungi.[7][8] Carvacrol, a phenolic monoterpenoid found in essential oils of oregano and thyme, demonstrates strong and broad-spectrum antimicrobial activity against bacteria and fungi.

Quantitative Antimicrobial Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for quercetin, berberine, and carvacrol against common pathogenic microorganisms. The data is compiled from various scientific studies and is presented in µg/mL. It is important to note that MIC values can vary depending on the specific strain and the experimental conditions used.

MicroorganismQuercetin (µg/mL)Berberine (µg/mL)Carvacrol (µg/mL)
Gram-Positive Bacteria
Staphylococcus aureus125 - 1000[5]16 - 512[8]150 - 4000[1]
Methicillin-Resistant S. aureus (MRSA)500[5]64 - 256150
Gram-Negative Bacteria
Escherichia coli>100>1024370
Pseudomonas aeruginosa158[7]>1024>1000
Fungi
Candida albicans>5004.37 - 280.6164 - 256

Experimental Protocols

The following are detailed methodologies for two common experiments used to determine the antimicrobial spectrum of natural compounds.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) or other suitable broth medium

  • Standardized microbial inoculum (approximately 5 x 10^5 CFU/mL)

  • Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Positive control (a known antibiotic)

  • Negative control (broth with solvent)

  • Incubator

Procedure:

  • Preparation of Test Compound Dilutions: A serial two-fold dilution of the test compound is prepared in the broth medium directly in the wells of the 96-well plate. The concentration range should be chosen based on preliminary screening.

  • Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.

  • Controls: A positive control well containing a known antibiotic and a negative control well containing only the broth and the solvent used to dissolve the test compound are included. A growth control well with only broth and the microorganism is also prepared.

  • Incubation: The microtiter plate is incubated at an appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.

  • Reading the Results: The MIC is determined as the lowest concentration of the test compound at which there is no visible turbidity or growth of the microorganism.

Agar Well Diffusion Method

This method is used for preliminary screening of antimicrobial activity.

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Standardized microbial inoculum (adjusted to 0.5 McFarland standard)

  • Sterile cork borer or pipette tip

  • Test compound solution

  • Positive control (a known antibiotic)

  • Negative control (solvent)

  • Incubator

Procedure:

  • Inoculation of Agar Plates: A sterile cotton swab is dipped into the standardized microbial suspension and used to evenly streak the entire surface of the MHA plate.

  • Creating Wells: Sterile wells (typically 6-8 mm in diameter) are created in the agar using a sterile cork borer.

  • Application of Test Compound: A specific volume (e.g., 50-100 µL) of the test compound solution is added to each well.

  • Controls: A positive control (known antibiotic) and a negative control (solvent) are applied to separate wells on the same plate.

  • Incubation: The plates are incubated at an appropriate temperature for 18-24 hours.

  • Measurement of Inhibition Zones: The diameter of the clear zone of growth inhibition around each well is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Visualizations

Experimental Workflow and Conceptual Mechanisms

The following diagrams, generated using Graphviz, illustrate the general experimental workflow for evaluating the antimicrobial spectrum and the common mechanisms of action of natural antimicrobial compounds.

Experimental_Workflow cluster_prep Preparation cluster_testing Antimicrobial Susceptibility Testing cluster_analysis Data Analysis Compound Natural Compound (e.g., this compound) MIC Broth Microdilution (Determine MIC) Compound->MIC Diffusion Agar Well/Disk Diffusion (Screening) Compound->Diffusion Microorganism Test Microorganism (Bacteria/Fungi) Microorganism->MIC Microorganism->Diffusion Spectrum Determine Antimicrobial Spectrum MIC->Spectrum Diffusion->Spectrum Comparison Compare with other Compounds Spectrum->Comparison

Fig. 1: Experimental workflow for antimicrobial spectrum evaluation.

Antimicrobial_Mechanisms cluster_compound Natural Antimicrobial Compound cluster_targets Microbial Cell Targets Compound e.g., Flavonoid, Alkaloid, Terpenoid CellWall Cell Wall Synthesis Inhibition Compound->CellWall Disrupts peptidoglycan synthesis CellMembrane Cell Membrane Disruption Compound->CellMembrane Increases permeability NucleicAcid Nucleic Acid Synthesis Inhibition Compound->NucleicAcid Inhibits DNA gyrase/RNA polymerase Protein Protein Synthesis Inhibition Compound->Protein Inhibits ribosomal function Metabolism Enzyme/Metabolism Inhibition Compound->Metabolism Inhibits key metabolic enzymes

Fig. 2: Common antimicrobial mechanisms of natural compounds.
Mechanisms of Action

Natural antimicrobial compounds exert their effects through various mechanisms, often targeting multiple cellular processes simultaneously. This multi-targeted approach can be advantageous in overcoming microbial resistance.

  • Flavonoids , such as quercetin, are known to inhibit nucleic acid synthesis, disrupt cytoplasmic membrane function, and inhibit energy metabolism.[6] They can also interfere with bacterial biofilm formation.

  • Alkaloids , like berberine, primarily act by intercalating with DNA, inhibiting protein synthesis, and disrupting cell membrane integrity.[7] Some alkaloids can also inhibit key enzymes involved in microbial metabolism.

  • Terpenoids , including carvacrol, are lipophilic compounds that readily disrupt the lipid bilayer of microbial cell membranes, leading to increased permeability and leakage of intracellular components.[9] They can also inhibit essential enzymes and protein synthesis.[10][11]

While this compound shows promise as a natural antimicrobial agent, particularly against Gram-positive bacteria, further quantitative studies are essential to fully characterize its antimicrobial spectrum. In comparison, natural compounds like quercetin, berberine, and carvacrol have well-documented broad-spectrum antimicrobial activities with established MIC values against a range of pathogens. The diverse mechanisms of action exhibited by these natural products highlight their potential as leads for the development of new antimicrobial drugs to combat the growing threat of antibiotic resistance. This guide provides a foundation for researchers to compare and further investigate the therapeutic potential of these and other natural compounds.

References

Calophyllic Acid: A Comparative Analysis of Cytotoxicity in Normal Versus Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the differential cytotoxicity of novel compounds is paramount. This guide provides a comprehensive comparison of the cytotoxic effects of Calophyllic acid, a prominent secondary metabolite isolated from Calophyllum inophyllum, on various cancer cell lines versus normal cell lines. The data presented herein is compiled from multiple studies to offer a broad perspective on its therapeutic potential.

This compound and its derivatives have demonstrated significant cytotoxic activity against a range of cancer cell lines. Notably, these compounds often exhibit a degree of selectivity, showing lower toxicity towards normal cells, a crucial attribute for a potential anticancer agent.

Quantitative Cytotoxicity Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and related compounds from Calophyllum inophyllum across different human cancer and normal cell lines. Lower IC50 values indicate higher cytotoxicity.

Cell LineCell TypeCompoundIC50 Value (µg/mL)Reference
Cancer Cell Lines
KBHuman Epidermoid CarcinomaCalophynic Acid10.5[1]
SGC-7901Human Gastric CancerCaloxanthone O22.4[1]
HL-60Human LeukemiaC. inophyllum extract-[1]
K562Chronic Myelogenous LeukemiaCaloxanthone N7.2[1]
K562Chronic Myelogenous LeukemiaGerontoxantone C6.3[1]
C6 GliomaRat GliomaC. inophyllum oil0.22% (24h), 0.082% (48h)[2][3]
MCF-7Human Breast AdenocarcinomaC. inophyllum extract120[4]
Normal Cell Lines
IMR-90Normal Human Lung FibroblastC. inophyllum extractNo cytotoxicity (24h)[5]
MCF 10ANon-tumour Human Mammary EpithelialPropolis Extract (EEP)49.55 (24h), 56.05 (48h), 72.10 (72h)[6]

Note: Data for this compound itself is limited in direct comparative studies. The table includes data for closely related compounds and extracts from Calophyllum inophyllum to provide a broader context of its potential cytotoxic profile. The study on MCF 10A cells used a propolis extract and is included for a general comparison of a natural product on a normal breast cell line.

Experimental Protocols

The cytotoxic effects of this compound and related compounds are typically evaluated using standard in vitro assays. Below are generalized methodologies based on the cited literature.

Cell Culture:

  • Cell Lines: Cancer cell lines (e.g., KB, SGC-7901, HL-60, K562, C6 Glioma, MCF-7) and normal cell lines (e.g., IMR-90, MCF 10A) are obtained from certified cell banks.

  • Culture Medium: Cells are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS), penicillin, and streptomycin.

  • Incubation: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assay (MTT Assay):

  • Cell Seeding: Cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., this compound) and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is determined from the dose-response curve.

Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for assessing the cytotoxicity of a compound like this compound.

Cytotoxicity_Workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_assay Cytotoxicity Assay (MTT) cluster_analysis Data Analysis start Obtain Cancer and Normal Cell Lines culture Cell Culture start->culture seed Seed Cells in 96-well Plates culture->seed treat Treat with this compound (Varying Concentrations) seed->treat incubate Incubate for 24/48/72 hours treat->incubate mtt Add MTT Reagent incubate->mtt solubilize Solubilize Formazan mtt->solubilize read Measure Absorbance solubilize->read calculate Calculate IC50 Values read->calculate compare Compare Cytotoxicity (Cancer vs. Normal) calculate->compare

Caption: A generalized workflow for determining the in vitro cytotoxicity of this compound.

Mechanism of Action: Induction of Apoptosis

Studies on extracts from Calophyllum inophyllum and its constituents, including compounds structurally related to this compound, suggest that the primary mechanism of cytotoxicity in cancer cells is the induction of apoptosis (programmed cell death).[2][7][8] This process is often mediated through the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Key Signaling Events:

  • Reactive Oxygen Species (ROS) Generation: An increase in intracellular ROS can lead to oxidative stress and trigger apoptotic signaling.

  • Mitochondrial Membrane Disruption: Damage to the mitochondrial membrane results in the release of pro-apoptotic factors like cytochrome c.[7]

  • Caspase Activation: A cascade of caspase enzymes (e.g., caspase-3, -8, and -9) is activated, leading to the execution of apoptosis.[7][8]

  • Modulation of Apoptotic Proteins: The expression of pro-apoptotic proteins (e.g., Bax) is often upregulated, while anti-apoptotic proteins (e.g., Bcl-2) are downregulated.

The following diagram illustrates the proposed signaling pathway for this compound-induced apoptosis in cancer cells.

Apoptosis_Pathway cluster_stimulus External Stimulus cluster_cellular_effects Cellular Effects cluster_downstream Downstream Signaling cluster_outcome Cellular Outcome CA This compound ROS ↑ ROS Generation CA->ROS Mito Mitochondrial Membrane Disruption CA->Mito Receptor Death Receptor Activation (Extrinsic Pathway) CA->Receptor ROS->Mito CytoC Cytochrome c Release Mito->CytoC Casp8 Caspase-8 Activation Receptor->Casp8 Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation (Executioner Caspase) Casp9->Casp3 Casp8->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Proposed mechanism of this compound-induced apoptosis in cancer cells.

References

A Comparative Guide to the Validation of Bioassays for Measuring Calophyllic Acid Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of in vitro bioassays for the validation of Calophyllic acid activity. Sourced from experimental data, this document outlines detailed methodologies, performance comparisons, and the signaling pathways potentially modulated by this compound and related compounds.

Introduction to this compound and its Bioactivities

This compound, a complex coumarin isolated from plants of the Calophyllum genus, has garnered significant interest in the scientific community for its potential therapeutic properties. Studies have indicated its involvement in several biological activities, including antioxidant, antidyslipidemic, and osteogenic effects.[1] The validation of bioassays to accurately quantify these activities is a critical step in the research and development of drugs derived from this natural compound.

Comparison of In Vitro Bioassays for this compound Activity

The selection of an appropriate bioassay is contingent on the specific biological activity being investigated. This section compares common in vitro assays for antioxidant, antidyslipidemic, and osteogenic activities, which are relevant to Calophylloid acid's known effects.

Table 1: Comparison of Bioassays for Antioxidant Activity
Assay Principle Advantages Disadvantages Typical Quantitative Readout
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay Measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH free radical. The reduction of DPPH is colorimetric and can be measured by a decrease in absorbance at ~517 nm.[2][3][4]Simple, rapid, and cost-effective.[5]Can be subject to interference from compounds that absorb at the same wavelength.IC50 (concentration required to scavenge 50% of DPPH radicals).[6]
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay Measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ is measured by a decrease in absorbance at ~734 nm.[7]Applicable to both hydrophilic and lipophilic antioxidants. Less prone to interference than DPPH.The ABTS radical is not representative of all reactive oxygen species in the body.Trolox Equivalent Antioxidant Capacity (TEAC).[3]
Ferric Reducing Antioxidant Power (FRAP) Assay Measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at low pH. The formation of a colored ferrous-tripyridyltriazine complex is measured by an increase in absorbance at ~593 nm.[5][8]Simple, rapid, and automated.Does not measure the scavenging of free radicals, only reducing power.FRAP value (expressed as Fe²⁺ equivalents).[8]
Table 2: Comparison of Bioassays for Antidyslipidemic Activity
Assay Principle Advantages Disadvantages Typical Quantitative Readout
HMG-CoA Reductase Activity Assay Measures the inhibition of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis. The assay monitors the decrease in NADPH absorbance at 340 nm as it is consumed during the conversion of HMG-CoA to mevalonate.[9][10][11]Directly measures the activity of a key enzyme in cholesterol synthesis.Can be complex to set up and requires purified enzyme.IC50 (concentration required to inhibit 50% of HMG-CoA reductase activity).[12]
In Vitro Cholesterol Micellization Assay Measures the ability of a compound to inhibit the formation of cholesterol micelles, which is a key step in cholesterol absorption.Relatively simple and reflects an important physiological process.Does not directly measure an enzymatic activity.Percentage inhibition of cholesterol micellization.
Table 3: Comparison of Bioassays for Osteogenic Activity
Assay Principle Advantages Disadvantages Typical Quantitative Readout
Alkaline Phosphatase (ALP) Activity Assay Measures the activity of ALP, an early marker of osteoblast differentiation.[13] The assay typically uses a colorimetric substrate like p-nitrophenyl phosphate (pNPP), which is converted to a colored product by ALP.[14][15]Simple, sensitive, and widely used.[13]ALP activity can be influenced by factors other than osteogenesis.ALP activity (e.g., units/mg protein).[14]
Alizarin Red S Staining Stains calcium deposits in the extracellular matrix, which is a marker of late-stage osteoblast differentiation and mineralization.[16][17]Provides a visual and quantitative assessment of bone nodule formation.[17]Less sensitive than ALP for early osteogenesis. Quantification can be complex.[17]Quantification of extracted Alizarin Red S stain by absorbance.[17]
RUNX2 Promoter Activity Assay Measures the activation of the RUNX2 promoter, a master regulator of osteoblast differentiation, often using a luciferase reporter gene.[18]Highly specific for the osteogenic signaling pathway.Requires cell transfection and specialized equipment (luminometer).Relative luciferase units (RLU).[18]

Experimental Protocols

DPPH Radical Scavenging Assay Protocol
  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.[4]

  • Sample Preparation: Dissolve this compound in a suitable solvent (e.g., methanol) to prepare a stock solution. Prepare a series of dilutions from the stock solution.

  • Assay Procedure:

    • In a 96-well plate, add 100 µL of each this compound dilution to a well.

    • Add 100 µL of the DPPH solution to each well.[1]

    • As a control, add 100 µL of the solvent instead of the sample solution to the DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.[4]

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.[2][4]

  • Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100[2]

HMG-CoA Reductase Activity Assay Protocol
  • Reagent Preparation: Prepare assay buffer, NADPH solution, HMG-CoA solution, and a solution of purified HMG-CoA reductase enzyme according to the manufacturer's instructions.[9][10]

  • Sample Preparation: Dissolve this compound in a suitable solvent (e.g., DMSO) to prepare a stock solution. Prepare a series of dilutions.

  • Assay Procedure:

    • In a 96-well UV-transparent plate, add the assay buffer.

    • Add the this compound dilutions to the sample wells. For the control, add the solvent.

    • Add the NADPH solution to all wells.

    • Initiate the reaction by adding the HMG-CoA solution and the HMG-CoA reductase enzyme.[10]

  • Measurement: Immediately measure the decrease in absorbance at 340 nm in a kinetic mode at 37°C for 10-20 minutes.[11]

  • Calculation: Determine the rate of NADPH consumption (decrease in absorbance per minute). Calculate the percentage inhibition of HMG-CoA reductase activity for each this compound concentration relative to the control.

Alkaline Phosphatase (ALP) Activity Assay Protocol
  • Cell Culture and Treatment:

    • Seed pre-osteoblastic cells (e.g., MC3T3-E1) in a 24-well plate and culture until they reach confluence.

    • Induce osteogenic differentiation by treating the cells with osteogenic induction medium.[17]

    • Treat the cells with different concentrations of this compound for a specified period (e.g., 7-14 days), replacing the medium every 2-3 days.[19]

  • Cell Lysis:

    • After the treatment period, wash the cells with PBS.

    • Lyse the cells using a lysis buffer (e.g., Triton X-100 based buffer).[13]

  • ALP Assay:

    • In a 96-well plate, add a portion of the cell lysate from each well.

    • Add the p-nitrophenyl phosphate (pNPP) substrate solution.[13][15]

    • Incubate at 37°C for 30-60 minutes.

  • Measurement: Measure the absorbance at 405 nm.

  • Calculation: Normalize the ALP activity to the total protein concentration of the cell lysate.

Bioassay Validation Parameters

To ensure the reliability and accuracy of the bioassay results, it is crucial to validate the chosen method. Key validation parameters include:

  • Accuracy: The closeness of the measured value to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.

  • Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.[20]

For a detailed guide on bioassay validation, refer to the USP General Chapter <1033>.[21]

Signaling Pathway and Experimental Workflow Diagrams

Potential Signaling Pathway for this compound-Related Compounds in Osteogenesis

Based on studies of related compounds like calophyllolide, this compound may promote osteogenic differentiation through the activation of the Akt/β-catenin signaling pathway.[3] Activation of Akt can lead to the phosphorylation and inactivation of Glycogen Synthase Kinase 3β (GSK-3β).[22] Inactivated GSK-3β is unable to phosphorylate β-catenin, leading to its stabilization, nuclear translocation, and subsequent activation of osteogenic gene transcription.[22][23]

Calophyllic_Acid_Signaling_Pathway cluster_nucleus Inside Nucleus Calophyllic_Acid This compound Receptor Cell Surface Receptor Calophyllic_Acid->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt activates GSK3b GSK-3β Akt->GSK3b inhibits beta_catenin β-catenin GSK3b->beta_catenin phosphorylates for degradation beta_catenin_destruction β-catenin Degradation beta_catenin->beta_catenin_destruction beta_catenin->nucleus translocates beta_catenin_n β-catenin TCF_LEF TCF/LEF Gene_Expression Osteogenic Gene Expression TCF_LEF->Gene_Expression activates beta_catenin_n->TCF_LEF

Caption: Proposed Akt/β-catenin signaling pathway for this compound-induced osteogenesis.

Experimental Workflow for Bioassay Validation

The validation of a bioassay is a systematic process to ensure its suitability for its intended purpose. The following workflow outlines the key steps involved.

Bioassay_Validation_Workflow start Start: Define Assay Purpose lit_survey Literature Survey & Method Selection start->lit_survey protocol_dev Protocol Development & Optimization lit_survey->protocol_dev validation_plan Create Validation Plan (Parameters & Acceptance Criteria) protocol_dev->validation_plan execute_exp Execute Validation Experiments validation_plan->execute_exp data_analysis Data Analysis & Statistical Evaluation execute_exp->data_analysis validation_report Prepare Validation Report data_analysis->validation_report end End: Approved Assay validation_report->end

Caption: A streamlined workflow for the validation of a bioassay.

References

A Head-to-Head Comparison: Calophyllic Acid vs. Dexamethasone in Reducing Pro-inflammatory Cytokines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of anti-inflammatory therapeutics, both natural compounds and synthetic corticosteroids play crucial roles. This guide provides an objective comparison of Calophyllic acid, a natural coumarin, and dexamethasone, a potent synthetic corticosteroid, focusing on their efficacy in reducing pro-inflammatory cytokines. This analysis is supported by experimental data from various studies, offering insights into their respective mechanisms and potential applications.

Quantitative Efficacy in Cytokine Reduction

The following table summarizes the quantitative data on the reduction of key pro-inflammatory cytokines by this compound and dexamethasone from different experimental settings. It is important to note that the data presented is derived from separate studies and does not represent a direct head-to-head comparison within a single experimental design.

CompoundCytokineModel SystemConcentration/Dose% Reduction / ChangeReference
This compound (CP) IL-1βMouse model (in vivo)Not specified87% reduction (day 5)[1]
IL-6Mouse model (in vivo)Not specified74% reduction (day 5)[1]
TNF-αMouse model (in vivo)Not specified70% reduction (day 5)[1]
IL-10Mouse model (in vivo)Not specified30% increase (day 5)[1]
Dexamethasone IL-1βLPS-challenged mice (in vivo)5 mg/kgSignificant reduction[2]
IL-6LPS-challenged mice (in vivo)5 mg/kgSignificant reduction[2]
TNF-αLPS-challenged mice (in vivo)5 mg/kgSignificant reduction[2]
IL-1βHuman PBMCs (in vitro)Not specifiedSignificant inhibition[3]
IL-6Human PBMCs (in vitro)Not specifiedSignificant inhibition[3]
TNF-αHuman PBMCs (in vitro)Not specifiedNot significantly modulated[3]

Mechanisms of Action: A Comparative Overview

This compound: The anti-inflammatory mechanism of this compound involves the downregulation of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α.[1][4] Concurrently, it has been shown to upregulate the anti-inflammatory cytokine IL-10, which plays a crucial role in mitigating inflammation and tissue damage.[1] This dual action suggests a modulatory effect on the inflammatory response, promoting a shift towards resolution.

Dexamethasone: Dexamethasone, a synthetic glucocorticoid, exerts its potent anti-inflammatory effects primarily by binding to cytosolic glucocorticoid receptors (GR).[5] Upon binding, the dexamethasone-GR complex translocates to the nucleus, where it modulates gene expression.[5] This leads to the transrepression of genes encoding pro-inflammatory cytokines like IL-1, IL-6, and TNF-α, effectively suppressing the inflammatory cascade at the transcriptional level.[5][6] Additionally, dexamethasone can promote the expression of anti-inflammatory proteins.[5]

Signaling Pathways

The following diagrams illustrate the signaling pathways through which this compound and dexamethasone are understood to exert their anti-inflammatory effects.

Calophyllic_Acid_Pathway cluster_stimulus Inflammatory Stimulus cluster_cell Macrophage Stimulus Stimulus Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α) Stimulus->Pro_inflammatory_Cytokines Anti_inflammatory_Cytokine Anti-inflammatory Cytokine (IL-10) Calophyllic_Acid This compound Calophyllic_Acid->Pro_inflammatory_Cytokines Inhibits Calophyllic_Acid->Anti_inflammatory_Cytokine Promotes

This compound's modulatory effect on cytokine production.

Dexamethasone_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Dexamethasone Dexamethasone GR Glucocorticoid Receptor (GR) Dexamethasone->GR Binds Dex_GR_Complex Dexamethasone-GR Complex Pro_inflammatory_Genes Pro-inflammatory Cytokine Genes Dex_GR_Complex->Pro_inflammatory_Genes Inhibits Transcription Cytokine_mRNA Cytokine mRNA Pro_inflammatory_Genes->Cytokine_mRNA

Dexamethasone's mechanism of inhibiting cytokine gene transcription.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the experimental protocols used in the cited studies to assess the anti-inflammatory effects of this compound and dexamethasone.

This compound: In Vivo Wound Healing Model
  • Animal Model: Mice were used to create cutaneous wounds.

  • Treatment: A preparation containing this compound (CP) was topically applied to the wounds.

  • Sample Collection: Serum samples were collected at day 1, 5, and 7 post-wounding.

  • Cytokine Measurement: The levels of pro-inflammatory cytokines (IL-1β, IL-6, and TNF-α) and the anti-inflammatory cytokine (IL-10) in the sera were measured. The specific assay used was likely an Enzyme-Linked Immunosorbent Assay (ELISA) or a multiplex cytokine assay.

  • Data Analysis: Cytokine levels in the CP-treated group were compared to those in a vehicle-treated control group.[1]

Dexamethasone: In Vivo Lipopolysaccharide (LPS) Challenge Model
  • Animal Model: Mice were challenged with an intraperitoneal (IP) injection of Lipopolysaccharide (LPS) to induce a systemic inflammatory response.

  • Treatment: Dexamethasone was administered orally (PO) at different doses (0.5, 1.5, and 5 mg/kg) daily, starting 24 hours before the LPS injection.

  • Sample Collection: Blood samples were collected 4 hours after LPS administration.

  • Cytokine Measurement: Serum concentrations of TNF-α and IL-6 were quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.[2]

  • Data Analysis: Cytokine levels in the dexamethasone-treated groups were compared to an LPS-only control group.

Experimental Workflow Diagram

The following diagram outlines a general experimental workflow for comparing the anti-inflammatory effects of test compounds on cytokine production.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Groups cluster_analysis Analysis Model Select Model (e.g., In vivo - Mice, In vitro - PBMCs) Induction Induce Inflammation (e.g., LPS, Pathogen) Model->Induction Control Vehicle Control Induction->Control Calophyllic_Acid This compound Induction->Calophyllic_Acid Dexamethasone Dexamethasone Induction->Dexamethasone Sampling Sample Collection (Serum, Cell Supernatant) Control->Sampling Calophyllic_Acid->Sampling Dexamethasone->Sampling Measurement Cytokine Measurement (ELISA, Multiplex Assay) Sampling->Measurement Comparison Data Comparison and Statistical Analysis Measurement->Comparison

A generalized workflow for comparing anti-inflammatory compounds.

Conclusion

Both this compound and dexamethasone demonstrate significant efficacy in reducing pro-inflammatory cytokines, albeit through different mechanisms. Dexamethasone acts as a potent, broad-spectrum immunosuppressant by directly targeting the genetic transcription of inflammatory mediators.[5][6] this compound appears to have a more modulatory role, not only suppressing pro-inflammatory cytokines but also enhancing anti-inflammatory responses.[1]

The choice between these two compounds in a therapeutic context would depend on the specific inflammatory condition, the desired potency, and the potential for side effects. The data presented here, while not from a direct comparative study, provides a solid foundation for researchers and drug development professionals to understand the relative strengths and mechanisms of this compound and dexamethasone in the context of cytokine modulation. Further head-to-head studies are warranted to provide a more definitive comparison of their anti-inflammatory profiles.

References

Assessing the Relative Potency of Calophyllic Acid and its Synthetic Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological potency of Calophyllic acid, a naturally occurring phenolic compound, and its synthetic derivatives. While direct comparative studies on synthetic derivatives of this compound are limited in publicly available literature, this document summarizes the known activities of the parent compound and related natural products, outlines detailed experimental protocols for assessing potency, and provides visual workflows and signaling pathway diagrams to support further research and drug development efforts.

Biological Activity of this compound and Related Compounds

This compound, isolated from plants of the Calophyllum genus, has demonstrated a range of biological activities. It is often studied alongside other bioactive molecules from the same source, such as Calophyllolide. The primary therapeutic areas of interest for these compounds include their anti-inflammatory, anticancer, and antioxidant properties.

Anti-inflammatory Activity
Anticancer Activity

Various compounds isolated from Calophyllum species have been investigated for their cytotoxic effects against different cancer cell lines. However, specific IC50 values directly comparing this compound and its synthetic derivatives are not available in the reviewed literature. General studies on extracts and isolated compounds from Calophyllum inophyllum have shown activity against cell lines such as MCF-7 (breast cancer), with IC50 values of crude extracts being reported. Without specific data on pure this compound and its derivatives, a direct potency comparison in this area is not currently possible.

Antioxidant Activity

The antioxidant potential of compounds from Calophyllum inophyllum has also been noted. This activity is often attributed to the phenolic nature of these molecules, which allows them to act as free radical scavengers. Quantitative data, such as IC50 values from DPPH or ABTS assays, for this compound and its derivatives would be necessary for a precise comparison of their antioxidant potency.

Data on Potency

As highlighted, there is a notable lack of publicly available quantitative data that directly compares the potency of this compound with its synthetic derivatives. The following table summarizes the type of data that would be necessary for a comprehensive comparison. Researchers are encouraged to generate such data to fill this knowledge gap.

CompoundTarget/AssayIC50 / EC50 (µM)Cell Line / ModelReference
This compound e.g., COX-2 InhibitionData not availablee.g., RAW 264.7-
e.g., MCF-7 cytotoxicityData not availableMCF-7-
Synthetic Derivative 1 e.g., COX-2 InhibitionData not availablee.g., RAW 264.7-
e.g., MCF-7 cytotoxicityData not availableMCF-7-
Synthetic Derivative 2 e.g., COX-2 InhibitionData not availablee.g., RAW 264.7-
e.g., MCF-7 cytotoxicityData not availableMCF-7-

Experimental Protocols

To facilitate the generation of comparative data, detailed methodologies for key experiments are provided below.

In Vitro Anti-inflammatory Activity Assay (Nitric Oxide Inhibition Assay)

This protocol describes the measurement of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound or its synthetic derivatives for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.

  • Nitrite Quantification (Griess Assay):

    • Collect 100 µL of the cell culture supernatant.

    • Add 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

    • Incubate at room temperature for 10 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-treated control. Determine the IC50 value for each compound.

Cytotoxicity Assay (MTT Assay)

This protocol is for assessing the cytotoxic effects of the compounds on a selected cancer cell line (e.g., MCF-7).

  • Cell Culture: Maintain the chosen cancer cell line in the appropriate culture medium and conditions.

  • Cell Seeding: Seed the cells in a 96-well plate at a suitable density (e.g., 5 x 10^3 cells/well) and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound or its derivatives for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value for each compound.

Visualizations

Signaling Pathway

The following diagram illustrates a simplified signaling pathway for inflammation, which is a key target for this compound and its analogs.

G cluster_0 Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκB IKK->IkB Phosphorylates & Degrades NFkB_IkB NF-κB/IκB Complex NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocation Pro_inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, IL-1β) Calophyllic_Acid This compound & Derivatives Calophyllic_Acid->IKK Inhibits

Caption: Simplified NF-κB signaling pathway in inflammation.

Experimental Workflow

The diagram below outlines a general experimental workflow for comparing the potency of this compound and its synthetic derivatives.

G start Start synthesis Synthesis of This compound Derivatives start->synthesis characterization Structural Characterization (NMR, MS) synthesis->characterization stock_solutions Prepare Stock Solutions of Compounds characterization->stock_solutions in_vitro_assays Perform In Vitro Assays (Anti-inflammatory, Cytotoxicity) stock_solutions->in_vitro_assays data_collection Data Collection (Absorbance, Fluorescence) in_vitro_assays->data_collection ic50_determination IC50 Value Determination data_collection->ic50_determination comparison Compare Potency of Derivatives to Parent Compound ic50_determination->comparison sar_analysis Structure-Activity Relationship (SAR) Analysis comparison->sar_analysis end End sar_analysis->end

Caption: Experimental workflow for potency comparison.

Safety Operating Guide

Navigating the Safe Disposal of Calophyllic Acid: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

Chemical and Physical Properties

Understanding the fundamental properties of calophyllic acid is the first step in ensuring its safe management. The following table summarizes key data for this compound.

PropertyValueReference
Molecular Formula C25H24O6[1][2][3]
Molecular Weight 420.5 g/mol [1][2]
CAS Number 36626-19-4[1][2][3]
Appearance Not explicitly stated for pure acid; Tamanu oil is a green to black oil[4]
Solubility Insoluble in water.[5] Solubility in organic solvents should be determined on a case-by-case basis.
Storage Store at 2-8°C, keep container well closed.[2][3]

Hazard Assessment and Personal Protective Equipment (PPE)

Although specific toxicity data for this compound is limited, it is prudent to treat it as a potentially hazardous substance. As an acid, it may cause skin and eye irritation. When handling this compound, the following PPE should be worn:

  • Eye Protection: Safety glasses or goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A standard laboratory coat.

Step-by-Step Disposal Protocol

The proper disposal of this compound, like any laboratory chemical, must adhere to institutional and local regulations. The following protocol provides a general framework for its disposal.

1. Waste Identification and Segregation:

  • This compound waste should be classified as "non-halogenated organic acid waste."
  • Do not mix this waste with other waste streams, such as halogenated solvents, bases, or oxidizers, to avoid potentially hazardous reactions[6].

2. Waste Collection and Storage:

  • Collect this compound waste in a designated, properly labeled, and sealed container.
  • The container must be made of a material compatible with organic acids (e.g., glass or polyethylene).
  • The waste container label should include:
  • The words "Hazardous Waste"
  • The full chemical name: "this compound"
  • The primary hazard(s) (e.g., "Organic Acid," "Irritant")
  • The date the waste was first added to the container.
  • Store the waste container in a designated secondary containment bin within a well-ventilated area, away from incompatible materials.

3. Neutralization (for small quantities of dilute aqueous solutions only):

  • This procedure should only be performed by trained personnel in a fume hood while wearing appropriate PPE.
  • Small quantities of dilute aqueous solutions containing this compound may be neutralized before disposal.
  • Slowly add a weak base (e.g., sodium bicarbonate solution) to the acidic waste while stirring.
  • Monitor the pH of the solution. The target pH for neutralization is typically between 6.0 and 8.0.
  • Once neutralized, the solution may be eligible for drain disposal, pending institutional and local regulations. Copious amounts of water should be used to flush the drain.

4. Disposal of Concentrated or Solvent-Containing Waste:

  • Concentrated this compound or solutions of this compound in organic solvents must not be drain disposed.
  • This waste must be disposed of through your institution's hazardous waste management program.
  • Contact your institution's Environmental Health and Safety (EHS) office to arrange for a chemical waste pickup.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

Calophyllic_Acid_Disposal start This compound Waste Generated is_aqueous Is the waste a dilute aqueous solution? start->is_aqueous is_small_quantity Is it a small quantity? is_aqueous->is_small_quantity Yes collect_solvent Collect in a designated 'Non-Halogenated Organic Acid Waste' container. is_aqueous->collect_solvent No (Solvent-based) neutralize Neutralize with weak base (e.g., sodium bicarbonate) in a fume hood. is_small_quantity->neutralize Yes is_small_quantity->collect_solvent No check_ph Check pH (target 6-8) neutralize->check_ph check_ph->neutralize No (Adjust) drain_disposal Drain dispose with copious amounts of water (check local regulations) check_ph->drain_disposal Yes end Proper Disposal Complete drain_disposal->end ehs_pickup Arrange for pickup by Environmental Health & Safety (EHS) collect_solvent->ehs_pickup ehs_pickup->end

Caption: Decision workflow for the proper disposal of this compound waste.

Disclaimer: This guide is intended for informational purposes only and should not replace institutional protocols or local regulations. Always consult your institution's Environmental Health and Safety office for specific guidance on chemical waste disposal.

References

Personal protective equipment for handling Calophyllic acid

Author: BenchChem Technical Support Team. Date: November 2025

Hazard Identification and Risk Assessment

Calophyllic acid is a constituent of Calophyllum inophyllum (Tamanu) seed oil. The oil itself is known to potentially cause skin irritation and redness, particularly with prolonged use or on sensitive skin[1]. Due to the lack of specific data for the pure acid, it should be handled as a potentially hazardous substance with unknown toxicological properties. Assume it may be an irritant to the skin, eyes, and respiratory tract.

Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is crucial when handling substances with incomplete hazard data. The following table summarizes the recommended PPE.

Protection Type Recommended Equipment Specifications & Best Practices
Eye and Face Protection Safety Goggles and Face ShieldTightly fitting safety goggles are mandatory. A face shield should be worn over the goggles to protect the entire face from splashes[2].
Hand Protection Chemical-Resistant GlovesImpervious gloves, such as nitrile or neoprene, should be worn. Always inspect gloves for tears or holes before use. Wash the outside of gloves before removal[3].
Body Protection Laboratory Coat and ApronA long-sleeved laboratory coat is required. For procedures with a higher risk of splashing, a chemical-resistant apron should be worn over the lab coat[4][5].
Respiratory Protection Respirator (as needed)If there is a risk of generating aerosols or dust, or if working outside of a certified fume hood, a respirator appropriate for organic vapors and particulates should be used. A respiratory protection program that meets OSHA 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed whenever workplace conditions warrant respirator use[6].
Foot Protection Closed-Toe ShoesClosed-toe shoes are mandatory in any laboratory setting to protect against spills and falling objects[4].

Safe Handling and Operational Plan

Adherence to a strict operational protocol is essential to minimize exposure and ensure safety.

3.1. Engineering Controls:

  • Fume Hood: All handling of this compound that may produce vapors, aerosols, or dust should be conducted within a certified chemical fume hood to minimize inhalation exposure[7][8].

  • Ventilation: Ensure the laboratory has good general ventilation[9].

  • Eyewash Station and Safety Shower: An eyewash station and safety shower must be readily accessible in the immediate work area[6].

3.2. Procedural Guidance:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area within the fume hood by covering the surface with absorbent, disposable liners.

  • Transferring: When transferring this compound, do so over a secondary containment tray to catch any potential spills[7][8].

  • Heating: Avoid heating this compound unless necessary for a specific protocol. If heating is required, use a controlled heating source like a heating mantle or sand bath. Never heat with an open flame[7][10].

  • Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling the substance and before leaving the laboratory[11].

Emergency Procedures

4.1. Spills:

  • Evacuate non-essential personnel from the immediate area.

  • Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand).

  • Neutralize the spill with a mild base, such as sodium bicarbonate, if it is confirmed to be acidic and safe to do so[10].

  • Collect the absorbed material into a designated, labeled hazardous waste container.

  • Clean the spill area with soap and water.

4.2. Exposure:

  • Skin Contact: Immediately remove contaminated clothing and rinse the affected skin with copious amounts of water for at least 15 minutes. Seek medical attention.

  • Eye Contact: Immediately flush the eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Disposal Plan

As a substance with unknown environmental and health hazards, this compound waste must be treated as hazardous waste.

  • Waste Collection: Collect all this compound waste, including contaminated materials like gloves and absorbent pads, in a clearly labeled, sealed, and chemical-resistant container.

  • Labeling: The waste container must be labeled as "Hazardous Waste" and include the name "this compound."

  • Storage: Store the waste container in a designated hazardous waste accumulation area, segregated from incompatible materials[12].

  • Disposal: Dispose of the hazardous waste through your institution's environmental health and safety office or a licensed hazardous waste disposal company. Do not dispose of this compound down the drain or in regular trash[13].

Safe Handling Workflow Diagram

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response prep1 Conduct Risk Assessment prep2 Don Appropriate PPE prep1->prep2 prep3 Prepare Work Area in Fume Hood prep2->prep3 handle1 Transfer/Handle Substance prep3->handle1 handle2 Perform Experiment handle1->handle2 spill Spill Occurs handle1->spill exposure Exposure Occurs handle1->exposure clean1 Segregate & Label Waste handle2->clean1 clean2 Clean Work Area clean1->clean2 clean3 Doff PPE clean2->clean3 clean4 Wash Hands clean3->clean4 spill1 Contain & Neutralize spill->spill1 spill2 Collect Waste spill->spill2 expo1 Use Safety Shower/Eyewash exposure->expo1 expo2 Seek Medical Attention exposure->expo2 spill1->spill2 expo1->expo2

Caption: Workflow for Safely Handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.